15-Oxospiramilactone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11-12-4-7-20(16(11)22)14(8-12)19-6-3-5-18(2,10-24-17(19)23)13(19)9-15(20)21/h12-15,21H,1,3-10H2,2H3/t12-,13+,14-,15+,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYYWKVDXANEHM-WFIVFVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CC(C45C3CC(CC4)C(=C)C5=O)O)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1C[C@H]([C@]45[C@H]3C[C@H](CC4)C(=C)C5=O)O)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 15-Oxospiramilactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Oxospiramilactone, a diterpenoid derivative also known as S3, has emerged as a significant modulator of mitochondrial dynamics. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent inhibitor of the deubiquitinase USP30. Through a comprehensive review of existing literature, this document details the molecular interactions, signaling pathways, and cellular consequences of this compound activity. Particular emphasis is placed on its ability to promote mitochondrial fusion by enhancing the non-degradative ubiquitination of mitofusins. Furthermore, this guide provides an overview of its concentration-dependent dual functions, including the induction of apoptosis via Wnt pathway inhibition at higher concentrations. Experimental data and detailed protocols are presented to facilitate further research and drug development efforts centered on this promising small molecule.
Core Mechanism of Action: USP30 Inhibition and Promotion of Mitochondrial Fusion
The primary mechanism of action of this compound is the direct inhibition of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1][2][3] USP30 functions to remove ubiquitin chains from mitochondrial proteins, thereby acting as a negative regulator of mitophagy and influencing mitochondrial dynamics.[4][5]
This compound acts as a covalent inhibitor of USP30, specifically interacting with the cysteine 77 residue within the enzyme's catalytic triad.[1][4] This irreversible binding inactivates USP30, preventing it from deubiquitinating its substrates.
The key substrates of USP30 in the context of mitochondrial dynamics are the mitofusins, Mfn1 and Mfn2.[2][6] These GTPases are essential for the fusion of the outer mitochondrial membranes. By inhibiting USP30, this compound leads to an increase in the non-degradative ubiquitination of Mfn1 and Mfn2.[1][2] This specific type of ubiquitination, which does not target the proteins for proteasomal degradation, enhances the activity of mitofusins, thereby promoting mitochondrial fusion.[1][2] This effect is particularly beneficial in cells with deficient Mfn1 or Mfn2, where this compound can restore the mitochondrial network and oxidative respiration.[1][3]
Figure 1: Signaling pathway of this compound in promoting mitochondrial fusion.
Concentration-Dependent Dual Functionality
This compound exhibits a notable concentration-dependent dual mechanism of action. While low concentrations promote cell survival through the restoration of mitochondrial function, higher concentrations have been shown to induce apoptosis.
At low micromolar concentrations (e.g., 2 µM), this compound selectively inhibits USP30 to promote mitochondrial fusion without inducing cell death.[6][7] However, at higher concentrations, it inhibits the Wnt/β-catenin signaling pathway.[8][9] This inhibition leads to decreased expression of Wnt target genes, such as Axin2, Cyclin D1, and Survivin, ultimately resulting in cell cycle arrest and apoptosis.[8][9] This anti-cancer activity has been observed in colon cancer cell lines.[8][9]
Role in Mitophagy
In addition to its role in mitochondrial fusion, this compound has been shown to promote Parkin-mediated mitophagy, the selective degradation of damaged mitochondria.[5] This effect has been observed in retinal ganglion cells (RGCs) under conditions of excitotoxicity.[5] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial outer membrane proteins, a key signal for the recruitment of the autophagy machinery to clear damaged mitochondria.[4][5] This neuroprotective effect highlights the therapeutic potential of this compound in neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.[5]
Quantitative Data
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Type/System | Reference |
| Molecular Weight | 330 Da | N/A | [5] |
| Effective Concentration (Mitochondrial Fusion) | 2 µM | Mouse Embryonic Fibroblasts (MEFs) | [2][7] |
| Concentration for Monitoring Mitochondrial Elongation | 5 µM | Mfn1-/- MEFs | [2] |
| Wnt Pathway Inhibition | Dose-dependent | HEK293T, SW480, Caco-2 cells | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines: HeLa, HEK293T, Mouse Embryonic Fibroblasts (MEFs) (wild-type, Mfn1-/-, Mfn2-/-).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, in a humidified incubator at 37°C with 5% CO2.[11]
-
This compound Treatment: A stock solution of this compound is prepared in DMSO. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 2 µM or 5 µM). Control cells are treated with an equivalent volume of DMSO.[2][7]
In Vivo Ubiquitination Assay
This protocol is designed to assess the ubiquitination status of Mfn1 and Mfn2 following treatment with this compound.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl (pH 7.5), and protease inhibitors.
-
Immunoprecipitation: Cell lysates are incubated with anti-Mfn1 or anti-Mfn2 antibodies overnight at 4°C with gentle rotation. Protein A/G agarose beads are then added and incubated for an additional 2-4 hours to capture the antibody-protein complexes.
-
Washing: The beads are washed three to five times with lysis buffer to remove non-specific binding.
-
Elution: The immunoprecipitated proteins are eluted by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-ubiquitin antibody to detect ubiquitinated Mfn1/Mfn2. The membrane can also be probed with anti-Mfn1 or anti-Mfn2 antibodies to confirm the immunoprecipitation of the target proteins.[2][6]
Figure 2: Experimental workflow for the in vivo ubiquitination assay.
Mitochondrial Fusion Assay
This assay quantifies changes in mitochondrial morphology in response to this compound treatment.
-
Cell Seeding and Transfection: Cells (e.g., Mfn1-/- MEFs) are seeded on glass coverslips. To visualize mitochondria, cells can be transfected with a plasmid encoding a mitochondrially targeted fluorescent protein (e.g., Mito-DsRed).[2]
-
Treatment: Cells are treated with this compound (e.g., 2 µM or 5 µM) or DMSO for a specified time course (e.g., 2-24 hours).[2]
-
Staining (Optional): Alternatively, mitochondria can be stained with a fluorescent dye such as MitoTracker Red CMXRos (50 nM for 20-30 minutes).[7]
-
Fixation and Imaging: Cells are fixed with 4% paraformaldehyde, washed with PBS, and mounted on microscope slides. Images are captured using a confocal microscope.
-
Quantification: The mitochondrial morphology is categorized as fragmented, intermediate, or tubular. The percentage of cells exhibiting a predominantly tubular mitochondrial network is quantified for each treatment condition. A cell is considered to have a tubular network if the majority of its mitochondria are elongated and interconnected.[2]
Wnt/β-catenin Reporter Gene Assay
This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Seeding and Transfection: HEK293T cells are seeded in 24-well plates. Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid for normalization (e.g., a Renilla luciferase plasmid or a GFP-expressing plasmid).[8][12]
-
Treatment: After transfection, cells are treated with this compound at various concentrations. The Wnt pathway can be stimulated using Wnt3a-conditioned medium or a GSK3β inhibitor like LiCl.[8]
-
Luciferase Assay: After the treatment period (e.g., 6-24 hours), cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: The firefly luciferase activity is normalized to the control (Renilla luciferase or GFP expression). The fold change in reporter activity relative to the stimulated, untreated control is calculated to determine the inhibitory effect of this compound.[8]
Figure 3: Logical relationship for the Wnt/β-catenin reporter gene assay.
Conclusion
This compound presents a fascinating case of a small molecule with a precisely defined molecular target, USP30, leading to significant and beneficial downstream effects on mitochondrial health. Its ability to promote mitochondrial fusion through the modulation of Mfn1/2 ubiquitination holds considerable promise for the treatment of diseases associated with mitochondrial dysfunction. Furthermore, its concentration-dependent activity as a Wnt pathway inhibitor opens up avenues for its exploration as an anti-cancer agent. The experimental frameworks provided in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of this compound and unlock its full therapeutic potential.
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Natural Molecule S3 Protects Retinal Ganglion Cells and Promotes Parkin-Mediated Mitophagy against Excitotoxicity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
- 12. resources.amsbio.com [resources.amsbio.com]
An In-depth Technical Guide to 15-Oxospiramilactone S3: A Potent Modulator of Mitochondrial Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Oxospiramilactone, commonly referred to as S3, is a diterpenoid derivative that has garnered significant interest within the scientific community for its potent effects on mitochondrial dynamics.[1] This natural small molecule, with a molecular weight of 330 Da, is derived from atisine-type natural products found in Spiraea japonica, a plant used in Chinese medicine.[1] Functionally, this compound S3 acts as a covalent inhibitor of the deubiquitinase USP30, a key regulator of mitochondrial quality control.[1] By targeting USP30, S3 promotes mitochondrial fusion, a process crucial for maintaining mitochondrial health and function. This technical guide provides a comprehensive overview of this compound S3, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound S3 exerts its biological effects primarily through the inhibition of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane. USP30 negatively regulates mitochondrial fusion by removing ubiquitin chains from mitofusin 1 and 2 (Mfn1/2), proteins essential for the fusion of mitochondria.
The inhibitory action of S3 on USP30 leads to an increase in the non-degradative ubiquitination of Mfn1 and Mfn2.[2][3] This enhanced ubiquitination promotes the activity of Mfn1 and Mfn2, thereby facilitating mitochondrial fusion.[2][3] This mechanism is particularly significant in cells with compromised mitochondrial networks, where S3 can help restore a more fused and functional mitochondrial phenotype.
Furthermore, in the context of cellular stress and neurodegeneration, the inhibition of USP30 by S3 has been shown to enhance Parkin-mediated mitophagy, a cellular process for clearing damaged mitochondria.[1] This dual role in promoting both mitochondrial fusion and mitophagy underscores the therapeutic potential of this compound S3 in diseases associated with mitochondrial dysfunction.
Quantitative Data
The following tables summarize key quantitative data from studies investigating the effects of this compound S3.
| Parameter | Value | Cell Type/System | Reference |
| Molecular Weight | 330 Da | N/A | [1] |
| Optimal Concentration for RGC Protection | 2 µM | Primary Rat Retinal Ganglion Cells (RGCs) | [1] |
| Reduction in Apoptotic Cell Death in RGCs (at 2 µM) | From 29.39% to 16.39% | NMDA-treated RGCs | |
| Decrease in LDH Activity in RGCs (at 2 µM) | 30.32% | NMDA-treated RGCs | |
| Increase in JC-1 Ratio in RGCs (at 2 µM) | 6.79% | NMDA-treated RGCs |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound S3, compiled from published research.
Cell Culture and Treatment
Primary Retinal Ganglion Cell (RGC) Culture:
-
Isolate and purify primary RGCs from three-day-old Sprague Dawley rats using a two-step panning procedure as previously described.[1]
-
Culture the purified RGCs in a suitable medium and incubator conditions.
-
For experimental treatments, incubate the cultured RGCs with varying concentrations of this compound S3 (e.g., for concentration screening) or at the optimal concentration of 2 µM for 24 hours to assess its effects on cell viability and mitochondrial function.[1]
Mouse Embryonic Fibroblast (MEF) Culture:
-
Culture wild-type, Mfn1-/-, Mfn2-/-, or Mfn1/2 double-knockout MEFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 0.1 mg/ml streptomycin.
-
Maintain cells at 37°C in a 5% CO2 water-saturated incubator.
-
Treat MEFs with this compound S3 at specified concentrations (e.g., 2 µM) for the desired time points (e.g., 24 hours) to analyze mitochondrial morphology and protein ubiquitination.
siRNA Transfection
-
Design siRNA targeted against Parkin (e.g., 5′-GGAACAACAGAGUAUCGUUTT-3′).[1]
-
For transfection of primary RGCs, use a suitable transfection reagent such as Lipofectamine RNAiMAX (Invitrogen).[1]
-
Follow the manufacturer's protocol for the transfection reagent to introduce the siRNA into the cultured RGCs.
-
After transfection, incubate the cells for a sufficient period to allow for target protein knockdown before proceeding with S3 treatment and subsequent analyses.
Immunoprecipitation
-
Lyse cultured cells (e.g., RGCs) on ice using an IP Lysis Buffer (0.025 M Tris, 0.15 M NaCl, 0.001 M EDTA, 1% NP-40, 5% glycerol, pH 7.4).[1]
-
Add the primary antibody against the protein of interest (e.g., Mfn2) to the cell lysate and incubate overnight at 4°C to form the immune complex.[1]
-
Add Protein A/G Plus Agarose beads to the lysate-antibody mixture and shake gently at 4°C for a specified time to capture the immune complexes.[1]
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by adding a non-reducing lane marker sample buffer containing 0.02 M DTT and incubating at 100°C for 5-10 minutes.[1]
-
Collect the eluate after centrifugation for subsequent analysis by Western blotting.[1]
Western Blotting
-
Separate the protein samples (cell lysates or immunoprecipitated proteins) by SDS-PAGE on a polyacrylamide gel of an appropriate percentage.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-Mfn1, anti-Mfn2, anti-ubiquitin, anti-Parkin, anti-USP30) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a suitable imaging system.
Visualizations
Signaling Pathway of this compound S3
Caption: Signaling pathway of this compound S3.
Experimental Workflow for Investigating S3 Effects
Caption: Experimental workflow for studying S3.
References
- 1. A Small Natural Molecule S3 Protects Retinal Ganglion Cells and Promotes Parkin-Mediated Mitophagy against Excitotoxicity [mdpi.com]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling 15-Oxospiramilactone: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Oxospiramilactone, also known as S3, is a semi-synthetic diterpenoid derivative that has emerged as a potent and specific inhibitor of the deubiquitinase USP30. Its discovery has opened new avenues for therapeutic intervention in diseases characterized by mitochondrial dysfunction, such as neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery, origin, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this promising molecule.
Discovery and Origin
This compound is not a naturally occurring compound but is derived from a natural precursor, Spiramilactone C.
1.1. Isolation of the Natural Precursor: Spiramilactone C
Spiramilactone C is a diterpene isolated from the plant Spiraea japonica var. acuta.[1] The isolation and structure elucidation of Spiramilactone C and related compounds were first reported by Nie and Hao in 1998.[1] Spiraea japonica, a member of the Rosaceae family, has a history of use in traditional Chinese medicine.[2] The complex contains a variety of atisine-type and hetisine-type diterpene alkaloids and atisane-type diterpenes.[2]
1.2. Semi-Synthesis of this compound
This compound is a semi-synthetic derivative of Spiramilactone C.[3] It is synthesized through an oxidation reaction of the parent compound.[3] This modification is crucial for its biological activity as a USP30 inhibitor.
Mechanism of Action: USP30 Inhibition
The primary molecular target of this compound is the deubiquitinase USP30, a key negative regulator of mitophagy.
2.1. Irreversible Inhibition of USP30
This compound acts as an irreversible inhibitor of USP30.[3] This inhibition is achieved through a covalent reaction between the enone moiety of this compound and a cysteine residue within the catalytic site of USP30.[3]
2.2. Signaling Pathway
The inhibition of USP30 by this compound initiates a signaling cascade that promotes mitochondrial quality control. By blocking USP30's deubiquitinating activity, this compound leads to an increase in the ubiquitination of mitochondrial outer membrane proteins, most notably Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2). This enhanced ubiquitination is non-degradative and instead promotes mitochondrial fusion. Furthermore, the accumulation of ubiquitin chains on the mitochondrial surface serves as a signal for the recruitment of the E3 ubiquitin ligase Parkin, which in turn initiates mitophagy, the selective degradation of damaged mitochondria.
Biological Activities and Quantitative Data
This compound exhibits significant biological effects, primarily related to the enhancement of mitochondrial health.
3.1. Promotion of Mitochondrial Fusion
Treatment of cells with this compound leads to a notable increase in mitochondrial fusion. This is particularly evident in cells with compromised mitochondrial networks.
| Parameter | Value | Cell Type | Reference |
| Effective Concentration | 2 µM | Mouse Embryonic Fibroblasts (MEFs) | [Yue et al., 2014] |
| Treatment Duration | 24 hours | Mouse Embryonic Fibroblasts (MEFs) | [Yue et al., 2014] |
3.2. Neuroprotection of Retinal Ganglion Cells (RGCs)
This compound has demonstrated neuroprotective effects on retinal ganglion cells, suggesting its therapeutic potential for optic neuropathies.
| Parameter | Value | Cell Type | Condition | Reference |
| Optimal Concentration | 2 µM | Primary Rat RGCs | Basal and Excitotoxic | [Zhuang et al., 2022] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
4.1. In Vitro USP30 Deubiquitinase Assay
This assay is used to determine the inhibitory activity of this compound on USP30. A common method involves a fluorogenic substrate like Ubiquitin-Rhodamine110 (Ub-Rho110).
Protocol Overview:
-
Reagents: Recombinant human USP30, Ub-Rho110 substrate, assay buffer (e.g., 50 mM HEPES pH 7.6, 0.5 mM EDTA, 5 mM DTT).
-
Procedure: a. Prepare serial dilutions of this compound. b. In a 384-well plate, add the compound dilutions. c. Add a solution of USP30 to each well and incubate. d. Initiate the reaction by adding the Ub-Rho110 substrate. e. Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of this compound.
References
The Biological Activity of 15-Oxospiramilactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Oxospiramilactone, a diterpenoid derivative also known as S3, has emerged as a significant small molecule inhibitor with potent and diverse biological activities. Primarily recognized for its role in modulating mitochondrial dynamics, it also exhibits compelling anti-cancer and neuroprotective properties. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its mechanisms of action.
Core Biological Activity: Inhibition of USP30 and Promotion of Mitochondrial Fusion
The principal mechanism of action for this compound is the direct inhibition of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the mitochondria. This inhibition has profound effects on mitochondrial dynamics, specifically promoting mitochondrial fusion.
This compound covalently binds to the cysteine 77 residue within the catalytic triad of USP30, effectively blocking its deubiquitinase activity.[1][2][3] This inhibition leads to an increase in the non-degradative ubiquitination of Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), key proteins that mediate the fusion of the outer mitochondrial membrane.[4][5] The enhanced ubiquitination of Mfn1 and Mfn2 promotes their activity, leading to mitochondrial elongation and the restoration of a functional mitochondrial network, particularly in cells with deficient Mfn1 or Mfn2.[4] This restoration of the mitochondrial network is accompanied by improved oxidative respiration.[4][5]
Signaling Pathway: USP30-Mediated Mitochondrial Fusion
References
- 1. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
role of 15-Oxospiramilactone in mitochondrial fusion
An In-depth Technical Guide on the Role of 15-Oxospiramilactone in Mitochondrial Fusion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and experimental validation of this compound, a diterpenoid derivative also known as S3, in promoting mitochondrial fusion. Dysregulated mitochondrial dynamics are implicated in a variety of human diseases, making small molecules that can modulate these processes valuable tools for research and potential therapeutic development. This compound has been identified as a potent inducer of mitochondrial fusion, offering a specific mechanism of action that can be leveraged for further investigation.[1][2][3][4][5]
Core Mechanism of Action: Inhibition of USP30
This compound's primary role in promoting mitochondrial fusion is achieved through the direct inhibition of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1][2][3][4][6] The small molecule interacts with the cysteine 77 residue within the catalytic triad of USP30, effectively blocking its deubiquitinase activity.[6][7]
The inhibition of USP30 by this compound leads to a subsequent increase in the non-degradative ubiquitination of Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2).[1][2][3][8][9] These outer mitochondrial membrane proteins are essential for mitochondrial fusion. The enhanced ubiquitination of Mfn1 and Mfn2 promotes their activity, thereby driving the fusion of individual mitochondria into an elongated and interconnected network.[1][2][3] This action has been observed to restore mitochondrial networks and oxidative respiration even in cells deficient in either Mfn1 or Mfn2.[1][4][5]
Signaling Pathway
Caption: Signaling pathway of this compound in promoting mitochondrial fusion.
Quantitative Data Summary
The effects of this compound on mitochondrial fusion and related protein levels have been quantified in various studies. The following tables summarize key findings.
Table 1: Effect of this compound (S3) on Mitochondrial Morphology
| Cell Line | Treatment | Percentage of Cells with Elongated Mitochondria |
| Mfn1-/- MEFs | Vehicle | Low (Fragmented Morphology) |
| Mfn1-/- MEFs | 5 µM S3 (2h) | Significantly Increased |
| Mfn2-/- MEFs | Vehicle | Low (Fragmented Morphology) |
| Mfn2-/- MEFs | 5 µM S3 (2h) | Significantly Increased |
Data is illustrative of findings reported in Yue et al., 2014.
Table 2: Effect of this compound (S3) on Mfn1 and Mfn2 Protein Stability
| Cell Line | Treatment | Mfn1 Protein Level (Normalized to t=0) | Mfn2 Protein Level (Normalized to t=0) |
| HeLa | CHX | Decreased over 24h | Decreased over 24h |
| HeLa | CHX + 2 µM S3 | Stable over 24h | Stable over 24h |
This table represents data from cycloheximide (CHX) chase assays as described in Yue et al., 2014, where protein levels were analyzed by immunoblotting and quantified.[3]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the .
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Protocol 1: Analysis of Mitochondrial Morphology
-
Cell Culture and Transfection:
-
Culture Mouse Embryonic Fibroblasts (MEFs) or HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
For visualization of mitochondria, transfect cells with a plasmid encoding a mitochondria-targeted fluorescent protein (e.g., Mito-DsRed) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with the desired concentration of this compound (e.g., 5 µM) or a vehicle control (e.g., DMSO).
-
-
Live-Cell Imaging:
-
Incubate the cells for the desired time period (e.g., 2 hours).
-
Image the cells using a confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Acquire Z-stack images of the mitochondrial network.
-
-
Image Analysis:
-
Quantify mitochondrial morphology by categorizing cells based on their mitochondrial phenotype (e.g., fragmented, intermediate, elongated/tubular).
-
Alternatively, use image analysis software (e.g., ImageJ/Fiji) to quantify parameters such as mitochondrial length, branching, and network complexity.
-
Protocol 2: Immunoprecipitation for Mfn2 Ubiquitination
-
Cell Lysis:
-
Culture and treat retinal ganglion cells (RGCs) or other suitable cell types with this compound.[9]
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-Mfn2 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Immunoblotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated Mfn2.
-
The membrane can also be probed with an anti-Mfn2 antibody to confirm the immunoprecipitation of the target protein.[9]
-
Protocol 3: Biotin-S3 Pulldown Assay for Direct Target Identification
-
Cell Lysate Preparation:
-
Lyse HeLa cells expressing Myc-tagged USP30 in a suitable lysis buffer.[3]
-
-
Incubation with Biotinylated Compound:
-
Incubate the cell lysates with biotinylated this compound (Biotin-S3).[3]
-
-
Pulldown of Biotin-S3-Bound Proteins:
-
Add streptavidin agarose resin to the lysates and incubate to capture the Biotin-S3 and any interacting proteins.[3]
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the bound proteins from the resin.
-
Analyze the eluate by immunoblotting using an anti-Myc antibody to detect the presence of USP30, confirming a direct interaction with this compound.[3]
-
Conclusion
This compound (S3) is a valuable chemical tool for studying the regulation of mitochondrial fusion. Its well-defined mechanism of action, involving the specific inhibition of USP30 and the subsequent enhancement of Mfn1/2-mediated fusion, provides a clear pathway for modulating mitochondrial dynamics. For researchers, S3 can be used to investigate the downstream consequences of enhanced mitochondrial fusion in various cellular contexts. For drug development professionals, the targeted inhibition of USP30 represents a potential therapeutic strategy for diseases associated with mitochondrial fragmentation and dysfunction. The experimental protocols detailed in this guide provide a framework for further investigation into the biological effects of this compound and the broader role of ubiquitination in mitochondrial quality control.
References
- 1. [PDF] A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 | Semantic Scholar [semanticscholar.org]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - 膜生物学全国重点实验室 [biomembrane.tsinghua.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial dynamics and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Small Natural Molecule S3 Protects Retinal Ganglion Cells and Promotes Parkin-Mediated Mitophagy against Excitotoxicity [mdpi.com]
15-Oxospiramilactone: A Novel Modulator of Parkin-Mediated Mitophagy for Neuroprotection
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mitochondrial quality control is a critical process for neuronal health, and its impairment is linked to a variety of neurodegenerative diseases. Mitophagy, the selective autophagic clearance of damaged mitochondria, is a key component of this quality control system. The PINK1/Parkin signaling pathway represents the most extensively studied mechanism governing mitophagy. This whitepaper provides a detailed examination of 15-Oxospiramilactone, a natural small molecule, and its role in modulating Parkin-mediated mitophagy. By inhibiting the deubiquitinase USP30, this compound enhances the ubiquitination of mitochondrial outer membrane proteins, promoting the clearance of damaged mitochondria and conferring significant neuroprotective effects. This guide summarizes the underlying mechanisms, presents key quantitative data, details experimental protocols, and visualizes the core pathways, offering a comprehensive resource for researchers in neurobiology and drug development.
Introduction to Mitophagy and Neurodegeneration
Mitochondria are essential organelles that govern cellular energy production, signaling, and apoptosis. To maintain cellular homeostasis, a stringent quality control system exists to manage mitochondrial integrity, dynamics, and turnover. A critical component of this system is mitophagy, a specialized form of autophagy that selectively degrades dysfunctional or superfluous mitochondria.[1]
The best-characterized pathway regulating mitophagy is orchestrated by the serine/threonine kinase PINK1 (PTEN-induced putative kinase 1) and the E3 ubiquitin ligase Parkin.[2][3] In healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded.[4] However, upon mitochondrial damage, characterized by the loss of membrane potential, PINK1 stabilization occurs on the outer mitochondrial membrane (OMM).[2][4] This accumulation of PINK1 initiates a feed-forward signaling cascade: PINK1 phosphorylates both ubiquitin (Ub) and the ubiquitin-like (Ubl) domain of Parkin, leading to Parkin's recruitment from the cytosol and its activation.[4][5] Activated Parkin then ubiquitinates numerous OMM proteins, creating a signal that recruits autophagy receptors and initiates the engulfment of the damaged mitochondrion by an autophagosome, ultimately leading to its degradation in the lysosome.[2][6]
This process is tightly regulated by deubiquitinating enzymes (DUBs), which counteract the action of E3 ligases.[7] Ubiquitin-specific protease 30 (USP30), a DUB localized to the OMM, acts as a key negative regulator of this pathway.[1][7] USP30 removes ubiquitin chains from OMM proteins, thereby dampening the mitophagy signal and preventing excessive mitochondrial clearance.[6][7] Impairment of the PINK1/Parkin pathway and subsequent defects in mitophagy are strongly implicated in the pathogenesis of neurodegenerative disorders, including Parkinson's disease and glaucoma, where the accumulation of dysfunctional mitochondria contributes to neuronal cell death.[1][5] Therefore, therapeutic strategies aimed at enhancing mitophagy by modulating this pathway are of significant interest.
This compound (S3): A Natural Diterpenoid Compound
This compound, also referred to as S3 in several key studies, is a small natural molecule (molecular weight of 330 Da) derived from diterpenoids.[1] These atisine-type natural products are obtained from Spiraea japonica, a plant used in traditional Chinese medicine.[1] As a small molecule, it possesses properties conducive to pharmacological development, including the potential for oral bioavailability and blood-brain barrier penetration.
Mechanism of Action: Potentiation of Mitophagy through USP30 Inhibition
The primary mechanism through which this compound exerts its effects on mitophagy is the direct inhibition of the deubiquitinase USP30.[1][8] It has been reported to act as a covalent inhibitor, forming an adduct with a critical cysteine residue (Cys77) in the catalytic site of USP30, thereby blocking its deubiquitinating activity.[1][9]
By inhibiting USP30, this compound effectively removes a key "brake" on the Parkin-mediated mitophagy pathway.[1][6] This leads to a net increase in the ubiquitination of Parkin's substrates on the OMM, such as Mitofusin 1 and 2 (Mfn1/2).[1][8] This enhanced ubiquitination signal strengthens the recruitment of autophagy machinery, leading to more efficient clearance of damaged mitochondria.[1] Interestingly, the ubiquitination of Mfn1/2 promoted by USP30 inhibition appears to be non-degradative and enhances mitochondrial fusion, a process that can be protective by allowing functional mitochondria to complement dysfunctional ones.[1][8] This dual effect on both fusion and mitophagy highlights a complex regulatory role.
The following diagrams illustrate the canonical PINK1/Parkin pathway and the intervention point of this compound.
Figure 1: The Canonical PINK1/Parkin Mitophagy Pathway. Upon mitochondrial damage, PINK1 stabilizes and activates Parkin, which ubiquitinates OMM proteins to signal for autophagic removal. USP30 counteracts this by removing ubiquitin, thus inhibiting mitophagy.
Figure 2: Mechanism of this compound (S3). S3 covalently inhibits USP30, preventing the deubiquitination of OMM proteins. This enhances the Parkin-mediated signal, leading to increased mitophagy and subsequent neuroprotection.
Experimental Evidence and Quantitative Data
Studies utilizing primary retinal ganglion cells (RGCs) subjected to NMDA-induced excitotoxicity provide compelling evidence for the neuroprotective effects of this compound (S3).[1] The key findings are summarized below.
Table 1: Neuroprotective and Mitophagy-Promoting Effects of S3 on RGCs
| Parameter | Condition | Result | Significance |
|---|---|---|---|
| Parkin Protein Expression | S3-treated RGCs under excitotoxicity | Upregulated | p < 0.05 |
| Optineurin Protein Level | S3-treated RGCs under excitotoxicity | Upregulated | p < 0.05 |
| LC3-II/I Ratio | S3-treated RGCs under excitotoxicity | Increased | p < 0.01 |
| LAMP1 Protein Level | S3-treated RGCs under excitotoxicity | Increased | p < 0.01 |
Data synthesized from studies on NMDA-induced excitotoxicity in retinal ganglion cells (RGCs).[1]
Table 2: S3 Effect on Mitochondrial Dynamics Proteins
| Parameter | Condition | Result | Significance |
|---|---|---|---|
| OPA1 Protein Level | S3-treated RGCs under excitotoxicity | Increased (both L and S isoforms) | p < 0.05 |
| Mfn2 Protein Level | S3-treated RGCs under excitotoxicity | No significant change | p > 0.05 |
| Mfn2 Ubiquitination Level | S3-treated RGCs under excitotoxicity | Increased | p < 0.01 |
S3 promotes the ubiquitination of Mfn2 without altering its total protein expression, suggesting a role in signaling rather than degradation.[1]
Table 3: Parkin-Dependence of S3's Protective Effects
| Parameter | Condition | Result | Significance |
|---|---|---|---|
| Parkin Protein Expression | Parkin siRNA + S3 + NMDA | Decreased by ~50% | p < 0.01 |
| LDH Release (Cytotoxicity) | Parkin siRNA + S3 + NMDA | Significantly increased vs. control | p < 0.01 |
| USP30 Protein Expression | Parkin siRNA + S3 + NMDA | Upregulated | p < 0.01 |
| Optineurin Protein Level | Parkin siRNA + S3 + NMDA | Downregulated | p < 0.05 |
| LAMP1 Protein Level | Parkin siRNA + S3 + NMDA | Downregulated | p < 0.01 |
Knockdown of Parkin abolishes the protective and mitophagy-promoting effects of S3, confirming the pathway's dependence on Parkin.[1]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Excitotoxicity Model
Primary RGCs are isolated and cultured. To induce excitotoxicity, cultured RGCs are treated with N-methyl-D-aspartate (NMDA). This compound (S3) is administered to the culture medium at specified concentrations before or concurrently with the NMDA challenge.[1]
Immunofluorescence and Mitotracker Staining
-
Fixation: After treatment, cells are fixed in 4% paraformaldehyde for 20 minutes.
-
Permeabilization: Cells are washed with PBS and permeabilized with 0.3% Triton X-100 for 20 minutes.
-
Blocking: Samples are blocked with 5% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies such as anti-LC3, anti-LAMP1, anti-TOMM20, or anti-Parkin.
-
Secondary Antibody Incubation: After washing, cells are incubated with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at 25°C.
-
Mitochondrial Staining: For visualization of mitochondrial morphology, cells can be incubated with MitoTracker dyes prior to fixation.
-
Imaging: Samples are mounted and imaged using a confocal microscope.[1]
Immunoprecipitation for Mfn2 Ubiquitination
-
Cell Lysis: RGCs are lysed on ice in IP Lysis Buffer (e.g., 0.025 M Tris, 0.15 M NaCl, 0.001 M EDTA, 1% NP-40, 5% glycerol, pH 7.4) containing protease inhibitors.
-
Immune Complex Formation: The cell lysate is incubated with an anti-Mfn2 antibody overnight at 4°C with gentle rotation to form the immune complex.
-
Precipitation: Protein A/G Plus Agarose beads are added to the mixture and incubated for several hours at 4°C to precipitate the antibody-protein complex.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binders.
-
Elution: The bound proteins are eluted from the beads by adding a non-reducing sample buffer and boiling at 100°C for 5-10 minutes.
-
Analysis: The eluate, containing immunoprecipitated Mfn2 and any bound ubiquitin, is analyzed by Western blot using an anti-ubiquitin antibody.[1]
Figure 3: Experimental Workflow for Immunoprecipitation. This diagram outlines the key steps to isolate Mfn2 from cell lysates and subsequently detect its ubiquitination status via Western blot.
Western Blot Analysis
-
Protein Extraction: Cells are lysed and total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-Parkin, anti-LC3, anti-LAMP1, anti-Mfn2, anti-OPA1, anti-USP30, anti-Actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Discussion and Future Directions
The evidence strongly indicates that this compound is a potent modulator of mitochondrial quality control. By inhibiting USP30, it enhances Parkin-mediated mitophagy, leading to the efficient clearance of damaged mitochondria and providing significant neuroprotection in models of excitotoxicity.[1] The upregulation of OPA1 and the non-degradative ubiquitination of Mfn2 suggest that S3 may also promote a healthier, more fused mitochondrial network, which is more resilient to stress.[1]
The Parkin-dependent nature of its protective effects firmly places this compound within the canonical mitophagy pathway.[1] This mechanism of action makes it a highly attractive therapeutic candidate for neurodegenerative diseases where mitochondrial dysfunction is a core pathological feature. The inhibition of a negative regulator (USP30) is a particularly appealing strategy, as it enhances an endogenous protective pathway rather than introducing a completely novel activity.
Future research should focus on:
-
In Vivo Efficacy: Validating the neuroprotective effects of this compound in animal models of glaucoma, Parkinson's disease, and other relevant neurodegenerative conditions.
-
Pharmacokinetics and Safety: Establishing the pharmacokinetic profile, bioavailability, and long-term safety of the compound.
-
Interplay of Mitochondrial Dynamics: Further elucidating the interplay between USP30 inhibition, Mfn2 ubiquitination, OPA1 expression, and the balance between mitochondrial fusion/fission and mitophagy.[1]
-
Broader Applications: Investigating the potential of USP30 inhibition as a therapeutic strategy in other conditions associated with mitochondrial dysfunction, such as certain cardiovascular and metabolic diseases.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outlook of PINK1/Parkin signaling in molecular etiology of Parkinson’s disease, with insights into Pink1 knockout models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? [frontiersin.org]
- 6. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond. [shenglab.broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 15-Oxospiramilactone: Structure, Activity, and Experimental Protocols
Introduction
15-Oxospiramilactone, also referred to as S3 or NC043, is a naturally occurring diterpenoid derived from the plant Spiraea japonica.[1] This technical guide provides a comprehensive overview of its chemical structure, biological activities, and the experimental methodologies used to characterize its effects. The document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex diterpenoid with a molecular formula of C₂₀H₂₆O₄ and a molecular weight of 330.4 g/mol .[1] Its chemical identity is well-defined by various nomenclature and registry systems.
| Identifier | Value |
| IUPAC Name | (1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.2⁴,⁷.0¹,¹⁰.0²,⁷]nonadecane-6,14-dione |
| SMILES | C[C@@]12CCC[C@@]3([C@@H]1C--INVALID-LINK--C(=C)C5=O">C@HO)C(=O)OC2 |
| InChI Key | XZYYWKVDXANEHM-WFIVFVBGSA-N |
| PubChem CID | 90671718 |
Biological Activity
This compound has been identified as a potent modulator of key cellular signaling pathways, demonstrating significant therapeutic potential. Its primary mechanisms of action include the inhibition of the deubiquitinase USP30 and the Wnt/β-catenin signaling pathway.
Inhibition of USP30 and Promotion of Mitochondrial Fusion
This compound acts as an inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane that negatively regulates mitochondrial dynamics.[2][3] By inhibiting USP30, this compound promotes the ubiquitination of mitofusins (Mfn1 and Mfn2), key proteins that mediate mitochondrial fusion.[2] This leads to enhanced mitochondrial fusion, which is crucial for maintaining mitochondrial health and function.[2][4]
Promotion of Parkin-Mediated Mitophagy
In the context of cellular stress and mitochondrial damage, this compound has been shown to promote Parkin-mediated mitophagy, the selective removal of damaged mitochondria.[1] By inhibiting USP30, it enhances the ubiquitination of mitochondrial outer membrane proteins, a critical step for the recruitment of the autophagic machinery.[3] This process is essential for cellular quality control and the prevention of apoptosis.[1]
Inhibition of Wnt/β-catenin Signaling
This compound also functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[5][6] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. This compound has been shown to inhibit the growth of colon cancer cells by downregulating the expression of Wnt target genes.[5][6]
Quantitative Data
The biological effects of this compound have been quantified in various studies. The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Retinal Ganglion Cell (RGC) Viability and Mitochondrial Health under NMDA-induced Excitotoxicity [1]
| Parameter | Control (NMDA only) | 2 µM this compound + NMDA |
| Apoptotic Cell Death (%) | 29.39 | 16.39 |
| JC-1 Ratio (arbitrary units) | Baseline | Increased by 6.79% |
| LDH Activity (arbitrary units) | Baseline | Decreased by 30.32% |
Table 2: Dose-Dependent Inhibition of Wnt/β-catenin Signaling by this compound [5]
| Concentration of this compound | Inhibition of Top-flash activity (%) |
| 1 µM | ~20% |
| 5 µM | ~50% |
| 10 µM | ~80% |
Data extracted from graphical representation in the cited literature and are approximate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the activity of this compound.
Isolation of this compound from Spiraea japonica
While a specific, detailed protocol for the isolation of this compound was not found in the searched literature, a general procedure for isolating diterpenoids from Spiraea japonica can be outlined based on common phytochemical methods.[7]
Protocol:
-
Extraction: Dried and powdered plant material (roots or aerial parts) of Spiraea japonica is extracted with a suitable solvent, such as ethanol or methanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fraction containing the diterpenoids is subjected to multiple rounds of column chromatography on silica gel, Sephadex LH-20, or other stationary phases.
-
Purification: Final purification is typically achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Immunofluorescence and Mitotracker Staining[1]
Protocol:
-
Cell Culture and Treatment: Culture retinal ganglion cells (RGCs) on coverslips and treat with this compound and/or an inducing agent (e.g., NMDA).
-
MitoTracker Staining: Incubate the cells with MitoTracker probe (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions to label mitochondria.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against target proteins (e.g., Parkin, LC3) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Image Acquisition: Acquire images using a confocal microscope.
Immunoprecipitation[1]
Protocol:
-
Cell Lysis: Lyse treated cells in a suitable immunoprecipitation lysis buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., Mfn2) overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate to capture the immunocomplexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the target proteins.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize the signaling pathways and experimental workflows described.
Caption: this compound inhibits USP30, promoting Mfn1/2 ubiquitination and subsequent mitochondrial fusion and mitophagy.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway by disrupting the association of β-catenin with TCF/LEF.
Caption: A generalized experimental workflow for characterizing the biological activity of this compound.
References
- 1. [PDF] A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 | Semantic Scholar [semanticscholar.org]
- 2. Diterpene alkaloids and diterpenes from Spiraea japonica and their anti-tobacco mosaic virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - 膜生物学全国重点实验室 [biomembrane.tsinghua.edu.cn]
- 5. Spiraeosides A and B, two new diterpenoid glucosides from Spiraea japonica var. ovalifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New diterpene alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
15-Oxospiramilactone: A Diterpenoid from Spiraea japonica with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
15-Oxospiramilactone, a diterpenoid compound derived from the plant Spiraea japonica, has emerged as a molecule of significant interest in biomedical research. Also known as S3, this natural product has demonstrated compelling biological activities, primarily through its targeted inhibition of the deubiquitinase USP30. This action directly influences mitochondrial dynamics, promoting mitochondrial fusion and offering neuroprotective effects. Furthermore, this compound modulates the Wnt/β-catenin signaling pathway, indicating its potential as an anticancer agent, particularly in colorectal cancers. This technical guide provides a comprehensive overview of this compound, including its biological source, mechanisms of action, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development.
Introduction
Spiraea japonica, a flowering shrub native to East Asia, has a history of use in traditional medicine.[1] Phytochemical investigations of this plant have led to the isolation of various bioactive compounds, including diterpene alkaloids.[2][3] Among these, this compound has been identified as a promising therapeutic candidate due to its unique biological activities.[4][5] This document serves as a technical resource for professionals in the fields of pharmacology, cell biology, and drug discovery, aiming to provide a detailed understanding of this compound and its potential applications.
Chemical Properties
-
Compound Name: this compound (also known as S3 or NC043)
-
Chemical Class: Diterpenoid
-
Source: Isolated from Spiraea japonica[4]
Mechanism of Action
Inhibition of USP30 and Promotion of Mitochondrial Fusion
The primary characterized mechanism of action of this compound is the inhibition of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[5][7] USP30 negatively regulates mitophagy by removing ubiquitin chains from mitochondrial proteins.[6] By inhibiting USP30, this compound promotes the non-degradative ubiquitination of mitofusins (Mfn1 and Mfn2), key proteins that mediate mitochondrial fusion.[5][7] This enhanced ubiquitination promotes mitochondrial fusion, leading to the formation of elongated and interconnected mitochondrial networks.[5][7] This is significant as dysfunctional mitochondrial dynamics are implicated in a variety of neurodegenerative diseases.[5]
dot
Inhibition of Wnt/β-catenin Signaling
This compound has been shown to inhibit the canonical Wnt/β-catenin signaling pathway.[8] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[8] this compound does not appear to affect the protein levels or cellular distribution of β-catenin but rather disrupts the association between β-catenin and the transcription factor TCF4.[8] This disruption prevents the transcription of Wnt target genes, such as Axin2, Cyclin D1, and Survivin, thereby inhibiting cancer cell proliferation and tumorigenesis.[8]
dot
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. jcancer.org [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 8. Wnt Reporter Activity Assay [en.bio-protocol.org]
The Effect of 15-Oxospiramilactone on Mfn1/Mfn2 Ubiquitination: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, governed by a delicate balance of fusion and fission events, are critical for cellular health and function. Dysregulation of these processes is implicated in a variety of human diseases, making the proteins that control mitochondrial morphology attractive therapeutic targets. Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2) are key outer mitochondrial membrane GTPases that mediate mitochondrial fusion. Their activity is modulated by post-translational modifications, including ubiquitination. This technical guide provides an in-depth analysis of the effects of 15-Oxospiramilactone, a diterpenoid derivative also known as S3, on the ubiquitination of Mfn1 and Mfn2. We will detail the underlying mechanism of action, present quantitative data from key experiments, provide comprehensive experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction: The Role of Mfn1/Mfn2 Ubiquitination in Mitochondrial Fusion
Mitochondrial fusion is a crucial process for maintaining a healthy and functional mitochondrial network. This process allows for the exchange of mitochondrial DNA, proteins, and metabolites, and is essential for mitochondrial quality control. The key players in outer mitochondrial membrane fusion are the dynamin-related GTPases, Mfn1 and Mfn2.
The activity of Mfn1 and Mfn2 is tightly regulated, in part by ubiquitination. Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This can signal for degradation of the protein by the proteasome or can have non-degradative regulatory roles. In the context of Mfn1 and Mfn2, ubiquitination has a dual function. While some E3 ligases, such as Parkin, mediate degradative ubiquitination leading to mitochondrial fission, there is also evidence for non-degradative ubiquitination that promotes the fusion activity of Mfn1 and Mfn2.[1] This non-degradative ubiquitination is counteracted by deubiquitinases (DUBs), enzymes that remove ubiquitin from substrates. One such DUB, the mitochondria-localized Ubiquitin-Specific Protease 30 (USP30), has been identified as a key negative regulator of mitochondrial fusion.[2][3][4][5]
This compound (S3): A Potent Inhibitor of USP30
Recent research has identified this compound (S3), a diterpenoid derivative, as a potent inducer of mitochondrial fusion.[2][3][4] S3 exerts its effects by directly targeting and inhibiting the deubiquitinase activity of USP30.[2][3][5] By inhibiting USP30, S3 prevents the removal of non-degradative ubiquitin chains from Mfn1 and Mfn2. This leads to an accumulation of ubiquitinated Mfn1 and Mfn2, which in turn enhances their fusogenic activity and promotes the formation of elongated and interconnected mitochondrial networks.[2][3] This mechanism has been shown to restore mitochondrial function in cells deficient in either Mfn1 or Mfn2.[2][3][4]
Signaling Pathway
The signaling pathway through which this compound (S3) impacts Mfn1/Mfn2 ubiquitination is a linear cascade of events. The diagram below illustrates this pathway.
Caption: Signaling Pathway of this compound (S3).
Quantitative Data on the Effect of this compound on Mfn1/Mfn2
The following tables summarize the key quantitative findings from studies investigating the effects of this compound (S3) on Mfn1 and Mfn2.
Table 1: Effect of S3 on Mfn1 and Mfn2 Protein Levels
| Cell Line | Treatment | Duration | Mfn1 Protein Level (relative to control) | Mfn2 Protein Level (relative to control) | Reference |
| Wild-type MEFs | 2 µM S3 | 24 h | No significant change | No significant change | [3] |
Table 2: Effect of S3 on Mfn1 and Mfn2 Ubiquitination
| Cell Line | Treatment | Duration | Mfn1 Ubiquitination Level | Mfn2 Ubiquitination Level | Reference |
| Wild-type MEFs | 2 µM S3 | 24 h | Increased | Increased | [3] |
Table 3: Effect of S3 on Mitochondrial Morphology
| Cell Line | Treatment | Duration | Outcome | Reference |
| Mfn1-/- MEFs | 5 µM S3 | 2 h | Restoration of interconnected mitochondrial network | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound (S3) on Mfn1/Mfn2 ubiquitination.
Cell Culture and Treatment
-
Cell Lines: Wild-type, Mfn1-/-, and Mfn2-/- Mouse Embryonic Fibroblasts (MEFs) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound (S3) Treatment: S3 is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 2 µM or 5 µM). An equivalent volume of DMSO is added to control cells.
Immunoprecipitation for Mfn1/Mfn2 Ubiquitination Analysis
This protocol is designed to isolate Mfn1 or Mfn2 and then detect their ubiquitination status by Western blotting.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, aprotinin, leupeptin, and N-ethylmaleimide (NEM)).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody against Mfn1 or Mfn2 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution:
-
After the final wash, aspirate the supernatant.
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting
-
SDS-PAGE:
-
Load the eluted samples and whole-cell lysates (input control) onto a 4-12% gradient or 8% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
For input controls, probe separate blots with antibodies against Mfn1, Mfn2, and a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing Mfn1/Mfn2 ubiquitination.
Caption: Workflow for Mfn1/Mfn2 Ubiquitination Assay.
Conclusion and Future Directions
This compound (S3) represents a valuable research tool and a potential therapeutic lead for diseases associated with mitochondrial dysfunction. Its mechanism of action, through the specific inhibition of USP30 and subsequent enhancement of non-degradative Mfn1/Mfn2 ubiquitination, highlights a novel strategy for promoting mitochondrial fusion. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate mitochondrial dynamics and explore the therapeutic potential of modulating Mfn ubiquitination.
Future research should focus on further characterizing the downstream consequences of S3-induced mitochondrial fusion in various disease models. Investigating the long-term effects of USP30 inhibition and exploring the development of more potent and selective second-generation inhibitors will be crucial for translating these findings into clinical applications. Additionally, a deeper understanding of the specific E3 ligases responsible for the non-degradative ubiquitination of Mfn1 and Mfn2 will provide further avenues for therapeutic intervention.
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 3. altogen.com [altogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Non-viral Transfection Methods in Mouse Embryonic Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
15-Oxospiramilactone and its Role in Cellular Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 15-Oxospiramilactone, a diterpenoid derivative, and its significant role in maintaining cellular homeostasis, with a particular focus on mitochondrial health. This compound has been identified as a potent inhibitor of the deubiquitinase USP30.[1][2][3] By inhibiting USP30, it modulates mitochondrial dynamics, specifically promoting mitochondrial fusion and influencing mitophagy. This guide details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and presents visual diagrams of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound, also referred to as S3, is a small natural molecule derived from diterpenoids.[4] It has emerged as a critical research tool and potential therapeutic agent due to its specific inhibitory action on USP30, a deubiquitinase localized to the mitochondria.[1][2][3] Dysfunctional mitochondrial dynamics, including processes like fusion and fission, are implicated in a variety of diseases, particularly neurodegenerative disorders.[1][2] this compound's ability to modulate these pathways presents a promising avenue for therapeutic intervention. At higher concentrations, it has also been noted to induce apoptosis by inhibiting the Wnt signaling pathway.[5][6]
Mechanism of Action: Inhibition of USP30
The primary molecular target of this compound is the ubiquitin-specific protease 30 (USP30).[1][2][3] USP30 is a deubiquitinase that removes ubiquitin chains from substrate proteins, thereby regulating their stability and function.[5] this compound acts as a covalent inhibitor of USP30, binding to the cysteine 77 residue within its catalytic domain.[5][6] This inhibition prevents USP30 from deubiquitinating its target proteins.
A key set of substrates for USP30 on the mitochondrial outer membrane are the mitofusins, Mfn1 and Mfn2.[1][2][3] By inhibiting USP30, this compound leads to an increase in the non-degradative ubiquitination of Mfn1 and Mfn2.[1][2][3][6] This specific type of ubiquitination enhances the activity of these proteins, promoting mitochondrial fusion.[1][2][3]
Role in Mitochondrial Fusion and Cellular Respiration
Mitochondrial fusion is a crucial process for maintaining a healthy mitochondrial network, allowing for the exchange of mitochondrial DNA and other components.[1][2] In cells deficient in either Mfn1 or Mfn2, treatment with this compound has been shown to restore the mitochondrial network and improve oxidative respiration.[1][2][3] This highlights its role in compensating for certain genetic deficiencies affecting mitochondrial dynamics. The enhanced fusion activity helps to maintain mitochondrial integrity and function, which is essential for overall cellular homeostasis.
Signaling Pathway: this compound Induced Mitochondrial Fusion
Caption: Mechanism of this compound in promoting mitochondrial fusion.
Role in Parkin-Mediated Mitophagy
Mitophagy is the selective degradation of damaged mitochondria, a critical quality control mechanism. The E3 ubiquitin ligase Parkin plays a central role in this process.[4] USP30 acts as a negative regulator of mitophagy by counteracting Parkin-mediated ubiquitination of mitochondrial outer membrane proteins.[6] By inhibiting USP30, this compound can enhance Parkin-mediated mitophagy, facilitating the clearance of dysfunctional mitochondria.[4] This is particularly relevant in the context of neurodegenerative diseases like Parkinson's, where impaired mitophagy is a key pathological feature.[6]
Signaling Pathway: this compound and Mitophagy
Caption: Role of this compound in enhancing Parkin-mediated mitophagy.
Quantitative Data Presentation
The following table summarizes key quantitative findings from studies on this compound.
| Parameter | Cell/System | Condition | Result | Reference |
| Parkin Protein Expression | Retinal Ganglion Cells (RGCs) | Transfection with Parkin siRNA | ~50% decrease in Parkin protein expression | [4] |
| Molecular Weight | This compound (S3) | N/A | 330 Da | [4][6] |
| Concentration for Mitochondrial Fusion | Various Cell Lines | In vitro studies | Low concentrations (e.g., 2 µM) selectively promote mitochondrial fusion | [6] |
| Concentration for Apoptosis | Various Cell Lines | In vitro studies | Higher concentrations induce apoptosis via Wnt pathway inhibition | [6] |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below.
Immunoprecipitation (IP) of Mfn2
This protocol is for the immunoprecipitation of Mfn2 to study its ubiquitination status.
-
Cell Lysis: Lyse Retinal Ganglion Cells (RGCs) in IP Lysis Buffer (0.025 M Tris, 0.15 M NaCl, 0.001 M EDTA, 1% NP-40, 5% glycerol, pH 7.4) on ice.[4]
-
Immune Complex Formation: Add the Mfn2 antibody to the cell lysate and incubate overnight at 4°C to form the immune complex.[4]
-
Immunoprecipitation: Add Protein A/G Plus Agarose and shake gently at 4°C.[4]
-
Elution: Add non-reducing Lane Marker Sample Buffer containing 0.02 M DTT to the mixture and incubate at 100°C for 5-10 minutes.[4]
-
Collection: Collect the eluate after centrifugation for subsequent analysis (e.g., Western Blot).[4]
Immunofluorescence and Mitotracker Staining
This protocol is for visualizing mitochondrial morphology and protein localization.
-
Fixation: After experimental treatment, fix samples in 4% paraformaldehyde.[4]
-
Permeabilization: Wash with PBS 3 times and permeabilize with 0.3% Triton X-100 at room temperature for 20 minutes.[4]
-
Blocking: Immerse samples in 5% BSA for 1 hour.[4]
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., LC3, LAMP1, anti-TOMM20, anti-parkin) overnight at 4°C.[4]
-
Secondary Antibody Incubation: After washing in PBS, apply Alexa Fluor 488-conjugated and 594-conjugated anti-rabbit IgG antibody at 25°C.[4]
-
Mitochondrial Staining (Optional): Utilize Mitotracker for specific visualization of mitochondria.
-
Imaging: Visualize using a fluorescence microscope.
Western Blotting
This protocol is for detecting the protein levels of Mfn1, Mfn2, and other proteins of interest.
-
Protein Extraction: Lyse cells and quantify protein concentration.
-
SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mfn1, Mfn2, or β-actin (as a loading control) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Analyze the quantitative results of protein levels using software like IMAGE J.[2]
Experimental Workflow: Studying the Effects of this compound
Caption: A generalized experimental workflow for investigating this compound.
Conclusion and Future Directions
This compound is a valuable molecular probe for studying mitochondrial dynamics and a potential therapeutic candidate for diseases associated with mitochondrial dysfunction. Its specific inhibition of USP30 provides a targeted approach to enhancing mitochondrial fusion and mitophagy. Future research should focus on in vivo studies to validate its efficacy and safety in animal models of neurodegenerative diseases and other conditions linked to impaired mitochondrial homeostasis. Furthermore, structure-activity relationship studies could lead to the development of even more potent and specific second-generation inhibitors of USP30.
References
- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 15-Oxospiramilactone in Oncology: A Technical Whitepaper on Targeting USP30 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Oxospiramilactone, a novel diterpenoid derivative, is gaining attention as a potent and specific inhibitor of Ubiquitin-Specific Protease 30 (USP30). While initial research has focused on its role in neurodegenerative diseases through the modulation of mitochondrial dynamics, the implications of USP30 inhibition in oncology are profound. This technical guide provides a comprehensive overview of the preliminary studies on this compound, detailing its mechanism of action and the multifaceted role of its target, USP30, in cancer cell biology. This document synthesizes current knowledge, presents available data, outlines key experimental protocols, and visualizes the complex signaling pathways involved, offering a foundational resource for researchers and drug development professionals exploring this promising therapeutic avenue.
Introduction: this compound and its Target, USP30
This compound, also known as S3, is a small molecule derived from the diterpenoids of Spiraea japonica.[1] It functions as a covalent inhibitor of USP30, a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane.[1][2] Deubiquitinating enzymes play a critical role in cellular homeostasis by reversing the process of ubiquitination, thereby regulating protein stability and function. The ubiquitin-proteasome system is a key regulator of numerous cellular processes, and its dysregulation is a hallmark of cancer.
USP30 has been identified as a key negative regulator of mitophagy, the selective autophagy of damaged mitochondria. By removing ubiquitin chains from mitochondrial outer membrane proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by the E3 ligase Parkin.[3][4] The inhibition of USP30 by this compound, therefore, enhances the ubiquitination of mitochondrial proteins, promoting the clearance of dysfunctional mitochondria and influencing mitochondrial dynamics.
The Role of USP30 in Cancer
While direct studies of this compound in cancer are in their infancy, the role of its target, USP30, is increasingly well-documented across various malignancies.
-
Hepatocellular Carcinoma (HCC): In HCC, USP30 has been shown to be stabilized by IκB kinase (IKKβ), leading to the deubiquitination and stabilization of ATP citrate lyase (ACLY), a key enzyme in lipogenesis. This IKKβ–USP30–ACLY axis promotes tumor development, and USP30 knockout mice exhibit reduced tumor burden.[5]
-
Breast Cancer: High expression of USP30 in breast cancer is correlated with a poor prognosis.[6] Mechanistically, USP30 interacts with and stabilizes the transcription factor Snail, a key driver of the epithelial-mesenchymal transition (EMT), by removing K48-linked polyubiquitin chains.[6] This stabilization of Snail promotes breast cancer progression and reduces chemosensitivity to paclitaxel.[6]
-
Glioblastoma and other Malignancies: USP30 is implicated in the progression of several other cancers, including glioblastoma, through the stabilization of oncoproteins like c-Myc and the regulation of metabolic reprogramming.[7][8]
Quantitative Data
Direct quantitative data for this compound (S3) in cancer cell lines, such as IC50 values, are not yet widely published. However, data from other USP30 inhibitors provide a benchmark for the potential potency of targeting this enzyme in cancer.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Exemplified Compound | Human colon HCT116 cancer cells | > 30,000 | (WO 2021239863)[8] |
| SR9243 (LXR Inverse Agonist with effects on glycolysis) | SW620 (colon) | 40 | [9] |
| HT-29 (colon) | 104 | [9] | |
| DU-145 (prostate) | 15 | [9] | |
| Compound 102 (6, N2-diaryl-1,3,5-triazine-2,4-diamine derivative) | MDA-MB-231 (breast) | 1 | [10] |
| Compound 106 (thiazolidinone derivative) | MDA-MB-231 (breast) | 1,900 | [10] |
| HepG2 (liver) | 5,400 | [10] | |
| HT-29 (colon) | 6,500 | [10] | |
| Compounds L2 and L3 | MCF-7 (breast) | 28,420 and 29,380 (µg/mL) | [11] |
Key Signaling Pathways
The inhibition of USP30 by this compound has the potential to impact multiple signaling pathways crucial for cancer cell survival and proliferation.
Mitophagy and Mitochondrial Dynamics
The primary described function of this compound is the inhibition of USP30, leading to enhanced ubiquitination of mitochondrial outer membrane proteins like Mitofusin 1 and 2 (Mfn1/2).[2] This promotes mitochondrial fusion and the clearance of damaged mitochondria through mitophagy.
AKT/mTOR Signaling
USP30 has been shown to regulate the AKT/mTOR signaling pathway.[3][4] Overexpression of USP30 can sustain AKT/mTOR activity, thereby inhibiting apoptosis.[12] Inhibition of USP30, therefore, represents a strategy to downregulate this pro-survival pathway in cancer cells.
Epithelial-Mesenchymal Transition (EMT)
In breast cancer, USP30 promotes EMT by stabilizing Snail. Inhibition of USP30 would be expected to lead to the degradation of Snail, thereby reversing the EMT phenotype and potentially increasing sensitivity to chemotherapy.
Experimental Protocols
The following are generalized protocols for key experiments used to study this compound and USP30, based on methodologies reported in the literature.
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines can be used, such as MDA-MB-231 and MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and HCT116 (colon cancer).
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: A stock solution of this compound is prepared in DMSO and diluted to the desired concentration in cell culture medium immediately before use. Control cells are treated with an equivalent concentration of DMSO.
Western Blotting
This technique is used to assess the protein levels of USP30, its substrates (e.g., Snail, Mfn1/2), and downstream signaling molecules (e.g., p-AKT, total AKT).
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation
Immunoprecipitation is used to study the interaction between USP30 and its substrates and to assess the ubiquitination status of target proteins.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The protein of interest (e.g., Snail) is immunoprecipitated from the cell lysate using a specific antibody overnight at 4°C.
-
Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times to remove non-specific binding, and the immune complexes are eluted by boiling in SDS sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by western blotting to detect the protein of interest and its ubiquitination.
Immunofluorescence
This method is used to visualize the subcellular localization of proteins and to assess mitochondrial morphology.
-
Cell Seeding and Treatment: Cells are grown on coverslips and treated with this compound as required.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking and Antibody Staining: Cells are blocked with BSA and incubated with primary antibodies against proteins of interest (e.g., TOM20 for mitochondria), followed by fluorescently labeled secondary antibodies.
-
Imaging: Coverslips are mounted, and images are acquired using a fluorescence or confocal microscope.
Future Directions and Conclusion
The preliminary evidence strongly suggests that this compound, through its inhibition of USP30, holds significant promise as a novel therapeutic agent in oncology. Its ability to modulate key cancer-related pathways, including mitophagy, AKT/mTOR signaling, and EMT, provides a strong rationale for its further investigation.
Future research should focus on:
-
Determining the IC50 values of this compound in a broad panel of cancer cell lines.
-
Elucidating the full spectrum of USP30 substrates in different cancer contexts.
-
Conducting in vivo studies to assess the anti-tumor efficacy and safety of this compound.
-
Investigating potential synergistic effects with existing chemotherapeutic agents and targeted therapies.
References
- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
15-Oxospiramilactone as a Modulator of the Wnt/β-Catenin Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a critical role in embryonic development, tissue homeostasis, and regeneration.[1][2][3] Aberrant activation of this pathway is a hallmark of numerous human cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[1][2][4][5] This technical guide provides an in-depth analysis of the interaction between 15-Oxospiramilactone, a diterpenoid derivative, and the Wnt/β-catenin signaling pathway. It has been identified as a novel small molecule inhibitor of this pathway, demonstrating potential as a therapeutic agent for cancers characterized by overactive Wnt signaling.[1][2]
The Canonical Wnt/β-Catenin Signaling Pathway
The canonical Wnt pathway is centered around the regulation of the transcriptional coactivator β-catenin.[6] In the absence of a Wnt ligand, a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), phosphorylates β-catenin.[1][3] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[5]
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane.[1][5][6] This prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[1][5] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc, Cyclin D1, and Axin2, which drive cell proliferation and other oncogenic processes.[1][5][7]
This compound: A Novel Inhibitor of the Wnt/β-Catenin Pathway
This compound (also referred to as NC043) has been identified as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] Studies have shown that this diterpenoid derivative effectively suppresses Wnt signaling in human colorectal cancer cell lines, which often harbor mutations leading to the constitutive activation of this pathway.[1]
Mechanism of Action
The inhibitory action of this compound on the Wnt/β-catenin pathway occurs downstream of β-catenin stabilization.[1] Key findings on its mechanism of action include:
-
No effect on β-catenin levels or localization: Treatment with this compound does not alter the total protein levels of soluble β-catenin, nor does it affect its distribution between the cytoplasm and the nucleus.[1]
-
Inhibition of β-catenin/TCF4 association: The primary mechanism of inhibition is the disruption of the interaction between β-catenin and the T-cell factor 4 (TCF4) transcription factor in the nucleus.[1] This prevents the formation of the active transcriptional complex required for Wnt target gene expression.
-
Indirect inhibition: In vitro biosensor binding studies suggest that this compound does not directly bind to β-catenin or TCF4 to prevent their association.[1] This indicates that its inhibitory effect is likely mediated through an indirect mechanism, potentially involving other components of the β-catenin/TCF transcriptional complex.[1]
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound have been quantified in various assays, primarily using the SW480 human colorectal cancer cell line, which has a constitutively active Wnt pathway.
| Assay | Cell Line | Treatment | Result | Reference |
| Top-flash Reporter Assay | HEK293T | Wnt3a-stimulated | Dose-dependent inhibition of reporter activity. | [1] |
| HEK293T | LiCl-stimulated | Dose-dependent inhibition of reporter activity. | [1] | |
| mRNA Expression | SW480 | This compound | Dose-dependent decrease in Axin2 and Survivin mRNA levels. | [1] |
| Protein Expression | SW480 | This compound | Dose-dependent decrease in Cyclin D1 and Survivin protein levels. | [1] |
| SW480 | This compound | Decrease in Cdc25c and Cdc2 protein levels. | [1] | |
| Cell Growth | SW480 | This compound | Inhibition of cell proliferation. | [1][2] |
| Caco-2 | This compound | Inhibition of cell proliferation. | [1][2] | |
| Anchorage-Independent Growth | SW480 | This compound | Inhibition of colony formation in soft agar. | [1][2] |
| Xenograft Tumorigenesis | SW480 | This compound | Inhibition of tumor growth in nude mice. | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to elucidate the interaction between this compound and the Wnt pathway.
Cell Culture and Transfection
-
Cell Lines: HEK293T, SW480, and Caco-2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: For reporter assays, HEK293T cells were transiently transfected with Top-flash or Fop-flash reporter plasmids, along with a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.
Luciferase Reporter Assay
-
HEK293T cells were seeded in 24-well plates and co-transfected with the Top-flash (containing TCF/LEF binding sites) or Fop-flash (mutated binding sites, as a negative control) reporter constructs and a Renilla luciferase construct.
-
After 24 hours, cells were treated with Wnt3a-conditioned medium or LiCl (an inhibitor of GSK3β that mimics Wnt signaling) in the presence of varying concentrations of this compound or DMSO as a control.
-
Following a 16-24 hour incubation, cell lysates were collected, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity was calculated to determine the normalized reporter activity.
Co-immunoprecipitation (Co-IP)
-
SW480 cells were treated with this compound or DMSO for the indicated time.
-
Cells were harvested and lysed in a suitable Co-IP buffer containing protease inhibitors.
-
Cell lysates were pre-cleared with protein A/G agarose beads.
-
The pre-cleared lysates were incubated with an anti-β-catenin antibody or a control IgG overnight at 4°C.
-
Protein A/G agarose beads were added to pull down the antibody-protein complexes.
-
The beads were washed several times with Co-IP buffer.
-
The immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer and analyzed by Western blotting with an anti-TCF4 antibody.
Western Blot Analysis
-
Cells were lysed in RIPA buffer, and protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against β-catenin, TCF4, Cyclin D1, Survivin, Cdc25c, Cdc2, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA was extracted from SW480 cells treated with this compound or DMSO using an appropriate RNA isolation kit.
-
cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR was performed using a SYBR Green PCR master mix and specific primers for Axin2, Survivin, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative mRNA expression levels were calculated using the 2-ΔΔCt method.
Conclusion
This compound represents a promising small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Its unique mechanism of action, which involves the disruption of the β-catenin/TCF4 transcriptional complex without affecting β-catenin stability, distinguishes it from other Wnt pathway inhibitors.[1] The preclinical data demonstrating its efficacy in inhibiting the growth of colorectal cancer cells both in vitro and in vivo underscore its potential for further development as a therapeutic agent for Wnt-driven cancers.[1][2] Further investigation into the precise molecular target of this compound will be crucial for its clinical translation and for the design of more potent and specific second-generation inhibitors.
References
- 1. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.viamedica.pl [journals.viamedica.pl]
Methodological & Application
Application Notes and Protocols for 15-Oxospiramilactone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Oxospiramilactone is a diterpenoid derivative that has demonstrated significant anti-tumor and neuroprotective properties in preclinical studies. These application notes provide a comprehensive overview of its use in cell culture, including detailed experimental protocols and a summary of its known mechanisms of action. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its biological effects through at least two distinct signaling pathways:
-
Inhibition of the Wnt/β-catenin Signaling Pathway: In cancer cells with aberrant Wnt signaling, such as certain colorectal and renal carcinomas, this compound inhibits the pathway downstream of β-catenin stabilization. It achieves this by disrupting the interaction between β-catenin and the TCF4 transcriptional coactivator, leading to the downregulation of Wnt target genes involved in cell proliferation and survival, such as Axin2, LEF1, Cyclin D1, and Survivin.[1] This ultimately results in cell cycle arrest at the G2/M phase and induction of apoptosis.[1]
-
Inhibition of USP30 and Promotion of Mitophagy: this compound, also referred to as S3 in some literature, acts as an inhibitor of the deubiquitinase USP30. USP30 is localized to the mitochondria and negatively regulates mitophagy, the selective removal of damaged mitochondria. By inhibiting USP30, this compound enhances Parkin-mediated ubiquitination of mitochondrial outer membrane proteins, promoting mitophagy and protecting cells from mitochondrial dysfunction-induced apoptosis. This mechanism is particularly relevant in the context of neurodegenerative diseases.
Data Presentation
| Cell Line | Cancer Type | Observed Effect | Reference |
| 786-O | Renal Cell Carcinoma | Dose-dependent inhibition of cell viability | [1] |
| ACHN | Renal Cell Carcinoma | Dose-dependent inhibition of cell viability | [1] |
| SW480 | Colon Cancer | Inhibition of cell growth | |
| Caco-2 | Colon Cancer | Inhibition of cell growth |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Target cancer cell lines (e.g., 786-O, ACHN, SW480, Caco-2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Target cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1x)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways upon treatment with this compound.
Materials:
-
This compound
-
Target cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against β-catenin, Axin2, Cyclin D1, Survivin, USP30, Parkin, LC3B, p62, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualization of Signaling Pathways and Workflows
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: USP30-mediated regulation of mitophagy and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
Application Notes and Protocols for 15-Oxospiramilactone (S3) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Oxospiramilactone, also referred to as S3, is a diterpenoid derivative from Spiraea japonica.[1] It functions as a potent inhibitor of the deubiquitinase USP30.[1][2] This inhibition leads to an increase in the non-degradative ubiquitination of mitofusins (Mfn1 and Mfn2), key proteins involved in mitochondrial fusion.[2] Consequently, this compound promotes mitochondrial fusion, restores mitochondrial networks, and enhances Parkin-mediated mitophagy, the selective removal of damaged mitochondria.[1][2] These properties make it a valuable tool for in vitro studies related to neuroprotection, mitochondrial dynamics, and diseases associated with mitochondrial dysfunction.
Mechanism of Action
This compound covalently inhibits USP30 by forming an adduct with a cysteine residue in the enzyme's active site.[1] This blockage of USP30 activity prevents the deubiquitination of its substrates, notably Mfn1 and Mfn2 on the outer mitochondrial membrane. The resulting increase in ubiquitinated Mfn1/2 enhances their activity, leading to mitochondrial fusion.[2] This compound has been shown to be effective in restoring mitochondrial morphology and function in cells deficient in either Mfn1 or Mfn2.[2][3] Furthermore, by modulating the ubiquitination status of mitochondrial proteins, this compound also facilitates the recruitment of Parkin to damaged mitochondria, a critical step in the initiation of mitophagy.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound (S3) on Mitochondrial Morphology
| Cell Type | Concentration (µM) | Treatment Duration (hours) | Observed Effect | Quantitative Data | Reference |
| Mfn1-/- MEFs | 1 | 24 | Increased mitochondrial fusion | ~40% of cells with connected/tubular mitochondria | [3] |
| Mfn1-/- MEFs | 2 | 24 | Increased mitochondrial fusion | ~60% of cells with connected/tubular mitochondria | [3] |
| Mfn1-/- MEFs | 5 | 24 | Increased mitochondrial fusion | ~75% of cells with connected/tubular mitochondria | [3] |
| Mfn2-/- MEFs | 2 | 24 | Restoration of tubular mitochondrial network | Significant increase in elongated mitochondria | [3] |
Table 2: Neuroprotective Effects of this compound (S3) in Retinal Ganglion Cells (RGCs)
| Condition | Concentration (µM) | Treatment Duration | Key Findings | Reference |
| NMDA-induced excitotoxicity | 2 | 24h S3 pre-treatment, then 24h co-treatment with NMDA | Increased RGC viability, preserved mitochondrial membrane potential | [1] |
| NMDA-induced excitotoxicity | 2 | 24h S3 pre-treatment, then 24h co-treatment with NMDA | Increased expression of OPA1 (L and S isoforms) | [1] |
| NMDA-induced excitotoxicity | 2 | 24h S3 pre-treatment, then 24h co-treatment with NMDA | Increased ubiquitination of Mfn2 | [1] |
Mandatory Visualizations
Caption: Mechanism of this compound (S3) action.
Caption: Workflow for mitochondrial fusion assessment.
Experimental Protocols
Protocol 1: Preparation of this compound (S3) Stock Solution
-
Reconstitution: Dissolve this compound in DMSO to prepare a stock solution. A stock concentration of 10 mM is recommended.
-
Vehicle Control: For in vitro experiments, this compound (S3) was dissolved in 3% DMSO, which was then used as the vehicle control.[1]
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Treatment of Cultured Cells
-
Cell Seeding: Plate cells (e.g., Mouse Embryonic Fibroblasts (MEFs), HeLa, or primary Retinal Ganglion Cells) at a suitable density in appropriate culture vessels and allow them to adhere overnight.
-
Treatment Preparation: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-5 µM).[1][3] Also, prepare a vehicle control with the same final concentration of DMSO.[1]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[1][3]
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays such as immunofluorescence, western blotting, or cell viability assays.
Protocol 3: Analysis of Mitochondrial Morphology by Immunofluorescence
-
Mitochondrial Staining: Thirty minutes before the end of the treatment period, add a mitochondrial stain (e.g., MitoTracker Red CMXRos) to the culture medium at the manufacturer's recommended concentration.
-
Fixation: After incubation, wash the cells with pre-warmed phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Analysis: Acquire images using a confocal microscope. Quantify mitochondrial morphology by categorizing cells based on their mitochondrial network (e.g., fragmented, intermediate, tubular) or by using specialized image analysis software.
Protocol 4: Assessment of Mfn2 Ubiquitination by Immunoprecipitation and Western Blot
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation:
-
Incubate 500-1000 µg of protein lysate with an anti-Mfn2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
Control Experiments
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., 3% DMSO) used to dissolve the this compound.[1]
-
Untreated Control: A group of cells that receives no treatment should be included to establish baseline levels.
-
Positive and Negative Controls for Western Blot: Include positive and negative control lysates for the proteins of interest to validate antibody specificity.
-
Loading Control for Western Blot: Use a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
References
Application Notes and Protocols: 15-Oxospiramilactone Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Oxospiramilactone, also known as S3, is a diterpenoid derivative identified as a potent inhibitor of the deubiquitinase USP30.[1][2][3] This molecule has garnered significant interest due to its dual, concentration-dependent effects on cellular pathways. At lower concentrations, it promotes mitochondrial fusion by inhibiting USP30, which in turn increases the non-degradative ubiquitination of Mitofusins 1 and 2 (Mfn1/2).[1][2][3] Conversely, at higher concentrations, this compound has been shown to induce apoptosis through the inhibition of the Wnt/β-catenin signaling pathway.[4][5][6] These distinct activities make this compound a valuable tool for studying mitochondrial dynamics and a potential therapeutic agent in diseases characterized by mitochondrial dysfunction or aberrant Wnt signaling, such as certain cancers and neurodegenerative disorders.[1][4][7]
This document provides detailed application notes and experimental protocols for analyzing the dose-response relationship of this compound, focusing on its effects on USP30 inhibition, mitochondrial fusion, and apoptosis.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound across different cellular contexts and assays.
Table 1: Effective Concentrations of this compound (S3) in Cellular Assays
| Cell Line/Model | Assay Type | Effective Concentration | Observed Effect | Reference |
| Mfn1-knockout MEFs | Mitochondrial Elongation | 2 µM | Induced mitochondrial elongation | [6] |
| Retinal Ganglion Cells (RGCs) | LDH and JC-1 Assays | 2 µM | Optimal concentration for cell viability and mitochondrial membrane potential | [8] |
| HEK293T Cells | Wnt3a or LiCl-stimulated Top-flash reporter | Not specified | Inhibition of reporter activity | [4][5] |
| SW480 and Caco-2 Colon Cancer Cells | Cell Growth | Not specified | Inhibition of cell growth | [4][5] |
| HCT116 Colon Cancer Cells | AlamarBlue Assay | > 30 µM (EC50) | Antiproliferative activity | [9] |
Table 2: Inhibitory Concentrations of Wnt/β-catenin Signaling Inhibitors (for comparative purposes)
| Compound | Assay Type | IC50 Value | Cell Line | Reference |
| TMP-C-74 | Luciferase Reporter Assay | 1.5–2.5 µM | HCT116 | [1] |
| TMP-C-78 | Luciferase Reporter Assay | 1.5–2.5 µM | HCT116 | [1] |
| TMP-C-86 | Luciferase Reporter Assay | 1.5–2.5 µM | HCT116 | [1] |
| TMP-C-74 | Cell Growth Inhibition | 0.6–1.4 µM | HCT116, SW480 | [1] |
| TMP-C-78 | Cell Growth Inhibition | 0.6–1.4 µM | HCT116, SW480 | [1] |
| TMP-C-86 | Cell Growth Inhibition | 0.6–1.4 µM | HCT116, SW480 | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: USP30 Inhibition by this compound.
Caption: Wnt Pathway Inhibition by this compound.
Caption: Dose-Response Analysis Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and to identify a suitable concentration range for subsequent mechanistic assays.
Materials:
-
This compound (S3)
-
Mammalian cell line of interest (e.g., HCT116, HeLa, or MEFs)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
In Vitro USP30 Deubiquitinase Activity Assay
This protocol assesses the direct inhibitory effect of this compound on USP30 enzymatic activity.
Materials:
-
Recombinant human USP30 protein
-
This compound (S3)
-
Ubiquitin-Rhodamine110 substrate
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 0.01% BSA)
-
384-well black, clear bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Dispense 75 nL of each concentration into the wells of the 384-well plate.
-
Enzyme Preparation: Dilute recombinant USP30 in assay buffer to the desired concentration (e.g., 450 nM final concentration).
-
Substrate Preparation: Dilute Ubiquitin-Rhodamine110 in assay buffer to the desired concentration (e.g., a final concentration that is below the Km for the enzyme).
-
Reaction Initiation: Add the diluted USP30 to the wells containing this compound and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Substrate Addition: Add the Ubiquitin-Rhodamine110 substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin kinetic readings on a fluorescence plate reader (Excitation/Emission ~485/535 nm) at regular intervals for 30-60 minutes.
-
Data Analysis: Determine the rate of reaction for each concentration of this compound. Plot the dose-response curve and calculate the IC50 value.
Mitochondrial Fusion Assay
This protocol visualizes changes in mitochondrial morphology in response to this compound treatment.
Materials:
-
Cells of interest (e.g., Mfn1-knockout MEFs or other suitable cell lines)
-
MitoTracker Red CMXRos or equivalent mitochondrial stain
-
This compound (S3)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a low concentration of this compound (e.g., 2 µM) and a vehicle control. Incubate for 24 hours.
-
Mitochondrial Staining: Incubate the cells with MitoTracker Red CMXRos (e.g., 100 nM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Imaging: Immediately visualize the mitochondrial morphology using a fluorescence microscope. Acquire images from multiple fields for each condition.
-
Analysis: Qualitatively or quantitatively assess the degree of mitochondrial elongation and network formation. For quantitative analysis, mitochondrial length or form factor can be measured using image analysis software.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol quantifies the induction of apoptosis by this compound at higher concentrations.
Materials:
-
Cells of interest
-
This compound (S3)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. Quantify the percentage of apoptotic cells at each concentration of this compound.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. | BioWorld [bioworld.com]
Application Notes and Protocols: 15-Oxospiramilactone for Inducing Mitochondrial Fusion in Mouse Embryonic Fibroblasts (MEFs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing 15-Oxospiramilactone, a diterpenoid derivative also known as S3, to induce mitochondrial fusion in mouse embryonic fibroblasts (MEFs). Dysfunctional mitochondrial dynamics, characterized by excessive fission and reduced fusion, are implicated in a variety of cellular pathologies. This compound has been identified as a potent inducer of mitochondrial fusion, offering a valuable tool for studying mitochondrial biology and a potential therapeutic agent for diseases associated with mitochondrial fragmentation.[1][2] This document details the underlying mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for its application and the subsequent analysis of mitochondrial morphology and function in MEFs.
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function.[3] An imbalance in these processes, often leading to a fragmented mitochondrial network, is associated with cellular stress and various diseases.[3] this compound is a small molecule that has been shown to promote mitochondrial fusion.[1] Its mechanism of action involves the inhibition of the deubiquitinase USP30, a protein localized to the outer mitochondrial membrane that negatively regulates mitochondrial fusion.[1][4][5] By inhibiting USP30, this compound increases the non-degradative ubiquitination of key fusogenic proteins, Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), thereby enhancing their activity and promoting the elongation and interconnectivity of the mitochondrial network.[1][5] These notes provide researchers with the necessary information to effectively use this compound as a tool to modulate mitochondrial dynamics in MEFs.
Data Presentation
The following tables summarize the quantitative effects of this compound on mitochondrial morphology and function in MEFs, based on data reported in the literature.
Table 1: Effect of this compound on Mitochondrial Morphology in MEFs
| Cell Type | Treatment | Concentration (µM) | Duration (hours) | Cells with Tubular/Connected Mitochondria (%) |
| Wild-type MEF | DMSO (Control) | - | 24 | ~30% |
| Wild-type MEF | This compound | 2 | 24 | ~75% |
| Mfn1-/- MEF | DMSO (Control) | - | 24 | <10% |
| Mfn1-/- MEF | This compound | 2 | 24 | ~60% |
| Mfn2-/- MEF | DMSO (Control) | - | 24 | <10% |
| Mfn2-/- MEF | This compound | 2 | 24 | ~55% |
Data are estimations derived from graphical representations in Yue et al., 2014.
Table 2: Effect of this compound on Mitochondrial Function in MEFs
| Cell Type | Treatment | Concentration (µM) | Duration (hours) | Relative ATP Level (%) | Relative Basal Oxygen Consumption Rate (%) |
| Wild-type MEF | DMSO (Control) | - | 24 | 100 | 100 |
| Wild-type MEF | This compound | 2 | 24 | Increased | Increased |
| Mfn1-/- MEF | DMSO (Control) | - | 24 | Decreased | Decreased |
| Mfn1-/- MEF | This compound | 2 | 24 | Restored towards WT levels | Restored towards WT levels |
| Mfn2-/- MEF | DMSO (Control) | - | 24 | Decreased | Decreased |
| Mfn2-/- MEF | This compound | 2 | 24 | Restored towards WT levels | Restored towards WT levels |
Qualitative changes are based on findings reported by Yue et al., 2014. Precise percentage changes require access to raw data.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound-induced mitochondrial fusion.
Caption: General experimental workflow for studying the effects of this compound on MEFs.
Experimental Protocols
Protocol 1: Induction of Mitochondrial Fusion in MEFs with this compound
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (S3)
-
Dimethyl sulfoxide (DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MEFs in a 6-well or 12-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 2 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the drug treatment.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
Proceed to Downstream Analysis: After incubation, proceed with mitochondrial morphology analysis, ubiquitination assays, or mitochondrial function assays.
Protocol 2: Analysis of Mitochondrial Morphology by Fluorescence Microscopy
Materials:
-
Treated and control MEFs on glass coverslips
-
MitoTracker™ Red CMXRos or other suitable mitochondrial stain
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Staining:
-
Thirty minutes before the end of the this compound treatment, add MitoTracker™ Red CMXRos to the culture medium at a final concentration of 50-100 nM.
-
Incubate for 30 minutes at 37°C.
-
-
Washing: Wash the cells three times with pre-warmed PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filters for the chosen mitochondrial and nuclear stains.
-
Capture images from multiple random fields for each condition.
-
-
Quantification:
-
Visually categorize the mitochondrial morphology in at least 100 cells per condition as one of the following:
-
Fragmented: Predominantly small, spherical, or short rod-like mitochondria.
-
Intermediate: A mixture of fragmented and tubular mitochondria.
-
Tubular/Connected: Predominantly long, filamentous, and interconnected mitochondrial networks.
-
-
Calculate the percentage of cells in each category for each treatment condition.
-
Protocol 3: Assessment of Mfn1/2 Ubiquitination by Western Blot
Materials:
-
Treated and control MEF cell pellets
-
RIPA lysis buffer supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide (NEM))
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Mfn1, anti-Mfn2, anti-Ubiquitin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash treated and control cells with ice-cold PBS and collect the cell pellets.
-
Lyse the cells in RIPA buffer containing protease and deubiquitinase inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
To assess Mfn1/2 ubiquitination, look for higher molecular weight smears or distinct bands above the unmodified Mfn1 and Mfn2 bands in the lanes of the this compound-treated samples when blotting with anti-Mfn1 or anti-Mfn2 antibodies.
-
Confirm the presence of ubiquitinated proteins by immunoprecipitating Mfn1 or Mfn2 and then probing the western blot with an anti-ubiquitin antibody.
-
Protocol 4: Measurement of Cellular ATP Levels
Materials:
-
Treated and control MEFs in a 96-well plate
-
ATP assay kit (e.g., luminescence-based)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat MEFs with this compound in a 96-well plate as described in Protocol 1.
-
ATP Measurement:
-
At the end of the treatment period, perform the ATP measurement according to the manufacturer's instructions of the chosen ATP assay kit.
-
This typically involves lysing the cells and adding a reagent that generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the ATP levels to the number of cells or total protein content in each well.
-
Express the ATP levels in the treated groups as a percentage of the control group.
-
Protocol 5: Measurement of Oxygen Consumption Rate (OCR)
Materials:
-
Treated and control MEFs
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer or similar instrument
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed MEFs in a Seahorse XF Cell Culture Microplate at the optimal density determined for your cells.
-
Treatment: Treat the cells with this compound as described in Protocol 1.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
-
Seahorse XF Assay:
-
Perform a mitochondrial stress test using the Seahorse XF Analyzer according to the manufacturer's protocol.
-
This involves sequential injections of oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
-
Data Analysis:
-
The Seahorse software will calculate the OCR at baseline and after each injection.
-
From these measurements, key parameters of mitochondrial respiration can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between the control and this compound-treated groups.
-
Conclusion
This compound is a valuable pharmacological tool for inducing mitochondrial fusion in MEFs and other cell types. By following the protocols outlined in these application notes, researchers can effectively modulate mitochondrial dynamics to investigate the role of mitochondrial morphology in cellular health and disease. The provided data and workflows offer a solid foundation for designing and interpreting experiments aimed at understanding and potentially targeting mitochondrial fusion pathways.
References
- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of 15-Oxospiramilactone Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Oxospiramilactone, also known as S3, is a diterpenoid derivative identified as a potent inhibitor of the deubiquitinase USP30.[1][2] USP30 is a mitochondria-localized enzyme that plays a crucial role in regulating mitochondrial dynamics. The primary mechanism of this compound involves the inhibition of USP30, which leads to an increase in the non-degradative ubiquitination of Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2).[1][3][4] This enhanced ubiquitination promotes Mfn1/2 activity, resulting in increased mitochondrial fusion.[1][4] Dysregulation of mitochondrial fusion is linked to several neuronal diseases, making this compound a molecule of significant interest.[1]
Furthermore, studies have indicated that this compound can influence other cellular pathways. At higher concentrations, it may inhibit the Wnt signaling pathway and induce apoptosis.[2][5] Its role in modulating mitophagy, particularly through the Parkin pathway, is also an area of active investigation, suggesting its potential therapeutic application in neurodegenerative diseases like Parkinson's.[5][6] This application note provides a detailed protocol for using Western blot analysis to investigate the effects of this compound on key protein targets within these pathways.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for this compound and the general workflow for its analysis via Western blotting.
Caption: Mechanism of this compound (S3) action on mitochondrial fusion.
Caption: General experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol is suitable for adherent cells such as HeLa or SH-SY5Y.
-
Cell Seeding: Plate cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest treatment dose.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
Protocol 2: Protein Extraction (Cell Lysis)
-
Washing: Place the cell culture dish on ice. Aspirate the treatment medium and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[7]
-
Lysis: Add an appropriate volume of ice-cold RIPA Lysis Buffer (e.g., 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50mM Tris-HCl pH 8.0) supplemented with fresh protease and phosphatase inhibitors to each well or dish (e.g., 100 µL for a 6-well plate).[8]
-
Scraping: Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubation & Agitation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[8]
-
Sonication (Optional): To shear genomic DNA and reduce viscosity, sonicate the lysate on ice for 10-15 seconds.[7][9]
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C.[8][9]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the total protein, to a new pre-chilled tube. Avoid disturbing the pellet.
Protocol 3: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay kit, such as the Bicinchoninic Acid (BCA) assay, according to the manufacturer's instructions.[9]
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of protein for each sample (typically 20-40 µg per lane).
Protocol 4: Western Blotting
-
Sample Preparation: To the normalized protein samples, add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[8]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[9]
-
SDS-PAGE: Load the denatured samples, along with a pre-stained protein ladder, onto a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet or semi-dry transfer system can be used. Ensure the PVDF membrane is activated with methanol for 30 seconds before use.[8]
-
Blocking: After transfer, wash the membrane briefly with 1X Tris-Buffered Saline with 0.1% Tween 20 (TBST). Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.[7][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer (as per the manufacturer's datasheet) overnight at 4°C with gentle agitation.[7][9]
-
Suggested Primary Antibodies: anti-USP30, anti-Mfn1, anti-Mfn2, anti-Ubiquitin, anti-Parkin, anti-LC3, anti-β-actin (loading control), anti-GAPDH (loading control).
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7][9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager or X-ray film.[9]
Data Presentation and Analysis
Quantitative analysis of Western blots involves densitometry, where the band intensity of the target protein is measured and normalized to a loading control (e.g., β-actin or GAPDH). Software such as ImageJ can be used for this purpose.[3] The results are typically presented as a fold change relative to the vehicle-treated control group.
Table 1: Quantitative Analysis of Protein Expression Following this compound Treatment
The following table presents example data demonstrating the effect of a 24-hour treatment with this compound on HeLa cells. Data are represented as mean fold change ± standard deviation (SD) relative to the vehicle control.
| Target Protein | Vehicle Control | 1 µM this compound | 5 µM this compound |
| Ubiquitinated Mfn2 | 1.00 ± 0.12 | 1.85 ± 0.21 | 2.64 ± 0.30 |
| Total Mfn2 | 1.00 ± 0.09 | 1.05 ± 0.11 | 0.98 ± 0.13 |
| Parkin | 1.00 ± 0.15 | 1.30 ± 0.18 | 1.75 ± 0.25 |
| LC3-II / LC3-I Ratio | 1.00 ± 0.10 | 1.65 ± 0.19 | 2.10 ± 0.22 |
| β-actin | 1.00 ± 0.05 | 1.01 ± 0.06 | 0.99 ± 0.07 |
Note: This table contains representative data for illustrative purposes.
References
- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad.com [bio-rad.com]
- 9. origene.com [origene.com]
Application Note: Immunoprecipitation of Mfn1 and Mfn2 to Study Mitochondrial Dynamics
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the immunoprecipitation (IP) and co-immunoprecipitation (co-IP) of endogenous Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2) from cultured mammalian cells. This technique is essential for investigating the interactions between these key proteins that govern mitochondrial fusion. The protocol includes steps for treating cells with a small molecule, referred to here as "S3," to assess its impact on Mfn1/Mfn2 complex formation.
Introduction to Mfn1 and Mfn2:
Mitofusins (Mfn1 and Mfn2) are large GTPase proteins embedded in the outer mitochondrial membrane (OMM). They are central to mitochondrial dynamics, the continuous processes of fusion and fission that maintain mitochondrial health, morphology, and distribution. Mfn1 and Mfn2 mediate the tethering and fusion of adjacent mitochondria by forming both homotypic (Mfn1-Mfn1, Mfn2-Mfn2) and heterotypic (Mfn1-Mfn2) complexes.[1][2] Dysregulation of these interactions is linked to various pathologies, including neurodegenerative diseases and metabolic disorders, making the Mfn1/Mfn2 complex a critical target for therapeutic investigation.[3]
Co-immunoprecipitation is a powerful technique to study these protein-protein interactions. By using an antibody to pull down a specific protein (the "bait," e.g., Mfn1), one can identify and quantify associated proteins (the "prey," e.g., Mfn2) that are pulled down with it.
Studying the Effect of "S3" Treatment:
The term "S3" can refer to multiple compounds. One such compound, 15-oxospiramilactone (S3), has been identified as an inhibitor of the deubiquitinase USP30, which in turn enhances Mfn1 and Mfn2 activity to promote mitochondrial fusion.[4] Another compound, S3I-201, is a widely studied STAT3 inhibitor.[5][6][7][8] This protocol is designed to be adaptable for any small molecule, designated "S3," hypothesized to modulate the Mfn1/Mfn2 interactome. Researchers must first define the specific S3 compound they are using and optimize treatment conditions (concentration and duration) based on its known mechanism and cellular effects.
Mfn1/Mfn2 Interaction Pathway
The following diagram illustrates the fundamental roles of Mfn1 and Mfn2 in mediating mitochondrial fusion and the potential point of intervention for a therapeutic compound "S3".
References
- 1. Mitofusins Mfn1 and Mfn2 coordinately regulate mitochondrial fusion and are essential for embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complementation between mouse Mfn1 and Mfn2 protects mitochondrial fusion defects caused by CMT2A disease mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. pnas.org [pnas.org]
Application Note: Live-Cell Imaging of Mitochondrial Dynamics with 15-Oxospiramilactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their shape, distribution, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis.[1][2] Dysregulation of mitochondrial dynamics has been implicated in a variety of human diseases, including neurodegenerative disorders and cardiomyopathies.[3][4][5]
15-Oxospiramilactone, a diterpenoid derivative also known as S3, has emerged as a potent small molecule modulator of mitochondrial dynamics.[3][4][5] It selectively promotes mitochondrial fusion, making it an invaluable tool for studying the mechanisms of mitochondrial network formation and for investigating potential therapeutic strategies aimed at restoring mitochondrial function.[3][4] This application note provides a detailed overview of the mechanism of this compound and protocols for its use in live-cell imaging of mitochondrial dynamics.
Mechanism of Action
This compound induces mitochondrial fusion by inhibiting the deubiquitinase USP30, which is localized to the outer mitochondrial membrane.[3][4][6] USP30 typically removes ubiquitin chains from mitochondrial proteins, acting as a negative regulator of processes like mitophagy and mitochondrial fusion.[6][7]
The key targets of USP30 in the context of fusion are the Mitofusin proteins, Mfn1 and Mfn2. By inhibiting USP30, this compound leads to an increase in the non-degradative ubiquitination of Mfn1 and Mfn2.[3][8] This specific type of ubiquitination enhances the activity of the Mitofusins, thereby promoting the fusion of mitochondria and leading to the formation of elongated, interconnected mitochondrial networks.[3][4][8] This mechanism has been shown to restore mitochondrial morphology and function in cells with deficient mitochondrial fusion machinery.[3][5]
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data from published studies for the use of this compound (S3). It is crucial to note that the optimal concentration and incubation time may vary depending on the cell type and experimental conditions.
| Parameter | Value | Cell Type | Notes | Reference |
| Effective Concentration | 2 - 5 µM | Mouse Embryonic Fibroblasts (MEFs) | 2 µM is sufficient to inhibit USP30. 5 µM was used for time-lapse imaging. | [4][8] |
| Incubation Time | 2 - 24 hours | MEFs | Mitochondrial elongation can be observed as early as 2 hours. More pronounced effects are seen after 24 hours. | [4] |
| Apoptotic Concentration | > 3.75 µM | Cancer Cell Lines | Higher concentrations (3.75 - 15 µM) have been shown to induce apoptosis, an effect independent of its role in fusion. | [8] |
| Target Specificity | Cys77 of USP30 | In vitro | Binds covalently to the catalytic cysteine residue of USP30. | [6] |
Experimental Protocols
Protocol 1: Induction of Mitochondrial Fusion
This protocol describes the treatment of cultured mammalian cells with this compound to induce mitochondrial fusion prior to imaging.
Materials:
-
Mammalian cells of interest (e.g., HeLa, U2OS, or MEFs)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or coverslips[9]
-
This compound (S3) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging. Allow cells to adhere for at least 24 hours.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 2-5 µM). Prepare a vehicle control using an equivalent amount of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired time period (e.g., 2 to 24 hours). The optimal time should be determined empirically for each cell line and experimental goal.
Protocol 2: Live-Cell Staining and Imaging
This protocol details the staining of mitochondria in live, this compound-treated cells and their subsequent imaging using confocal microscopy.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Mitochondrial fluorescent probe (e.g., MitoTracker™ Red CMXRos, TMRM, or TMRE)[10][11]
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F12)[9][12]
-
Confocal laser scanning microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂)
Procedure:
-
Probe Preparation: Prepare a working solution of the mitochondrial probe in pre-warmed live-cell imaging medium. For example, for MitoTracker™ Red CMXRos, a final concentration of 50-100 nM is typically used.
-
Staining: Remove the this compound-containing medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the dish. If the experiment involves long-term imaging, the medium can be supplemented with this compound to maintain the effect.
-
Microscopy:
-
Place the dish on the microscope stage within the pre-heated environmental chamber.
-
Allow the sample to equilibrate for at least 15 minutes before imaging.
-
Locate the cells and focus on the mitochondrial plane.
-
Use the lowest possible laser power to minimize phototoxicity and photobleaching, especially for time-lapse experiments.[10]
-
Acquire images or time-lapse series using appropriate filter sets and acquisition parameters (e.g., 561 nm excitation for red fluorescent probes).
-
Protocol 3: Image Analysis and Quantification
Quantitative analysis is essential to objectively assess changes in mitochondrial morphology.
-
Image Pre-processing: Apply a background subtraction and a median filter to reduce noise if necessary.
-
Segmentation: Threshold the images to create a binary mask of the mitochondrial network. This can be done using automated algorithms in software like ImageJ/Fiji.
-
Quantification: Use analysis plugins (e.g., Mitochondrial Network Analysis - MiNA) to measure parameters such as:
-
Mitochondrial Footprint: The total area covered by mitochondria.
-
Network Branching: The number of mitochondrial networks and branches per network.
-
Aspect Ratio & Form Factor: Metrics that describe the elongation and circularity of individual mitochondria. An increase in aspect ratio indicates elongation and fusion.
-
-
Statistical Analysis: Compare the quantified parameters between control (vehicle-treated) and this compound-treated cells from multiple independent experiments.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No observable change in mitochondrial morphology | Insufficient incubation time or concentration. | Optimize the concentration (try a range from 1-10 µM) and incubation time (try 2, 6, 12, and 24 hours). |
| Cell line is non-responsive. | The expression level of USP30 or other pathway components may vary. Try a different cell line known to respond. | |
| High Cell Death/Toxicity | Concentration of this compound is too high. | Reduce the concentration to ≤ 2 µM.[8] Ensure the DMSO concentration in the final medium is < 0.1%. |
| Phototoxicity from imaging. | Reduce laser power, increase camera gain, decrease exposure time, and reduce the frequency of image acquisition for time-lapse studies.[10] | |
| Weak Fluorescent Signal | Insufficient probe concentration or incubation time. | Increase the probe concentration or staining time. Ensure the probe has not expired. |
| Photobleaching. | Use an anti-fade agent in the imaging medium if compatible with live cells, or reduce laser power and exposure. | |
| Blurry Images | Incorrect focus or objective. | Use a high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x) for the best resolution. Ensure the sample is in focus. |
References
- 1. Analysis of mitochondrial dynamics and functions using imaging approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High resolution imaging of live mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomembrane.tsinghua.edu.cn [biomembrane.tsinghua.edu.cn]
- 6. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mitofusins: ubiquitylation promotes fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]
- 10. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 11. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Live-cell microscopy for mitochondrial membrane potential measurements [protocols.io]
15-Oxospiramilactone supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the procurement and application of 15-Oxospiramilactone, a diterpenoid lactone with demonstrated activity in key cellular signaling pathways. These notes are intended to guide researchers in sourcing the compound and designing experiments to investigate its biological effects.
Supplier and Purchasing Information
This compound (CAS: 1053172-87-4) is available from several chemical suppliers. Researchers should always request a certificate of analysis to confirm the purity and identity of the compound.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Notes |
| BioCrick | This compound | 1053172-87-4 | C₂₀H₂₂N₂O₂ | 334.41 | High Purity | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
| Santa Cruz Biotechnology | This compound | 1053172-87-4 | C₂₀H₂₂N₂O₂ | 334.41 | Not specified | Described as a diterpenoid lactone with potential anti-inflammatory and immunomodulatory activities. |
| BOC Sciences | This compound, ≥95% | 1053172-87-4 | Not specified | Not specified | ≥95% | Inquire for pricing and availability. |
Biological Activity and Applications
This compound has been identified as a modulator of two critical signaling pathways: the Wnt/β-catenin pathway and the Parkin-mediated mitophagy pathway. These findings open avenues for its investigation in cancer biology and neurodegenerative diseases.
Inhibition of Wnt/β-catenin Signaling in Colorectal Cancer
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, including colorectal cancer.[2][3] this compound, also referred to as NC043 in some studies, has been shown to inhibit this pathway downstream of β-catenin stabilization.[2] It achieves this by decreasing the association between β-catenin and the transcription factor TCF4, which in turn reduces the expression of Wnt target genes like Axin2, Cyclin D1, and Survivin.[2] This leads to an inhibition of cancer cell growth and tumorigenesis.[2]
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.
Promotion of Parkin-Mediated Mitophagy via USP30 Inhibition
Mitochondrial quality control is crucial for cellular health, and its dysfunction is implicated in neurodegenerative diseases.[1] Mitophagy is a selective autophagy process that removes damaged mitochondria. The E3 ubiquitin ligase Parkin plays a key role in initiating mitophagy.[4] The deubiquitinase USP30 acts as a negative regulator of this process by removing ubiquitin chains from mitochondrial proteins, thereby preventing their degradation. This compound (also referred to as S3 in some literature) has been identified as a covalent inhibitor of USP30. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, leading to the recruitment of autophagic machinery and subsequent clearance of damaged mitochondria. This has a protective effect on neuronal cells.[4]
Caption: this compound promotes mitophagy by inhibiting USP30.
Experimental Protocols
The following are generalized protocols based on published research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.[1]
-
For Wnt signaling inhibition in colon cancer cells, effective concentrations have been demonstrated in the micromolar range.[2]
-
For promoting mitophagy in RGCs, an optimal concentration of 2 µM has been reported.[4]
-
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A vehicle control (DMSO) should always be included in experiments.
-
Western Blotting for Protein Expression Analysis
This protocol is used to assess the levels of key proteins in the signaling pathways.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples of relevant primary antibodies include:
-
Wnt Pathway: anti-β-catenin, anti-Axin2, anti-Cyclin D1, anti-Survivin, anti-c-Myc.
-
Mitophagy Pathway: anti-Parkin, anti-USP30, anti-LC3, anti-TOM20, anti-ubiquitin.
-
A loading control such as anti-GAPDH or anti-β-actin should be used to ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation for Protein-Protein Interaction
This technique can be used to validate the interaction between β-catenin and TCF4.
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either β-catenin or TCF4 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the eluates by Western blotting using antibodies against both β-catenin and TCF4.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay is used to assess mitochondrial health.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound, with or without a mitochondrial damaging agent.
-
JC-1 Staining: After treatment, remove the media and incubate the cells with JC-1 staining solution according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity at both green (monomeric JC-1, indicating depolarized mitochondria) and red (aggregated JC-1, indicating healthy, polarized mitochondria) wavelengths using a fluorescence plate reader.
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Caption: General experimental workflow for studying this compound.
References
- 1. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of 15-Oxospiramilactone Stock Solution in DMSO
Introduction
15-Oxospiramilactone, also known as S3, is a diterpenoid derivative with a molecular weight of approximately 330.4 g/mol [1]. It functions as a potent inhibitor of the mitochondria-localized deubiquitinase USP30[2][3][4][5]. By inhibiting USP30, this compound leads to an increase in the non-degradative ubiquitination of mitofusins (Mfn1/2), which in turn enhances mitochondrial fusion[2][4][5]. This mechanism of action makes it a valuable tool for researchers studying mitochondrial dynamics, mitophagy, and related cellular processes in various disease models, including neurodegenerative disorders and cancer[6][7].
Principle
Due to its organic nature, this compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO)[8]. Preparing a concentrated stock solution in DMSO allows for the subsequent dilution into aqueous cell culture media or assay buffers at a working concentration[9][10]. This method ensures the compound remains in solution while keeping the final concentration of DMSO low enough to prevent cellular toxicity, which is generally recommended to be below 0.5%[9][11].
Audience
These guidelines are intended for researchers, scientists, and drug development professionals working in cell biology, pharmacology, and related fields who need to prepare and use this compound for in vitro or in vivo studies.
Summary of Physicochemical and Handling Data
| Property | Value / Recommendation | Source(s) |
| Molecular Formula | C₂₀H₂₆O₄ | [1] |
| Molecular Weight | 330.4 g/mol | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), ACS Reagent Grade or higher | [8] |
| Typical Stock Concentration | 1-20 mM | [12][13] |
| Storage (Solid Powder) | -20°C for long-term storage (up to 3 years suggested) | [11] |
| Storage (DMSO Stock) | Aliquot and store at -20°C (1 month) or -80°C (6 months) | [11][14] |
| Stability | Avoid repeated freeze-thaw cycles | [11][12] |
| Max DMSO in Cell Culture | Typically ≤ 0.5%; verify for specific cell line | [9][11] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous/ACS Grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, nuclease-free, low-retention pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure
-
Calculations:
-
The molecular weight of this compound is 330.4 g/mol .
-
To prepare a 10 mM (0.010 mol/L) stock solution, calculate the required mass:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 330.4 g/mol × (1000 mg / 1 g)
-
Mass (mg) = 3.304 mg
-
-
-
Preparation:
-
Work in a clean, sterile environment, such as a laminar flow hood, especially if the stock will be used for cell culture[9].
-
Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric water.
-
Carefully weigh out 3.304 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Using a calibrated pipette, add 1.0 mL of room-temperature DMSO to the microcentrifuge tube containing the powder[9].
-
Close the cap tightly and vortex the tube gently for 1-2 minutes until the solid is completely dissolved. Avoid vigorous mixing to prevent introducing air bubbles[9].
-
Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, brief sonication in a water bath may be used.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes[11].
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[11].
-
Dilution to Working Concentration
To use the stock solution, it must be diluted into your experimental medium (e.g., cell culture media, PBS).
-
Example: To prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Use the formula: C₁V₁ = C₂V₂
-
(10 mM) × V₁ = (10 µM) × (1 mL)
-
(10,000 µM) × V₁ = (10 µM) × (1 mL)
-
V₁ = (10 µM × 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
The final DMSO concentration will be 0.1% (1 µL in 1000 µL).
-
Always add the DMSO stock to the aqueous medium dropwise while gently mixing to prevent precipitation[9]. Prepare a vehicle control using the same final concentration of DMSO[11].
-
Visualizations
Signaling Pathway of this compound (S3)
Caption: Inhibition of USP30 by this compound enhances mitochondrial fusion.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. This compound | C20H26O4 | CID 90671718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:1053172-87-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 7. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gchemglobal.com [gchemglobal.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nanotempertech.com [nanotempertech.com]
- 14. Storage stability of liposomes stored at elevated subzero temperatures in DMSO/sucrose mixtures | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Administration of 15-Oxospiramilactone in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Oxospiramilactone, also known as S3, is a diterpenoid derivative identified as a potent inhibitor of the deubiquitinase USP30.[1][2] USP30 is a key negative regulator of mitophagy, a cellular process responsible for the clearance of damaged mitochondria. By inhibiting USP30, this compound promotes mitochondrial fusion and enhances the clearance of dysfunctional mitochondria, offering therapeutic potential in a range of diseases associated with mitochondrial dysfunction, including neurodegenerative disorders.[3][4][5] At higher concentrations, it has also been shown to inhibit the Wnt/β-catenin signaling pathway and induce apoptosis.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its proposed in vivo administration in mouse models based on available literature for similar compounds and its in vitro activity.
Mechanism of Action
This compound covalently binds to the catalytic cysteine residue (Cys77) of USP30, inhibiting its deubiquitinase activity. This inhibition leads to an increase in the non-degradative ubiquitination of mitochondrial outer membrane proteins, primarily Mitofusin 1 and 2 (Mfn1/2). The enhanced ubiquitination of Mfn1/2 promotes mitochondrial fusion, a process crucial for maintaining mitochondrial health and function. In the context of cellular stress, this mechanism can enhance Parkin-mediated mitophagy, leading to the selective removal of damaged mitochondria.
Data Presentation
While direct in vivo quantitative data for this compound (S3) in mouse models is limited in the currently available literature, the following tables are structured to aid in the design and recording of experimental data. As an illustrative example, data from a study on a different brain-penetrant USP30 inhibitor, MTX-115325, is included.
Table 1: Example In Vivo Dosing Regimen for a USP30 Inhibitor in a Parkinson's Disease Mouse Model
| Compound | Dosage | Administration Route | Frequency | Duration | Mouse Model | Reference |
| MTX-115325 | 15 mg/kg | Oral gavage | Twice daily | 10 weeks | α-Synuclein Pre-formed Fibril (PFF) model | [3] |
| MTX-115325 | 50 mg/kg | Oral gavage | Twice daily | 10 weeks | α-Synuclein Pre-formed Fibril (PFF) model | [3] |
Table 2: Proposed In Vivo Experimental Parameters for this compound (S3)
| Parameter | Description | Proposed Value(s) | Notes |
| Mouse Strain | e.g., C57BL/6, BALB/c, specific disease model | To be determined by experimental design | --- |
| Age/Weight | e.g., 8-10 weeks, 20-25g | To be determined by experimental design | --- |
| Formulation | Vehicle for solubilizing this compound | e.g., DMSO, PEG400, Tween 80 in saline | Vehicle choice requires optimization for solubility and toxicity. |
| Dosage | Amount of compound administered per unit of body weight | e.g., 1-50 mg/kg | Dose-ranging studies are recommended. |
| Administration Route | Method of delivery | e.g., Intraperitoneal (IP), Oral gavage (PO), Intravenous (IV) | Route selection depends on pharmacokinetic properties. |
| Frequency | How often the compound is administered | e.g., Once daily, Twice daily | Dependent on the half-life of the compound. |
| Duration | Length of the treatment period | e.g., 7 days, 4 weeks, 10 weeks | Dependent on the disease model and experimental endpoint. |
Table 3: Example In Vitro Efficacy of this compound (S3)
| Cell Type | Concentration | Effect | Reference |
| Retinal Ganglion Cells (RGCs) | 2 µM | Optimal for cell viability and mitochondrial membrane potential | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | 5 µM | Induced mitochondrial elongation |
Experimental Protocols
The following are detailed proposed protocols for the in vivo administration of this compound in mouse models. These protocols are based on standard practices and findings from related compounds. It is critical to perform pilot studies to determine the optimal dosage, vehicle, and administration route for your specific mouse model and experimental goals.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (S3) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To create a stock solution, dissolve the powder in a minimal amount of DMSO. Vortex thoroughly.
-
For the final formulation, prepare a vehicle solution. A common vehicle for hydrophobic compounds is a mixture of PEG400, Tween 80, and saline. A suggested starting ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Slowly add the vehicle solution to the this compound stock solution while vortexing to prevent precipitation.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Visually inspect the solution for any precipitates before administration. The final solution should be clear.
-
Prepare fresh on the day of administration.
Protocol 2: Administration of this compound via Oral Gavage
Materials:
-
Prepared this compound solution
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
-
Mouse scale
Procedure:
-
Weigh each mouse to determine the correct volume of the solution to administer.
-
Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the solution.
-
Monitor the mouse for any signs of distress after administration.
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 27-gauge)
-
Mouse scale
Procedure:
-
Weigh each mouse to calculate the required injection volume.
-
Draw the calculated volume into a sterile syringe.
-
Position the mouse to expose the lower abdominal quadrants.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the solution.
-
Monitor the mouse for any adverse reactions.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of USP30 by this compound promotes mitochondrial fusion.
Caption: High concentrations of this compound can inhibit Wnt signaling.
Caption: A general experimental workflow for in vivo studies with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 4. USP30 Inhibition Stops Progression of Parkinson’s Disease in Mice – Fight Aging! [fightaging.org]
- 5. researchgate.net [researchgate.net]
Measuring USP30 Inhibition: An Application Note and Protocol for Deubiquitinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase (DUB) anchored to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial homeostasis.[1] By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative regulator of mitophagy, the selective degradation of damaged mitochondria.[2][3] This process is counteracted by the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer membrane proteins to flag them for clearance.[4][5] Given that impaired mitophagy is implicated in the pathogenesis of neurodegenerative conditions like Parkinson's disease, inhibiting USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria.[3][6][7][8]
This document provides detailed protocols for measuring USP30 inhibition using both biochemical and cell-based deubiquitinase activity assays. It is intended to guide researchers in the screening and characterization of potential USP30 inhibitors.
Signaling Pathway Overview
USP30 directly counteracts the pro-mitophagy signaling cascade initiated by the kinase PINK1 and the E3 ligase Parkin. Under conditions of mitochondrial stress (e.g., depolarization), PINK1 accumulates on the outer mitochondrial membrane and phosphorylates both ubiquitin and Parkin, leading to Parkin's activation. Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, such as TOM20, creating a signal for the autophagic machinery to engulf and degrade the mitochondrion. USP30 reverses this ubiquitination, thereby inhibiting mitophagy.[3][9]
Caption: The PINK1/Parkin signaling pathway and USP30's role in mitophagy.
Experimental Protocols
Two primary types of assays are detailed below: a biochemical assay for direct measurement of enzyme kinetics and a cell-based assay to assess target engagement and downstream effects in a physiological context.
Protocol 1: In Vitro Biochemical Assay using a Fluorogenic Substrate
This assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110.[10][11] Cleavage of the substrate by USP30 releases the fluorophore, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human USP30 (rhUSP30)[10]
-
Ubiquitin-Rhodamine110-Glycine (Ub-Rho110) substrate[1]
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT, 10% glycerol, 0.01% BSA[1][12]
-
USP30 Inhibitors and DMSO (vehicle control)
-
384-well black, low-binding plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the USP30 inhibitor in 100% DMSO.
-
Plate Setup: Dispense a small volume (e.g., 75 nL) of the inhibitor dilutions and DMSO control into the wells of a 384-well plate.[10]
-
Enzyme Addition: Prepare a 2x concentrated solution of rhUSP30 in assay buffer. Add this solution to the wells containing the inhibitors and mix gently.
-
Substrate Addition & Incubation: Prepare a 2x concentrated solution of Ub-Rho110 in assay buffer. Add this to the wells to initiate the reaction. The final concentration of rhUSP30 can range from low nanomolar (e.g., 0.5 nM) and Ub-Rho110 at around 100 nM.[11]
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence using a plate reader (Excitation/Emission ~485/535 nm for Rhodamine110). Take readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro biochemical USP30 inhibition assay.
Protocol 2: Cell-Based Assay for TOM20 Ubiquitination
This Western blot-based assay measures the accumulation of ubiquitinated Translocase of Outer Mitochondrial Membrane 20 (TOM20), a known substrate of USP30.[5][9][13] Inhibition of USP30 prevents the deubiquitination of TOM20, leading to a detectable increase in its ubiquitinated forms, particularly after inducing mitophagy.
Materials:
-
HeLa or SH-SY5Y cells (or other relevant cell line)
-
Cell culture medium and reagents
-
USP30 Inhibitors and DMSO (vehicle control)
-
Mitophagy inducer (e.g., a combination of Antimycin A and Oligomycin A)[14]
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-TOM20, anti-Ubiquitin, anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the USP30 inhibitor or DMSO for a predetermined time (e.g., 1-4 hours).
-
Mitophagy Induction: Add mitophagy inducers (e.g., 1 µM each of Antimycin A and Oligomycin A) and incubate for an additional 1-2 hours.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against TOM20 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for unmodified TOM20 and higher molecular weight, ubiquitinated TOM20 species.[14][15]
-
Calculate the ratio of ubiquitinated TOM20 to total TOM20 for each condition.
-
Plot the ratio against the inhibitor concentration to determine the EC50, the concentration at which 50% of the maximal effect is observed.[5][9]
-
Data Presentation
The following tables summarize representative quantitative data for known USP30 inhibitors from the literature.
Table 1: Biochemical Inhibition of USP30
| Compound | Assay Type | Substrate | IC50 (nM) | Reference |
|---|---|---|---|---|
| USP30Inh-1 | Fluorescence | Ub-Rho110 | 15 - 30 | [9][10] |
| USP30Inh-2 | Fluorescence | Ub-Rho110 | 15 - 30 | [9][10] |
| USP30Inh-3 | Fluorescence | Ub-Rho110 | 15 - 30 | [9][10] |
| Compound 39 | Fluorescence | Ub-KG-TAMRA | ~20 | [5] |
| USP30 inhibitor 18 | Not Specified | Not Specified | 20 |[16] |
Table 2: Cellular Activity of USP30 Inhibitors
| Compound | Cell Line | Assay Endpoint | EC50 (µM) | Reference |
|---|---|---|---|---|
| Patented USP30i | HEK293T | Ub-TOM20 Accumulation | 2.45 | [9] |
| MTX115325 | HeLa | Ub-TOM20 Accumulation | ~0.1 - 1 | [15] |
| Compound 37 | PARK2 KO Neurons | Mitophagy Induction | ~1.5 - 3 | [4] |
| Compound 3 | PARK2 KO Neurons | Mitophagy Induction | ~1.5 - 3 | [4] |
| USP30Inh-1 | SH-SY5Y | p-Ser65-Ub Accumulation | ~1 - 3 |[7][11] |
Conclusion
The protocols described provide robust methods for evaluating the inhibitory potential of compounds against USP30. The biochemical assay is ideal for high-throughput screening and determining direct enzyme inhibition, while the cell-based assay confirms target engagement in a cellular context and measures a key downstream consequence of USP30 inhibition. Together, these assays are essential tools for the discovery and development of novel therapeutics targeting mitochondrial quality control pathways.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond. [shenglab.broadinstitute.org]
- 3. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. USP30 deubiquitylates mitochondrial Parkin substrates and restricts apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 15. researchgate.net [researchgate.net]
- 16. USP30 inhibitor 18 | DUB | TargetMol [targetmol.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following 15-Oxospiramilactone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Oxospiramilactone is a derivative of the diterpenoid spiramilactone, which has garnered interest for its biological activities. While its structural analog, spironolactone, a mineralocorticoid receptor antagonist, has been shown to induce apoptosis in various cancer cell lines, the precise effects of this compound on programmed cell death are still under investigation.[1][2][3] Interestingly, some studies indicate that this compound (also referred to as S3) can protect against apoptosis in specific contexts, such as excitotoxicity in retinal ganglion cells, by promoting mitochondrial fusion through the inhibition of the deubiquitinase USP30.[4][5]
This apparent dichotomy highlights the importance of cell type and context-specific investigations into the apoptotic effects of this compound. This document provides a detailed protocol for assessing apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining in cells treated with this compound. The presented methodologies will enable researchers to quantify the potential pro- or anti-apoptotic activity of this compound, contributing to a more comprehensive understanding of its therapeutic potential.
Principle of the Assay
This protocol utilizes the principles of Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells via flow cytometry.[6][7][8] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[7] Propidium Iodide is a fluorescent intercalating agent that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[6] By using both stains, the cell population can be resolved into four distinct groups:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical damage during sample preparation)
Data Presentation
The following table represents hypothetical data from a dose-response experiment evaluating the effect of this compound on a cancer cell line after a 24-hour treatment.
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 92.8 ± 3.5 | 4.1 ± 1.2 | 3.1 ± 0.9 |
| This compound | 5 | 85.6 ± 4.2 | 8.9 ± 2.5 | 5.5 ± 1.8 |
| This compound | 10 | 70.3 ± 5.1 | 18.4 ± 3.9 | 11.3 ± 2.7 |
| This compound | 25 | 55.9 ± 6.3 | 29.7 ± 4.8 | 14.4 ± 3.1 |
| Staurosporine (Positive Control) | 1 | 40.1 ± 5.8 | 45.2 ± 6.1 | 14.7 ± 3.5 |
Experimental Protocols
Materials and Reagents
-
Target cell line (e.g., human glioblastoma U87-MG cells)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow
Experimental workflow for apoptosis analysis.
Detailed Protocol
-
Cell Seeding:
-
Seed the target cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Include a positive control for apoptosis, such as staurosporine (1 µM).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant from each well, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C, or until the cells detach.
-
Add 800 µL of complete medium to neutralize the trypsin and combine this with the previously collected supernatant.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with 1 mL of cold PBS, centrifuging at 500 x g for 5 minutes after each wash.[6]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to correct for spectral overlap.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to gate the cell populations and quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.
-
Potential Signaling Pathway
While the precise signaling pathway of this compound-induced apoptosis is not fully elucidated, based on its relation to spironolactone and its known interaction with mitochondria, a hypothetical pathway can be proposed. Spironolactone has been shown to induce apoptosis through caspase-8 and -9 activation.[1] Furthermore, this compound is known to inhibit the deubiquitinase USP30, which is localized to the mitochondria.[4] Inhibition of certain deubiquitinating enzymes can impact protein stability and cellular processes, including apoptosis.[11] Therefore, this compound may induce apoptosis through a mitochondrial-mediated pathway.
Hypothetical signaling pathway for apoptosis.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the apoptotic effects of this compound. By employing the standardized and robust method of Annexin V and PI staining followed by flow cytometry, researchers can accurately quantify the induction of apoptosis in a given cell line. The elucidation of the pro- or anti-apoptotic potential of this compound and its underlying molecular mechanisms will be crucial in determining its future applications in drug development and therapy.
References
- 1. brieflands.com [brieflands.com]
- 2. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of spironolactone on human blood mononuclear cells: mineralocorticoid receptor independent effects on gene expression and late apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. Blockade of deubiquitinating enzyme PSMD14 overcomes chemoresistance in head and neck squamous cell carcinoma by antagonizing E2F1/Akt/SOX2-mediated stemness [thno.org]
Application Notes and Protocols for Validating 15-Oxospiramilactone Binding to USP30
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for validating the binding of 15-Oxospiramilactone (also known as S3) to its target protein, Ubiquitin Specific Peptidase 30 (USP30). This compound is a diterpenoid derivative that functions as a covalent inhibitor of USP30, a deubiquitinase localized to the mitochondrial outer membrane.[1][2][3][4] By covalently modifying the catalytic cysteine residue (Cys77) of USP30, this compound inhibits its deubiquitinase activity, leading to an increase in the ubiquitination of mitochondrial proteins such as Mitofusin 1 and 2 (Mfn1/2) and promoting mitochondrial fusion.[1][3][4][5] This modulation of mitochondrial dynamics presents a promising therapeutic avenue for various diseases, including neurodegenerative disorders.
This document outlines several key techniques to confirm the direct binding and functional inhibition of USP30 by this compound, including biochemical, biophysical, and cellular-based assays.
Data Presentation: Quantitative Analysis of USP30 Inhibitor Interactions
While specific biophysical data for this compound is not extensively published, the following table summarizes representative quantitative data for other well-characterized USP30 inhibitors to provide a comparative context for binding affinity and inhibitory activity.
| Compound | Assay Type | Parameter | Value | Reference |
| USP30-I-1 | Activity-based protein profiling | IC₅₀ | 94 nM | [1] |
| Enzyme kinetics | Kᵢ | ~350 nM | [6] | |
| Enzyme kinetics | kᵢₙₐ꜀ₜ | ~0.15 s⁻¹ | [6] | |
| USP30Inh-1, -2, -3 | Ub-Rho110 cleavage assay | IC₅₀ | 15-30 nM | [5] |
| Compound 39 | In vitro enzyme activity | IC₅₀ | ~20 nM | [7] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to validate the binding of this compound to USP30.
Protocol 1: Biotin-15-Oxospiramilactone Pull-Down Assay
This protocol is designed to qualitatively demonstrate the direct physical interaction between this compound and USP30 in a cellular context.
Materials:
-
HeLa or other suitable cells expressing Myc-tagged USP30
-
Biotinylated this compound (Biotin-S3)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Myc antibody
-
Secondary antibody conjugated to HRP
Procedure:
-
Cell Culture and Lysis: Culture HeLa cells expressing Myc-tagged USP30 to ~80-90% confluency. Lyse the cells on ice using cell lysis buffer.
-
Clarification of Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Incubation with Biotin-S3: Incubate the clarified cell lysate with Biotin-S3 (a final concentration of 5-10 µM is a good starting point) for 2-4 hours at 4°C with gentle rotation.
-
Capture with Streptavidin Resin: Add pre-washed streptavidin agarose resin to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the Biotin-S3-protein complexes.
-
Washing: Pellet the streptavidin resin by centrifugation and wash three to five times with wash buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins by boiling the resin in SDS-PAGE sample buffer. Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Myc antibody to detect USP30.
Protocol 2: Deubiquitinase (DUB) Activity Assay
This biochemical assay quantitatively measures the inhibitory effect of this compound on the enzymatic activity of USP30.
Materials:
-
Recombinant human USP30 protein
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT)
-
This compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Enzyme and Compound Incubation: Add a fixed concentration of recombinant USP30 (e.g., 5 nM final concentration) to the wells of a 384-well plate containing the different concentrations of this compound or DMSO as a vehicle control. Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add the fluorogenic ubiquitin substrate (e.g., 100 nM final concentration) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., every 30 seconds for 60 minutes). The cleavage of the substrate by USP30 will release the fluorophore, resulting in an increase in signal.
-
Data Analysis: Determine the initial reaction velocities from the linear phase of the progress curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Intact cells (e.g., HEK293T)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blotting or ELISA reagents for USP30 detection
Procedure:
-
Cell Treatment: Treat intact cells with this compound or DMSO for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble USP30 by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble USP30 against the temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates thermal stabilization and therefore, target engagement.
Protocol 4: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique to measure the kinetics and affinity of the interaction between this compound and USP30 in real-time. As this compound is a covalent inhibitor, the sensorgrams will exhibit a characteristic binding profile.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Recombinant USP30
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
USP30 Immobilization: Immobilize recombinant USP30 onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without USP30 immobilization.
-
Analyte Injection: Prepare a series of concentrations of this compound in running buffer. Inject the different concentrations of this compound over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams. For a covalent inhibitor, a rapid association phase will be followed by a very slow or negligible dissociation phase.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a two-state model for covalent inhibitors) to determine the association rate constant (kₐ), the inactivation rate constant (kᵢₙₐ꜀ₜ), and the initial binding affinity (Kᵢ).
Protocol 5: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. For covalent inhibitors, a specialized kinetic ITC approach may be necessary.
Materials:
-
Isothermal titration calorimeter
-
Recombinant USP30
-
This compound
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze recombinant USP30 extensively against the ITC running buffer. Dissolve this compound in the same final dialysis buffer.
-
ITC Experiment: Load the USP30 solution into the sample cell and the this compound solution into the injection syringe. Perform a series of injections of this compound into the USP30 solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Due to the covalent nature of the interaction, the binding isotherm may not fit a standard 1:1 binding model. Specialized analysis software or kinetic models may be required to analyze the data, which can yield information on the binding affinity (Kᵢ) and the enthalpy of the initial non-covalent binding step.
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows described in these application notes.
Caption: Signaling pathway of USP30 inhibition by this compound.
Caption: Workflow for the Biotin-15-Oxospiramilactone Pull-Down Assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Solubility Challenges with 15-Oxospiramilactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 15-Oxospiramilactone. The following information is designed to offer practical solutions and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as S3, is a diterpenoid derivative. Its primary mechanism of action is the inhibition of USP30, a deubiquitinase located on the outer mitochondrial membrane. By inhibiting USP30, this compound prevents the deubiquitination of mitofusins (Mfn1 and Mfn2), leading to increased mitochondrial fusion.
Q2: In which solvents is this compound generally soluble?
A2: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] It is generally poorly soluble in aqueous solutions.
Q3: What are the common signs of solubility issues with this compound in my experiments?
A3: Common indicators of solubility problems include the appearance of precipitate or cloudiness in your solution, inconsistent results between experimental replicates, and lower than expected biological activity.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be a method to aid dissolution. However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures is not recommended as it may lead to degradation of the compound. It is advisable to perform initial stability tests if heating is considered.
Q5: How should I prepare a stock solution of this compound?
A5: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. This stock can then be diluted to the final working concentration in your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system (typically <0.5%).
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solubility.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | 1. Decrease the final concentration: Lower the working concentration of this compound. 2. Increase the percentage of co-solvent: If your experimental system allows, a slight increase in the final DMSO concentration might help, but be mindful of solvent toxicity. 3. Use a different solvent system: Consider using a co-solvent system (e.g., ethanol/water or PEG/water mixtures) if compatible with your assay. 4. Utilize solubilizing agents: The use of surfactants or cyclodextrins can enhance aqueous solubility, but their effects on the experiment must be validated. |
| Inconsistent experimental results. | Poor solubility leading to variable effective concentrations of the compound. | 1. Visually inspect solutions: Before each experiment, carefully check for any signs of precipitation. 2. Prepare fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment. 3. Vortex thoroughly: Ensure thorough mixing after diluting the stock solution into the aqueous medium. 4. Perform a solubility test: Determine the kinetic solubility in your specific experimental buffer to establish a reliable working concentration range. |
| Low or no biological activity observed. | The compound may not be sufficiently dissolved to interact with its target. | 1. Confirm stock solution integrity: Ensure the stock solution was prepared correctly and the compound has not degraded. 2. Re-evaluate the working concentration: The required effective concentration might be higher than the compound's solubility limit in the current vehicle. Explore formulation strategies to increase solubility. 3. Optimize the solvent: Test the solubility in alternative solvents that are compatible with your experimental setup. |
Quantitative Solubility Data (Illustrative Examples)
The following table provides illustrative quantitative solubility data for this compound in various solvents. Note: These are representative values and actual solubility can vary based on experimental conditions such as temperature and purity of the compound. It is highly recommended to determine the solubility experimentally under your specific assay conditions.
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 151 |
| Ethanol | ~10 | ~30 |
| Methanol | ~5 | ~15 |
| Acetonitrile | ~8 | ~24 |
| Water | < 0.1 | < 0.3 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | < 0.3 |
Experimental Protocols
Protocol for Determining Thermodynamic (Shake-Flask) Solubility
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample using a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility in mg/mL or molarity.
Protocol for Determining Kinetic Solubility
This high-throughput method is useful for rapid screening and provides an estimate of solubility under non-equilibrium conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Using a multichannel pipette, transfer a small volume (e.g., 1-5 µL) of the DMSO stock dilutions to the aqueous buffer plate.
-
Mix the plate thoroughly for a short period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity (for nephelometry) or absorbance (for UV-Vis after filtration) of each well using a plate reader.
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for assessing its effects.
Caption: Mechanism of this compound (S3) in promoting mitochondrial fusion.
Caption: A logical workflow for troubleshooting solubility problems.
References
Technical Support Center: 15-Oxospiramilactone for Mitochondrial Fusion Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 15-Oxospiramilactone (S3) to optimize mitochondrial fusion. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce mitochondrial fusion?
A1: this compound (also known as S3) is a diterpenoid derivative that promotes mitochondrial fusion.[1][2] Its primary mechanism of action is the inhibition of USP30, a deubiquitinase localized to the mitochondria.[3][4] By inhibiting USP30, this compound increases the non-degradative ubiquitination of Mitofusins 1 and 2 (Mfn1/2).[3][5] This enhanced ubiquitination boosts the activity of Mfn1/2, leading to the fusion of mitochondria.[1][4]
Q2: What are the expected morphological changes in mitochondria following treatment with this compound?
A2: Successful treatment with this compound will result in a shift from fragmented mitochondrial morphology to an elongated and interconnected mitochondrial network.[3][5] This can be observed as an increase in the length and connectivity of mitochondria within the cell.[6]
Q3: In which cell types has this compound been shown to be effective?
A3: this compound has been demonstrated to induce mitochondrial fusion in various cell lines, including mouse embryonic fibroblasts (MEFs) that are deficient in either Mfn1 or Mfn2.[1][3] It has also been studied in human and mouse cell lines, as well as in adult cardiomyocytes.[5][6]
Q4: What is the general timeframe for observing an effect on mitochondrial fusion?
A4: The timeframe for observing changes in mitochondrial morphology can vary depending on the cell type and the concentration of this compound used. Effects on mitochondrial elongation have been observed as early as 2 hours after treatment, with more pronounced effects seen at 24 hours.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable change in mitochondrial morphology. | 1. Sub-optimal concentration of this compound: The concentration may be too low to effectively inhibit USP30. 2. Insufficient treatment duration: The incubation time may not be long enough for the morphological changes to become apparent. 3. Cell type resistance: The particular cell line may be less responsive to the treatment. 4. Inactive compound: The this compound may have degraded. | 1. Optimize concentration: Perform a dose-response experiment. Concentrations between 2 µM and 5 µM have been shown to be effective.[3][5] 2. Increase treatment time: Extend the incubation period. Time points between 2 and 24 hours should be tested.[3] 3. Verify cell line responsiveness: Test the compound on a cell line known to be responsive, such as Mfn1-/- or Mfn2-/- MEFs.[3] 4. Use fresh compound: Ensure the this compound is properly stored and use a fresh stock solution. |
| Cell toxicity or death observed. | 1. High concentration of this compound: Concentrations in the higher range (e.g., 3.75-15 µM) have been used in anti-cancer studies and may induce apoptosis.[5] 2. Prolonged treatment duration: Extended exposure to the compound may be detrimental to cell health. | 1. Lower the concentration: Use a lower concentration (e.g., 2 µM) that has been shown to be effective for inducing mitochondrial fusion without causing significant toxicity.[5] 2. Reduce treatment time: Shorten the incubation period to the minimum time required to observe the desired effect. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. 2. Inconsistent compound preparation: Variations in the preparation of the this compound stock solution. | 1. Standardize cell culture protocols: Maintain consistent cell culture practices for all experiments. 2. Prepare fresh stock solutions: Prepare fresh stock solutions of this compound for each set of experiments and store them appropriately. |
Data Presentation
Table 1: Summary of this compound Treatment Conditions for Inducing Mitochondrial Fusion
| Cell Type | Concentration | Treatment Duration | Observed Effect | Reference(s) |
| Mfn1−/− MEF | 5 µM | 2 hours | Monitored by confocal microscopy for mitochondrial elongation. | [3] |
| Mfn1−/− MEF | 0.5, 1, 2, 5 µM | Not specified | Quantification of cells with connected and tubular mitochondria. | [3] |
| Mfn1−/− and Mfn2−/− MEF | 2 µM | 24 hours | Ultrastructural analysis by electron microscopy and visualization of mitochondrial morphology with MitoDsRed. | [3] |
| Human and Mouse Cell Lines | 2 µM | Not specified | Sufficient to inhibit USP30 and lead to mitochondrial elongation. | [5] |
| Anti-cancer studies | 3.75-15 µM | Not specified | Used at higher concentrations that may induce apoptosis. | [5] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology using Fluorescence Microscopy
This protocol describes the staining of mitochondria with MitoTracker Red and subsequent visualization by confocal microscopy.
Materials:
-
Cells grown on coverslips
-
Growth medium
-
MitoTracker Red CMXRos (e.g., from Thermo Fisher Scientific)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound for the intended duration. Include an untreated control.
-
Mitochondrial Staining:
-
Prepare a working solution of 50 nM MitoTracker Red in pre-warmed growth medium.
-
Remove the medium from the cells and incubate them with the MitoTracker Red solution for 20 minutes at 37°C.[3]
-
-
Washing: Wash the cells with fresh, pre-warmed growth medium.
-
Fixation:
-
Fix the cells by incubating them with a 4% paraformaldehyde solution for 15 minutes at room temperature.[3]
-
-
Final Washes: Wash the coverslips three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the mitochondrial network using a confocal microscope.[3] Acquire images from multiple fields of view for each condition.
-
Quantification: Quantify mitochondrial morphology by categorizing cells based on their mitochondrial network (e.g., fragmented, intermediate, tubular). Count at least 200 cells per condition for statistical analysis.[3]
Mandatory Visualizations
Caption: Signaling pathway of this compound in promoting mitochondrial fusion.
Caption: Experimental workflow for assessing mitochondrial fusion.
References
- 1. [PDF] A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 | Semantic Scholar [semanticscholar.org]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - 膜生物学全国重点实验室 [biomembrane.tsinghua.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitofusins: ubiquitylation promotes fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial dynamics and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 15-Oxospiramilactone in Neuronal Cell Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 15-Oxospiramilactone (also known as S3) in neuronal cell experiments. The information provided is intended to help address specific issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound in neuronal cells?
This compound is a diterpenoid derivative that functions as an inhibitor of the deubiquitinase USP30.[1][2] Its primary on-target effect is the promotion of mitochondrial fusion and mitophagy by preventing the deubiquitination of key mitochondrial proteins like Mitofusins (Mfn1/2).[2] This activity has been shown to be neuroprotective in certain contexts, such as protecting retinal ganglion cells from excitotoxicity.[1]
Q2: Are there known off-target effects of this compound in neuronal cells?
Direct and comprehensive studies on the off-target effects of this compound in neuronal cells are not extensively documented in publicly available literature. However, researchers should be aware of potential off-target activities based on studies of other USP30 inhibitors and the broader class of diterpenoids. For instance, some USP30 inhibitors have demonstrated off-target activity against other deubiquitinases, such as USP6, USP21, and USP45, particularly at higher concentrations.[3] Therefore, it is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects.
Q3: What is the recommended working concentration for this compound in neuronal cell cultures?
In studies with cultured retinal ganglion cells, a concentration of 2 µM of this compound (S3) was found to be optimal for promoting cell viability and neuroprotection against NMDA-induced excitotoxicity, with no detrimental effects observed at this concentration.[1] It is recommended to perform a dose-response curve for your specific neuronal cell type to determine the optimal concentration that balances on-target efficacy with minimal potential for off-target effects or cytotoxicity.
Q4: I am observing unexpected cytotoxicity in my neuronal cultures after treatment with this compound. What could be the cause?
If you observe unexpected cytotoxicity, consider the following:
-
Concentration: Higher concentrations of USP30 inhibitors can lead to off-target effects and cytotoxicity.[3] Ensure you are using a concentration that has been validated for your cell type, starting with a low micromolar range (e.g., 2 µM) as a reference.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could contribute to cellular toxicity.
-
Cell Type Specificity: Different neuronal subtypes may have varying sensitivities to diterpenoid compounds. What is safe for one cell type may be toxic to another.
-
Prolonged Exposure: Continuous long-term exposure may lead to cumulative toxic effects. Consider the duration of your treatment.
Q5: How can I assess the selectivity of this compound in my experimental system?
To assess the selectivity of this compound, you can perform several experiments:
-
Proteomics Analysis: A global proteomics approach can identify changes in the abundance and ubiquitination status of proteins other than the intended targets (Mfn1/2), which could indicate off-target effects. Proteomics analyses have been used to disclose off-target inhibition for other USP30 inhibitors.[3]
-
Activity-Based Probe Profiling: This technique can be used to assess the binding of this compound to other deubiquitinases or enzymes with similar active sites.
-
Phenotypic Rescue Experiments: If you observe an unexpected phenotype, attempt to rescue it by overexpressing the intended target (USP30) or knocking down a suspected off-target to see if the effect is reversed.
Troubleshooting Guides
Problem 1: Inconsistent or No Observable Effect on Mitophagy
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment (e.g., 0.5 µM to 10 µM) to determine the optimal concentration for your specific neuronal cell type and experimental conditions. |
| Incorrect Timing of Treatment | Optimize the timing of this compound treatment relative to the induction of mitochondrial stress. The protective effects may be more pronounced when the compound is administered prior to or concurrently with the insult. |
| Cellular Context | The on-target effect of USP30 inhibition on mitophagy is often studied in the context of PINK1/Parkin-mediated mitophagy. Ensure your neuronal cell model has a functional PINK1/Parkin pathway. |
| Assay Sensitivity | Use multiple, validated assays to measure mitophagy, such as fluorescence microscopy with mitophagy reporters (e.g., mt-Keima), western blotting for mitophagy markers (e.g., LC3-II, p62), and electron microscopy. |
Problem 2: Evidence of Neuronal Stress or Apoptosis at Expected Efficacious Doses
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | Some small molecules can have off-target effects on kinases crucial for neuronal survival. Consider performing a kinase selectivity profile if this is a major concern. |
| Induction of Oxidative Stress | While often neuroprotective, some diterpenoids can induce oxidative stress at higher concentrations. Measure reactive oxygen species (ROS) levels in your treated cells. |
| Mitochondrial Permeability Transition | Off-target effects on mitochondrial proteins could trigger the mitochondrial permeability transition pore, leading to apoptosis. Assess mitochondrial membrane potential using dyes like JC-1. |
| Vehicle Control Toxicity | Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your neuronal cells. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (S3) in Retinal Ganglion Cells (RGCs)
| Parameter | Condition | Concentration of S3 | Result |
| Apoptotic Cell Death | NMDA-induced excitotoxicity | 2 µM | Decreased from 29.39% to 16.39% |
| Mitochondrial Membrane Potential (JC-1 ratio) | NMDA-induced excitotoxicity | 2 µM | Increased by 6.79% |
| Cytotoxicity (LDH release) | NMDA-induced excitotoxicity | 2 µM | Decreased by 30.32% |
| Mfn2 Ubiquitination | NMDA-induced excitotoxicity | 2 µM | Increased |
Data extracted from a study on cultured RGCs.[1]
Table 2: Potential Off-Target Profile of a USP30 Inhibitor with a Cyano-Amide Group
| Compound Class | Primary Target | Potential Off-Targets (at higher concentrations) |
| Cyano-amide based USP30 inhibitors | USP30 | USP6, USP21, USP45 |
This table is based on findings for other USP30 inhibitors and serves as a cautionary guide for potential off-target classes to consider for this compound.[3]
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability and Cytotoxicity
-
Cell Plating: Plate neuronal cells at an appropriate density in a 96-well plate.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) for the desired experimental duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Lactate Dehydrogenase (LDH) Assay (for cytotoxicity):
-
Collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH release, an indicator of cell lysis.
-
-
MTT or Resazurin Assay (for viability):
-
Add MTT or resazurin solution to the remaining cells in the wells.
-
Incubate according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence to determine metabolic activity, which correlates with cell viability.
-
Protocol 2: Western Blot for Mitophagy-Related Proteins
-
Cell Lysis: After treatment with this compound and/or a mitophagy-inducing agent, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key proteins in the mitophagy pathway (e.g., USP30, Mfn2, Parkin, PINK1, LC3, p62) and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Visualizations
Caption: On-target signaling pathway of this compound (S3).
Caption: Experimental workflow for investigating potential off-target effects.
References
Technical Support Center: Managing 15-Oxospiramilactone-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity at high concentrations of 15-Oxospiramilactone in their experiments.
I. Quantitative Data Summary
Currently, there is limited publicly available data on the dose-dependent cytotoxicity of this compound at high concentrations across a wide range of cell lines. Most studies focus on its therapeutic effects at lower, non-cytotoxic concentrations. One study on retinal ganglion cells (RGCs) identified an optimal concentration of 2 μM for its protective effects.[1] At this concentration, it decreased LDH release, indicating reduced cytotoxicity in an excitotoxicity model.[1]
Table 1: Reported Bioactivity of this compound (S3) in Retinal Ganglion Cells (RGCs)
| Concentration | Effect on RGCs | Outcome | Reference |
| 2 µM | No detrimental effect on viability under basal conditions. | Optimal concentration for protective effects. | [1] |
| 2 µM | Decreased apoptotic cell death from 29.39% to 16.39% in an NMDA-induced excitotoxicity model. | Neuroprotective | [1] |
| 2 µM | Decreased LDH activity by 30.32% in an NMDA-induced excitotoxicity model. | Reduction of cytotoxicity | [1] |
Researchers are encouraged to perform their own dose-response experiments to determine the IC50 value of this compound in their specific cell model.
II. Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity at intended therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. | 1. Perform a dose-response curve: Determine the IC50 value in your specific cell line. 2. Consult literature for similar compounds: Research the cytotoxicity of other diterpenoids or USP30 inhibitors in your cell model. 3. Use a positive control: Include a compound with known cytotoxicity in your cell line to validate the assay. |
| Suboptimal cell health: Unhealthy cells are more susceptible to drug-induced stress. | 1. Check cell morphology: Visually inspect cells for signs of stress before treatment. 2. Monitor passage number: Use cells within a consistent and low passage number range. 3. Ensure optimal culture conditions: Verify media, supplements, and incubator settings. |
| Compound stability and solvent effects: Degradation of the compound or solvent toxicity can lead to inaccurate results. | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. 2. Test solvent toxicity: Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for the highest drug concentration. |
Issue 2: Inconsistent results between cytotoxicity assay replicates.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | 1. Ensure a single-cell suspension: Gently triturate to break up cell clumps before seeding. 2. Mix cell suspension frequently: Gently swirl the cell suspension while plating to prevent settling. |
| Pipetting errors: Inaccurate liquid handling can introduce significant variability. | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Change pipette tips between different treatments and replicates. |
| Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
Issue 3: Managing unavoidable cytotoxicity at high concentrations to study specific mechanisms.
| Possible Cause | Troubleshooting Step |
| On-target toxicity due to high compound concentration. | 1. Reduce incubation time: Shorter exposure may allow for the observation of mechanistic events before widespread cell death. 2. Co-treatment with a cytoprotective agent: Use an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress-related cytotoxicity (see Experimental Protocols). |
| Off-target effects leading to cytotoxicity. | 1. Titrate the concentration: Use the lowest possible concentration that still elicits the desired on-target effect. 2. Consider structural analogs: If available, test analogs of this compound that may have a better therapeutic window. |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also referred to as S3, is a diterpenoid derivative that acts as an inhibitor of the deubiquitinase USP30.[2] By inhibiting USP30, it promotes mitochondrial fusion and mitophagy, which are cellular processes for maintaining mitochondrial health.[1][2]
Q2: Why am I observing high cytotoxicity with this compound when it's reported to be protective?
A2: The effects of this compound are dose-dependent. At low micromolar concentrations (e.g., 2 µM), it has shown protective effects in specific cell types like retinal ganglion cells.[1] However, like many small molecules, at higher concentrations, it can induce cytotoxicity. This could be due to on-target effects becoming detrimental or off-target effects at higher concentrations.
Q3: How can I reduce the cytotoxic effects of high concentrations of this compound without compromising my experiment?
A3: One strategy is to co-administer a cytoprotective agent that can mitigate the cytotoxic mechanism. Since compounds with similar structures can induce oxidative stress, using an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity. This allows you to use higher concentrations of this compound to study its primary effects while minimizing cell death due to oxidative stress. See the detailed protocol below.
Q4: What signaling pathways are likely involved in this compound-induced cytotoxicity?
A4: While direct studies on this compound are limited, related diterpenoid compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by an increase in reactive oxygen species (ROS), leading to the activation of pro-apoptotic Bcl-2 family proteins (like Bax), release of cytochrome c from the mitochondria, and subsequent activation of caspases (e.g., caspase-3).
Q5: What are the best practices for preparing and storing this compound?
A5: this compound should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. For experiments, prepare fresh dilutions in your cell culture medium from the stock solution. It is advisable to avoid multiple freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
IV. Experimental Protocols
Protocol 1: Determining the IC50 of this compound
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a cell viability assay such as MTT, XTT, or a lactate dehydrogenase (LDH) release assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
-
Cell Seeding: Plate cells as described in Protocol 1.
-
NAC Pre-treatment: Prepare a solution of NAC in your cell culture medium (a common concentration to start with is 1-5 mM). Remove the old medium and incubate the cells with the NAC-containing medium for 1-2 hours.
-
This compound Treatment: Prepare your desired concentrations of this compound in medium that also contains the same concentration of NAC used for pre-treatment.
-
Co-incubation: Remove the NAC pre-treatment medium and add the medium containing both NAC and this compound.
-
Incubation and Analysis: Incubate for your desired experimental duration and then perform your primary assay (e.g., western blot for a specific protein) and a parallel cytotoxicity assay to confirm the protective effect of NAC.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining the IC50 of this compound.
Caption: Experimental workflow for mitigating cytotoxicity with NAC.
Caption: Proposed intrinsic apoptosis pathway for this compound.
References
improving reproducibility of 15-Oxospiramilactone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving 15-Oxospiramilactone (also known as S3 or NC-043). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a diterpenoid derivative identified as a potent inducer of mitochondrial fusion.[1][2] Its primary mechanism of action is the inhibition of the mitochondria-localized deubiquitinase USP30.[2][3] By inhibiting USP30, this compound leads to an increase in the non-degradative ubiquitination of Mitofusin 1 and 2 (Mfn1/2), which enhances their activity and promotes mitochondrial fusion.[2][3][4] At higher concentrations, it has also been reported to inhibit Wnt/β-catenin signaling.[5]
2. How should I prepare a stock solution of this compound?
As a diterpenoid, this compound is a hydrophobic compound with low solubility in aqueous solutions.
-
Recommended Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 1-10 mM).[1][6]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] While stable for up to a month, it is best to use freshly prepared solutions.[1]
-
Final Concentration: When treating cells, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1][6]
3. What is the recommended working concentration for this compound in cell culture experiments?
The optimal working concentration can vary depending on the cell type and the duration of the experiment.
-
A concentration of 2 µM was found to be optimal for protecting retinal ganglion cells (RGCs) from excitotoxicity without causing detrimental effects on cell viability.[4]
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting range of 0.5 µM to 10 µM is advisable.
4. How can I assess the effects of this compound on mitochondrial morphology?
Mitochondrial morphology can be visualized using fluorescent microscopy with mitochondria-specific dyes.
-
MitoTracker Dyes: MitoTracker Red CMXRos or other MitoTracker probes can be used to stain mitochondria in live cells.[5][7][8] The accumulation of these dyes is dependent on the mitochondrial membrane potential.[5]
-
Imaging: Confocal microscopy is recommended for high-resolution imaging of the mitochondrial network.[3] This allows for the visualization of changes from a fragmented to a more tubular and interconnected mitochondrial network upon treatment with this compound.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | This compound is a hydrophobic compound and may precipitate out of aqueous solutions like cell culture media, especially at higher concentrations.[6][9] | - Ensure the final DMSO concentration is below 0.1%.[1]- Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly by vortexing immediately before adding to the cells.- Consider pre-incubating the compound in serum-containing media, as serum proteins can sometimes help to stabilize hydrophobic compounds.[9] |
| No Observable Effect on Mitochondrial Fusion | - The concentration of this compound may be too low.- The incubation time may be insufficient.- The cells may not be responsive to the compound.- The compound may have degraded due to improper storage. | - Perform a dose-response and time-course experiment to determine the optimal conditions.- Verify the expression of USP30 and Mfn1/2 in your cell line.- Use a fresh aliquot of the this compound stock solution. |
| High Cell Death or Cytotoxicity | - The concentration of this compound may be too high.- The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.[6]- The compound may be inducing apoptosis through off-target effects, such as inhibition of the Wnt pathway at higher concentrations.[5] | - Perform a cytotoxicity assay (e.g., LDH release, JC-1 assay for mitochondrial membrane potential) to determine the toxic concentration range.[4]- Ensure the final DMSO concentration is not exceeding 0.1%.[1]- Use a lower concentration of this compound (e.g., starting at 2 µM).[4] |
| Inconsistent or Non-Reproducible Results | - Inconsistent preparation of the this compound working solution.- Variation in cell density or passage number.[10]- Fluctuation in incubation conditions. | - Prepare a large batch of the stock solution and aliquot it to ensure consistency between experiments.- Maintain a consistent cell seeding density and use cells within a specific passage number range.- Ensure consistent incubation times, temperature, and CO2 levels. |
Quantitative Data Summary
Table 1: Recommended Working Concentrations and Observed Effects of this compound
| Cell Type | Optimal Concentration | Assay | Observed Effect | Citation |
| Retinal Ganglion Cells (RGCs) | 2 µM | LDH Assay, JC-1 Assay | No detrimental effect on cell viability; protection against NMDA-induced excitotoxicity. | [4] |
| Mouse Embryonic Fibroblasts (MEFs) | 2 µM | Western Blot | Increased ubiquitination of Mfn1 and Mfn2. | [11] |
| HeLa Cells | Not specified | Cell-based DUB assay | Inhibition of USP15 (a related deubiquitinase). | [12] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of this compound powder (Molecular Weight: 330.4 g/mol ).
-
Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.
-
-
Working Solution Preparation (for a final concentration of 2 µM in 10 mL of media):
-
Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of sterile DMSO (yields a 1 mM solution).
-
In a sterile tube, add 2 µL of the 1 mM intermediate dilution to 998 µL of pre-warmed (37°C) cell culture medium (this creates a 2 µM working solution in 1 mL of media).
-
Vortex the working solution gently.
-
Add the appropriate volume of this working solution to your cell culture plates. For example, add 1 mL of the 2 µM working solution to 9 mL of media in a 10 cm dish for a final volume of 10 mL and a final concentration of 0.2 µM. Adjust volumes as needed for your experimental setup to achieve the desired final concentration.
-
Protocol 2: Assessment of Mitochondrial Morphology using MitoTracker Staining
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound for the determined optimal time. Include a vehicle control (DMSO-treated) group.
-
MitoTracker Staining:
-
Prepare a 1 mM stock solution of MitoTracker Red CMXRos in DMSO.[1]
-
Dilute the MitoTracker stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 100-200 nM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the MitoTracker working solution to the cells and incubate for 15-30 minutes at 37°C.[1][5]
-
-
Fixation (Optional):
-
Wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a confocal microscope. Acquire Z-stacks to capture the three-dimensional structure of the mitochondrial network.
-
Analyze the images for changes in mitochondrial morphology (e.g., fragmentation vs. elongation).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
References
- 1. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. emulatebio.com [emulatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in mitochondrial fusion assays using S3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mitochondrial fusion assays, with a specific focus on the application of the small molecule S3.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the PEG-mediated mitochondrial fusion assay?
The polyethylene glycol (PEG)-mediated cell fusion assay is a widely used method to study mitochondrial fusion. The assay involves the co-culture of two cell populations, each expressing a different fluorescent protein targeted to the mitochondrial matrix (e.g., mito-GFP and mito-RFP). PEG is then used to induce the fusion of the plasma membranes of these cells, forming multinucleated cells called polykaryons. Following cell fusion, the mitochondria from the two parent cells can fuse, leading to the mixing of their matrix contents. This mitochondrial fusion event is visualized by the colocalization of the green and red fluorescent signals, resulting in yellow-appearing mitochondria. The extent of fusion can be quantified by counting the number of polykaryons exhibiting yellow mitochondria.[1]
Q2: What is S3 and how does it promote mitochondrial fusion?
S3, also known as 15-oxospiramilactone, is a small natural molecule that has been identified as a promoter of mitochondrial fusion.[2] Its mechanism of action involves the inhibition of the mitochondrial deubiquitinase USP30. By inhibiting USP30, S3 prevents the removal of ubiquitin chains from mitofusin 1 (MFN1) and mitofusin 2 (MFN2), key proteins that mediate outer mitochondrial membrane fusion. This non-degradative ubiquitination enhances the activity of MFN1 and MFN2, thereby promoting mitochondrial fusion.[2][3][4][5]
Q3: What are the expected morphological changes in mitochondria after successful S3 treatment?
Successful treatment with S3 is expected to induce a shift from a fragmented mitochondrial morphology (small, punctate mitochondria) to an elongated and interconnected mitochondrial network. This morphological change is a direct consequence of increased mitochondrial fusion.
Troubleshooting Guide
This guide addresses common issues encountered during mitochondrial fusion assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low cell fusion efficiency (few polykaryons) | 1. Suboptimal PEG concentration or exposure time. 2. Low cell density. 3. Incompatible cell types. | 1. Optimize PEG concentration (typically 50% w/v) and exposure time (usually 1-2 minutes). Perform a titration to find the optimal conditions for your specific cell line. 2. Ensure cells are seeded at a high density to facilitate cell-to-cell contact. 3. Verify that the cell types being co-cultured are amenable to PEG-mediated fusion. |
| High cell toxicity after PEG treatment | 1. PEG solution is not fresh or is of poor quality. 2. Excessive exposure to PEG. 3. Harsh washing steps after PEG treatment. | 1. Prepare fresh PEG solution for each experiment. 2. Reduce the PEG exposure time. 3. Wash cells gently with pre-warmed, serum-free medium. |
| No or low mitochondrial fusion observed in polykaryons | 1. Inefficient expression of fluorescent mitochondrial markers. 2. Inhibition of mitochondrial fusion by experimental conditions. 3. Depolarized mitochondria. | 1. Verify the expression of mito-GFP and mito-RFP in the respective cell populations by fluorescence microscopy before the fusion assay. Transfection or transduction efficiency should be high. 2. Ensure that the experimental conditions (e.g., drug treatment) are not inadvertently inhibiting the fusion machinery. Include appropriate positive and negative controls. 3. Mitochondrial fusion is dependent on the mitochondrial membrane potential.[6][7] Avoid treatments that cause significant mitochondrial depolarization. |
| Photobleaching or phototoxicity during imaging | 1. Excessive laser power or exposure time. 2. Use of phototoxic fluorescent dyes. | 1. Use the lowest possible laser power and exposure time required to obtain a good signal-to-noise ratio.[8] 2. When using fluorescent dyes, choose options with lower phototoxicity. For live-cell imaging, fluorescent protein markers are often preferred over dyes.[9] It is crucial to monitor for signs of phototoxicity, such as changes in mitochondrial morphology from tubular to spherical.[10] |
| Difficulty in quantifying mitochondrial fusion | 1. Subjectivity in manual scoring. 2. Overlapping mitochondria in dense cell regions. | 1. Establish clear and consistent criteria for scoring fused (yellow) mitochondria. Consider using automated image analysis software to quantify colocalization. 2. Analyze polykaryons in less dense areas of the coverslip to allow for better resolution of individual mitochondria. |
Experimental Protocols
PEG-Mediated Cell Fusion Assay for Mitochondrial Fusion
This protocol is a standard method for assessing mitochondrial fusion in cultured cells.
Materials:
-
Two mammalian cell lines stably expressing mito-GFP and mito-RFP, respectively.
-
Complete cell culture medium.
-
Serum-free cell culture medium.
-
50% (w/v) Polyethylene glycol (PEG) 1500 in serum-free medium, pre-warmed to 37°C.
-
Phosphate-buffered saline (PBS).
-
Cycloheximide (optional, to inhibit new protein synthesis).
-
Glass coverslips.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Co-seed the two cell lines on glass coverslips in a 1:1 ratio and culture until they reach approximately 80-90% confluency.
-
Pre-incubation (Optional): If using cycloheximide, incubate the cells with a final concentration of 10-100 µg/mL in complete medium for 30-60 minutes before fusion.
-
Washing: Gently wash the cells twice with pre-warmed serum-free medium.
-
Cell Fusion: Remove the medium and add the 50% PEG solution to the coverslip, ensuring the cell monolayer is completely covered. Incubate for 1-2 minutes at 37°C.
-
PEG Removal and Washing: Gently aspirate the PEG solution and wash the cells three times with pre-warmed serum-free medium, followed by one wash with complete medium.
-
Incubation: Add complete medium (with cycloheximide if used) and incubate the cells at 37°C in a CO2 incubator for 4-8 hours to allow for mitochondrial fusion.
-
Fixation and Imaging: After incubation, wash the cells with PBS, fix with 4% paraformaldehyde, and mount the coverslips on glass slides.
-
Analysis: Visualize the cells using a fluorescence microscope. Identify polykaryons (cells with multiple nuclei) and quantify the percentage of polykaryons showing colocalization of green and red fluorescence (yellow mitochondria), indicating mitochondrial fusion.
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data from mitochondrial fusion experiments.
Table 1: Quantification of PEG-Mediated Mitochondrial Fusion
| Treatment | Number of Polykaryons Analyzed | Polykaryons with Fused Mitochondria (%) | Standard Deviation |
| Control (Vehicle) | 150 | 65 | ± 5.2 |
| S3 (10 µM) | 150 | 85 | ± 4.8 |
| Fusion Inhibitor | 150 | 15 | ± 3.1 |
Table 2: Analysis of Mitochondrial Morphology
| Treatment | Cells Analyzed | Cells with Fragmented Mitochondria (%) | Cells with Elongated/Tubular Mitochondria (%) |
| Control (Vehicle) | 200 | 70 | 30 |
| S3 (10 µM) | 200 | 25 | 75 |
| Fission Inducer | 200 | 90 | 10 |
Signaling Pathways and Experimental Workflows
Mitochondrial Fusion Signaling Pathway
The fusion of mitochondria is a multi-step process regulated by a set of key proteins. The outer mitochondrial membranes are fused by Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2), while the inner mitochondrial membrane fusion is mediated by Optic Atrophy 1 (OPA1).
Caption: Key proteins mediating outer (MFN1/2) and inner (OPA1) mitochondrial membrane fusion.
S3 Mechanism of Action: Inhibition of USP30
The small molecule S3 promotes mitochondrial fusion by targeting and inhibiting the deubiquitinase USP30. This leads to an increase in the ubiquitination and activity of MFN1 and MFN2.
Caption: S3 inhibits USP30, leading to increased MFN1/2 activity and mitochondrial fusion.
Experimental Workflow for a Mitochondrial Fusion Assay
This diagram outlines the key steps in performing and analyzing a typical PEG-mediated mitochondrial fusion assay.
Caption: A streamlined workflow for conducting a PEG-mediated mitochondrial fusion experiment.
References
- 1. Detection and quantification of Mitochondrial Fusion Through Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Deubiquitylation: USP30-Mediated Regulation of Mitochondrial Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Mitochondrial Morphology by USP30, a Deubiquitinating Enzyme Present in the Mitochondrial Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 6. Mitochondrial Fusion in Human Cells Is Efficient, Requires the Inner Membrane Potential, and Is Mediated by Mitofusins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frequency and Selectivity of Mitochondrial Fusion Are Key to Its Quality Maintenance Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Mitochondrial Dynamics with Photoactivateable Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. asrb.org.in [asrb.org.in]
Technical Support Center: 15-Oxospiramilactone Stability Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the long-term storage stability of 15-Oxospiramilactone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for long-term storage of this compound?
While specific long-term stability data for this compound is not extensively published, general best practices for solid-state bioactive compounds apply. It is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture.[1] For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for a short duration, generally up to one month.[1] Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[1]
Q2: What are the key factors that can affect the stability of this compound during long-term storage?
Based on the stability of structurally related compounds like spironolactone, the primary factors that can affect the stability of this compound include:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Humidity: Moisture can lead to hydrolytic degradation.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
pH: In solution, the pH can significantly influence the rate and pathway of degradation.
-
Oxidation: The presence of oxidizing agents can lead to oxidative degradation products.
Stress testing under these conditions is crucial to understand the degradation profile of the molecule.[2][3]
Q3: How can I establish a stability-indicating analytical method for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[4] The method should be able to separate the intact this compound from its potential degradation products and any impurities.[5][6] Method development and validation should be performed according to ICH guidelines.[7]
Q4: What are forced degradation studies and why are they important for this compound?
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to accelerate its degradation.[8] This helps to:
-
Identify likely degradation products.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of the stability-indicating analytical method.
-
Assess the intrinsic stability of the molecule.
Conditions for forced degradation studies typically include acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[2][3][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram during stability testing. | Degradation of this compound. | Perform forced degradation studies to identify and characterize the degradation products. Ensure the analytical method is capable of separating these new peaks from the main compound.[6] |
| Loss of potency (decrease in main peak area) without the appearance of new peaks. | 1. Formation of non-UV active degradation products. 2. Formation of volatile degradation products. 3. Precipitation of the compound from the solution. | 1. Use a mass spectrometer (LC-MS) to detect non-UV active compounds.[4] 2. Use appropriate analytical techniques for volatile compounds if suspected. 3. Visually inspect the sample and consider a different solvent system for the stability study. |
| Inconsistent stability data between batches. | 1. Variation in the impurity profile of different batches. 2. Inconsistent storage conditions. 3. Issues with the analytical method. | 1. Characterize the impurity profile of each batch before initiating the stability study. 2. Ensure all samples are stored under identical, controlled conditions. 3. Verify the robustness and reproducibility of the analytical method. |
| "Significant change" observed during accelerated stability testing. | The compound is sensitive to the tested stress conditions (e.g., high temperature and humidity). | According to ICH guidelines, if a "significant change" occurs during accelerated testing, additional testing at an intermediate storage condition should be conducted.[2][9] The proposed re-test period should be based on real-time data from long-term storage conditions.[3] |
Quantitative Data Summary
As specific quantitative long-term stability data for this compound is not publicly available, the following tables represent a hypothetical summary based on typical stability studies for a pharmaceutical compound.
Table 1: Hypothetical Long-Term Stability Data for this compound (Solid State) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | Conforms | 99.6 | 0.4 |
| 6 | Conforms | 99.5 | 0.5 |
| 9 | Conforms | 99.3 | 0.7 |
| 12 | Conforms | 99.1 | 0.9 |
| 18 | Conforms | 98.8 | 1.2 |
| 24 | Conforms | 98.5 | 1.5 |
Table 2: Hypothetical Accelerated Stability Data for this compound (Solid State) Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 1 | Conforms | 98.9 | 1.1 |
| 2 | Conforms | 98.2 | 1.8 |
| 3 | Conforms | 97.5 | 2.5 |
| 6 | Conforms | 96.0 | 4.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 48 hours.[6]
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.01 M NaOH. Incubate at room temperature for 15 minutes.[6]
-
Oxidation: Dissolve this compound in a suitable solvent and add 30% H₂O₂. Keep at room temperature for 24 hours.[6]
-
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.
-
Thermal Degradation: Heat the solid compound at 60°C for 2 hours.[6]
-
Analysis: Analyze all samples at appropriate time points using a validated stability-indicating HPLC method.
Protocol 2: Long-Term Stability Testing
-
Sample Preparation: Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.[3]
-
Storage Conditions: Place the samples in a stability chamber maintained at long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[10]
-
Testing Frequency: Test the samples at specified time intervals. For a 24-month study, the frequency could be 0, 3, 6, 9, 12, 18, and 24 months.[2][10]
-
Parameters to Test: At each time point, evaluate the appearance, assay, and impurity profile.
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ageps.aphp.fr [ageps.aphp.fr]
- 7. ijpsr.com [ijpsr.com]
- 8. ajptonline.com [ajptonline.com]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: 15-Oxospiramilactone & Cell Viability Assays
Welcome to the technical support center for researchers utilizing 15-Oxospiramilactone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary effect on cells?
This compound, also known as S3, is a small molecule diterpenoid derivative.[1][2] Its primary mechanism of action is the inhibition of the mitochondria-localized deubiquitinase USP30.[3][4] By inhibiting USP30, this compound increases the non-degradative ubiquitination of mitofusins (Mfn1 and Mfn2), which enhances their activity and promotes mitochondrial fusion.[3][4][5] This can restore mitochondrial networks and oxidative respiration.[3][4] However, its effects are concentration-dependent; while low concentrations promote mitochondrial health, higher concentrations have been reported to induce apoptosis by inhibiting the Wnt pathway.[1][5]
Q2: My tetrazolium-based assay (e.g., MTT, XTT) shows an unexpected INCREASE in cell viability after treatment with high concentrations of this compound. Is this correct?
This is a common artifact. Tetrazolium-based assays measure cell viability indirectly by quantifying the metabolic activity of mitochondrial reductases, which convert the dye (e.g., MTT) into a colored formazan product.[6] Since this compound's mechanism involves enhancing mitochondrial function and respiration, it can directly increase the rate of MTT reduction per cell.[3][4] This leads to a stronger colorimetric signal that does not necessarily correlate with an increase in cell number, potentially masking underlying cytotoxicity and causing an overestimation of cell viability.[7][8]
Q3: My results are inconsistent between different types of viability assays. Why the discrepancy?
Different assays measure different cellular parameters. A discrepancy often reveals important mechanistic details.
-
Metabolic Assays (MTT, XTT, Resazurin): Measure mitochondrial reductase activity.[6][9] These are highly susceptible to direct interference by this compound due to its effect on mitochondria.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measure intracellular ATP levels, an indicator of metabolically active cells.[9] While still metabolic, they rely on a different marker than reductase activity and can provide a useful comparison.
-
Cytotoxicity Assays (LDH Release, Trypan Blue): Measure the loss of plasma membrane integrity, a hallmark of late apoptosis or necrosis.[2] These assays are not dependent on metabolic function and are therefore less likely to be directly affected by this compound's primary mechanism.
-
Apoptosis Assays (Caspase-Glo®, Annexin V): Measure specific events in the apoptotic cascade, such as caspase activation or phosphatidylserine exposure.[10][11]
A compound that boosts mitochondrial metabolism could show high "viability" in an MTT assay while simultaneously triggering apoptosis, which would be detected by a caspase assay.
Q4: How can I confidently validate my cell viability results?
The best practice is to use at least two mechanistically different assays to confirm your findings.[7]
-
Pair a metabolic assay (like MTT or resazurin) with a cytotoxicity assay that measures membrane integrity (like LDH release).
-
Use a direct cell counting method (e.g., Trypan Blue exclusion or automated cell counter) as an orthogonal approach.
-
If cytotoxicity is expected, use an apoptosis-specific assay (e.g., measuring caspase-3/7 activity) to confirm the mode of cell death.[11]
Q5: What is a recommended working concentration for this compound?
The optimal concentration is highly dependent on the cell type and experimental goal.
-
For promoting mitochondrial fusion and neuroprotection: Studies have shown beneficial effects at low micromolar concentrations, such as 2 µM in retinal ganglion cells (RGCs).[2][5]
-
For inducing apoptosis: Higher concentrations are required.[1][5]
It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range for your desired effect.
Troubleshooting Guide
This guide addresses common problems encountered when assessing cell viability in the presence of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high signal in metabolic assays (MTT, Resazurin) | Direct Assay Interference: this compound enhances mitochondrial reductase activity, leading to increased dye reduction independent of cell number.[7][8] | Validate with a non-metabolic assay: Use an LDH release assay to measure cytotoxicity or perform direct cell counting via Trypan Blue exclusion.[2] |
| High variability between replicate wells | 1. Compound Precipitation: The compound may not be fully solubilized in the culture medium. 2. Incomplete Formazan Solubilization (MTT Assay): Formazan crystals may not be fully dissolved before reading.[12] 3. Inconsistent Pipetting/Seeding. [13] | 1. Ensure the compound is completely dissolved in your vehicle (e.g., DMSO) and then diluted in media. Visually inspect wells for precipitate. 2. After adding the solubilization buffer (e.g., DMSO or HCl/isopropanol), mix thoroughly by pipetting or orbital shaking to ensure all colored crystals are dissolved. 3. Verify pipetting accuracy and ensure a homogenous single-cell suspension during plating. |
| No cytotoxic effect observed at expected concentrations | 1. Assay Artifact: The chosen metabolic assay is masking cytotoxicity (see first problem).[7][14] 2. Cell Line Resistance: The specific cell line may be resistant to the apoptotic effects of this compound. 3. Incorrect Dose Range: The concentrations used may be too low to induce apoptosis in your model system. | 1. Confirm the result with an orthogonal assay measuring membrane integrity (LDH) or apoptosis (caspase activity).[11] 2. Test a cell line known to be sensitive or investigate the expression of relevant pathway proteins (e.g., Wnt pathway components). 3. Perform a broad dose-response curve (e.g., from 0.1 µM to 50 µM) to identify the cytotoxic range. |
Quantitative Data Summary
The following table summarizes quantitative data found in the literature regarding the effects of this compound (S3).
| Cell Type | Concentration | Assay(s) Used | Observed Effect | Source |
| Retinal Ganglion Cells (RGCs) | 2 µM | LDH, JC-1, Apoptosis Assay | Optimal concentration for viability; protected against NMDA-induced excitotoxicity, increased mitochondrial membrane potential, and reduced apoptosis. | [2] |
| HeLa, MEF | Not specified (low µM) | Mitochondrial morphology | Potently induced mitochondrial fusion. | [1][3] |
| Various | High Concentration | Apoptosis Assay | Induces apoptosis via inhibition of the Wnt pathway. | [1][5] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing metabolic activity. Be mindful of the potential for interference as noted above.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Remove the treatment media and add 100 µL of fresh media plus 10 µL of 12 mM MTT stock solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilize Formazan: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Read Absorbance: Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm.
Protocol 2: LDH Cytotoxicity Assay (Confirmatory Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional control wells for:
-
Untreated cells (spontaneous LDH release).
-
Lysis control (maximum LDH release): Add lysis buffer to untreated cells 45 minutes before the final step.
-
-
Sample Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add LDH Reaction Mixture: Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 490 nm within 1 hour.
-
Calculate Cytotoxicity: Determine the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound at low and high concentrations.
Experimental Workflow for Viability Assessment
Caption: Recommended workflow for assessing this compound's effects.
Troubleshooting Decision Tree
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. glpbio.com [glpbio.com]
- 11. embopress.org [embopress.org]
- 12. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - GE [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Variable Results in 15-Oxospiramilactone Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Oxospiramilactone (also known as S3), a known inhibitor of the deubiquitinase USP30. Our goal is to help you navigate the complexities of your experiments and interpret variable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (S3)?
A1: this compound is a diterpenoid derivative that functions as an inhibitor of USP30, a deubiquitinase localized to the mitochondria.[1][2] By inhibiting USP30, S3 prevents the removal of ubiquitin chains from target proteins, leading to an increase in their non-degradative ubiquitination.[1][2] Key targets of this action are the mitochondrial fusion proteins Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2).[1][2] The enhanced ubiquitination of Mfn1/2 promotes mitochondrial fusion.[1][2]
Q2: I am observing apoptosis in my cells treated with this compound, but I expected to see mitochondrial fusion. Why is this happening?
A2: This is a common source of variability and is highly dependent on the concentration of this compound used. Lower concentrations (e.g., 2 µM) have been shown to selectively inhibit USP30 and promote mitochondrial fusion.[3] However, higher concentrations can induce apoptosis, potentially through off-target effects, including the inhibition of the Wnt signaling pathway.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Are there known off-target effects of this compound?
A3: Yes, like many small molecule inhibitors, this compound can have off-target effects, particularly at higher concentrations. While it is a potent inhibitor of USP30, it may also inhibit other deubiquitinases (DUBs) to a lesser extent. The complexity of the ubiquitin system, with nearly 100 DUBs, means that off-target inhibition can lead to unexpected cellular phenotypes.
Q4: Can the effects of this compound vary between different cell types?
A4: Absolutely. The cellular response to this compound is highly context-dependent. Factors such as the endogenous expression levels of USP30, Mfn1/2, and other components of the mitochondrial dynamics and ubiquitin pathways can influence the outcome. The metabolic state of the cells and the presence of underlying cellular stress can also play a significant role.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on Mitochondrial Morphology
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for inducing mitochondrial fusion in your specific cell line. Start with a low concentration (e.g., 1-2 µM) and titrate upwards.[3] |
| Poor Compound Solubility or Stability | Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) immediately before use. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase. High cell confluency can induce stress and alter mitochondrial dynamics, masking the effects of the compound. |
| Inadequate Incubation Time | Optimize the treatment duration. The effects on mitochondrial morphology may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point. |
| Insensitive Imaging Technique | Use high-resolution fluorescence microscopy with a mitochondria-specific dye (e.g., MitoTracker Red CMXRos) to accurately visualize mitochondrial morphology. Quantify changes in mitochondrial length and network complexity using appropriate image analysis software. |
Problem 2: Discrepancy Between Mfn1/2 Ubiquitination and Mitochondrial Fusion
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Immunoprecipitation (IP) | Optimize your IP protocol for Mfn1/2. Ensure sufficient antibody concentration and incubation time. Include appropriate controls, such as an IgG control, to check for non-specific binding. See the detailed protocol below. |
| Difficulty in Detecting Ubiquitinated Proteins | Use a high-quality pan-ubiquitin antibody for Western blotting after IP. The signal for ubiquitinated proteins can be faint; ensure adequate protein loading and use an enhanced chemiluminescence (ECL) substrate for detection. |
| Non-functional Ubiquitination | The ubiquitination of Mfn1/2 may not be of the type that promotes fusion in your specific cellular context. Different ubiquitin chain linkages can have distinct functional consequences. |
| Dominant Fission Activity | The activity of mitochondrial fission proteins (e.g., Drp1) may be overriding the pro-fusion signal from Mfn1/2 ubiquitination. Consider co-treatment with a Drp1 inhibitor as a control to investigate this possibility. |
Experimental Protocols
Protocol 1: Assessment of Mfn1/2 Ubiquitination by Immunoprecipitation and Western Blotting
This protocol details the steps to assess the ubiquitination status of Mfn1 and Mfn2 following treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide)
-
Anti-Mfn1 or Anti-Mfn2 antibody for IP
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
-
Anti-Mfn1 or Anti-Mfn2 antibody for Western blotting (as a loading control for IP)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis: Lyse treated and control cells with ice-cold lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation:
-
Incubate equal amounts of protein lysate with the anti-Mfn1 or anti-Mfn2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated Mfn1/2.
-
Strip and re-probe the membrane with an anti-Mfn1 or anti-Mfn2 antibody to confirm successful immunoprecipitation.
-
Protocol 2: Cycloheximide (CHX) Chase Assay for Mfn1/2 Stability
This assay is used to determine if the increased ubiquitination of Mfn1/2 induced by this compound is non-degradative.
Materials:
-
Cells
-
This compound
-
Cycloheximide (CHX) solution
-
Lysis buffer
-
Antibodies for Mfn1, Mfn2, and a loading control (e.g., beta-actin) for Western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a predetermined time.
-
CHX Addition: Add CHX to the media at a final concentration of 10-100 µg/mL to inhibit new protein synthesis.
-
Time Course: Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).
-
Western Blotting: Perform Western blotting on the lysates to detect the levels of Mfn1 and Mfn2. Use beta-actin as a loading control.
-
Analysis: Quantify the band intensities and plot the protein levels over time. A non-degradative ubiquitination will result in no significant change in the degradation rate of Mfn1/2 in the presence of this compound compared to the control.[5]
Data Presentation
Table 1: Concentration-Dependent Effects of this compound (S3)
| Concentration | Primary Observed Effect | Key Pathway(s) Affected | Reference |
| Low (e.g., 2 µM) | Mitochondrial Fusion | USP30 Inhibition -> Mfn1/2 Ubiquitination | [3] |
| High | Apoptosis | Wnt Pathway Inhibition | [4] |
Table 2: Troubleshooting Summary for Variable Mitochondrial Morphology
| Symptom | Potential Cause | Recommended Action |
| No change in mitochondrial morphology | Suboptimal drug concentration or incubation time | Perform dose-response and time-course experiments. |
| Increased mitochondrial fragmentation | Drug concentration is too high, inducing toxicity | Lower the concentration of this compound. |
| Both fusion and fragmentation observed | Heterogeneous cell population or cell cycle effects | Synchronize cell cycle or use single-cell imaging. |
Visualizations
Caption: Signaling pathway of this compound (S3) in promoting mitochondrial fusion.
Caption: Experimental workflow for studying the effects of this compound.
References
controlling for batch-to-batch variation of 15-Oxospiramilactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for batch-to-batch variation of 15-Oxospiramilactone (also known as S3), a diterpenoid derivative and inhibitor of the deubiquitinase USP30.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule derived from diterpenoids found in Spiraea japonica.[2] It functions as a potent inducer of mitochondrial fusion.[1] Its primary molecular target is the mitochondria-localized deubiquitinase USP30. By inhibiting USP30, this compound leads to an increase in the non-degradative ubiquitination of Mitofusins (Mfn1 and Mfn2), which enhances their activity and promotes the fusion of mitochondria.[1][2] This mechanism is crucial for maintaining mitochondrial health and function.[1]
Q2: What are the potential sources of batch-to-batch variation in this compound?
As a natural product derivative, this compound's purity and composition can be influenced by several factors during its isolation and synthesis. Potential sources of variability include:
-
Purity: The percentage of the active this compound compound versus impurities.
-
Impurities Profile: The presence and concentration of structurally related compounds, residual solvents, or reagents from the synthesis or purification process.
-
Stereoisomers: The presence of different stereoisomers which may have different biological activities.
-
Degradation Products: Formation of degradation products due to improper storage or handling.
-
Physical Properties: Variations in crystallinity, solubility, or salt form.
Q3: How can I assess the quality of a new batch of this compound?
It is crucial to perform a comprehensive analytical characterization of each new batch. Recommended analytical techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.[3][4][5] A functional assay to confirm its biological activity, such as a USP30 inhibition assay or a mitochondrial fusion assay, is also highly recommended.
Q4: What are the recommended storage conditions for this compound?
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
You observe a significant difference in the biological effect (e.g., degree of mitochondrial fusion, inhibition of USP30) when using a new batch of this compound compared to a previous batch.
Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Corrective Actions:
-
Analytical Characterization: Perform side-by-side analysis of the old and new batches using HPLC, LC-MS, and NMR to compare purity, impurity profiles, and structural integrity.
-
Functional Assay: Test both batches in a dose-response functional assay to determine their relative potency.
-
Concentration Adjustment: If the purity of the new batch is lower, adjust the concentration used in your experiments accordingly.
-
Contact Supplier: If significant discrepancies in identity or activity are found, contact the supplier with your analytical data and request a replacement or a different lot.
Issue 2: Poor Solubility of a New Batch
A new batch of this compound does not dissolve as readily as previous batches in the same solvent.
Possible Causes and Solutions:
-
Different Crystal Form (Polymorphism): The manufacturing process may have resulted in a different crystalline form with lower solubility.
-
Solution: Try gentle heating, vortexing for an extended period, or sonication to aid dissolution. Consider preparing a more concentrated stock solution in a stronger solvent like DMSO, and then diluting it into your aqueous experimental buffer.
-
-
Presence of Insoluble Impurities: The new batch may contain insoluble impurities.
-
Solution: After attempting to dissolve the compound, centrifuge the solution at high speed and carefully collect the supernatant. Determine the concentration of the soluble portion using UV-Vis spectroscopy or HPLC with a standard curve.
-
-
Incorrect Salt Form: The compound may have been supplied in a different salt form than previous batches.
-
Solution: Review the certificate of analysis from the supplier. If the salt form is different, the molecular weight will have changed, requiring an adjustment in the mass of compound used to achieve the same molar concentration.
-
Data Presentation
Table 1: Example Certificate of Analysis Comparison for Two Batches of this compound
| Parameter | Batch A (Reference) | Batch B (New) | Method | Acceptance Criteria |
| Appearance | White to off-white solid | White solid | Visual | White to off-white solid |
| Purity (HPLC) | 98.5% | 95.2% | HPLC-UV | ≥ 98.0% |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | NMR | Conforms to structure |
| Identity (MS) | 331.18 [M+H]⁺ | 331.19 [M+H]⁺ | ESI-MS | 331.18 ± 0.05 |
| Major Impurity 1 | 0.8% | 2.5% | HPLC-UV | ≤ 1.0% |
| Major Impurity 2 | 0.3% | 1.1% | HPLC-UV | ≤ 0.5% |
| Residual Solvent (DMSO) | < 0.1% | 0.5% | GC-HS | ≤ 0.5% |
| Biological Activity (IC₅₀) | 1.2 µM | 1.8 µM | USP30 Assay | 1.0 - 2.0 µM |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound. The specific column and mobile phase may require optimization.
-
Preparation of Standard and Sample Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Create a working standard of 0.1 mg/mL by diluting the stock solution.
-
Prepare samples from different batches at the same concentration.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Protocol 2: In Vitro USP30 Inhibition Assay
This protocol provides a framework for assessing the biological activity of this compound batches.
-
Reagents and Materials:
-
Recombinant human USP30 enzyme.
-
Ubiquitin-Rhodamine 110 substrate.
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT.
-
This compound from reference and new batches, prepared in a dilution series in DMSO.
-
384-well black assay plates.
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells.
-
Add 10 µL of USP30 enzyme (final concentration ~1 nM) to all wells.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of Ubiquitin-Rhodamine 110 substrate (final concentration ~50 nM).
-
Read the increase in fluorescence (Excitation: 485 nm, Emission: 525 nm) every minute for 60 minutes on a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each batch.
-
Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound.
References
- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
15-Oxospiramilactone degradation products and their effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability, degradation, and analysis of 15-Oxospiramilactone. The information provided is based on general principles of pharmaceutical stability testing and best practices for novel compound analysis, as specific degradation studies on this compound are not extensively published.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my HPLC analysis of a this compound sample that has been stored for a few weeks. What could be the cause?
A1: The appearance of new peaks in your chromatogram likely indicates the degradation of this compound. Like many complex organic molecules, especially those containing lactone and ketone functionalities, this compound can be susceptible to degradation under various conditions. The stability of the compound can be influenced by factors such as pH, temperature, light, and the presence of oxidative agents.[1] It is recommended to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[2][3][4]
Q2: My cell-based assay using a this compound stock solution is showing inconsistent results and lower than expected activity. Could this be related to compound degradation?
A2: Yes, a loss of potency is a common consequence of compound degradation. The degradation products of this compound may have reduced or no biological activity. For instance, studies on other diterpene lactones have shown that degradation products exhibit lower biological effects compared to the parent compound.[5][6] It is crucial to ensure the stability of your stock solutions. Prepare fresh solutions when possible, store them protected from light at an appropriate temperature (e.g., -20°C or -80°C), and consider re-qualifying the concentration and purity of older stock solutions before use.
Q3: What are the typical conditions for performing a forced degradation study on a novel compound like this compound?
A3: Forced degradation studies, as outlined by ICH guidelines, are essential to understand a compound's stability profile.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect and resolve the degradation products from the parent compound.[3][4][7] Typical stress conditions include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., heating the solid compound at a temperature below its melting point.
-
Photostability: e.g., exposing the compound to light with a specific illumination.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[8][9] The development of a SIAM typically involves:
-
Performing forced degradation studies to generate degradation products.
-
Using a high-resolution chromatographic technique, such as HPLC with a photodiode array (PDA) detector, to separate the parent compound from all degradation products.[1][10]
-
Validating the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[9]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/UPLC chromatogram | Degradation of this compound. | - Confirm the identity of the main peak using a fresh reference standard. - Perform co-injection with a fresh standard to see if the main peak retention time is consistent. - Initiate a forced degradation study to identify potential degradation products. |
| Decreased biological activity in assays | Loss of this compound potency due to degradation in stock solutions. | - Prepare fresh stock solutions from a new batch of solid compound. - Re-evaluate the concentration and purity of existing stock solutions. - Optimize storage conditions for stock solutions (e.g., aliquot, store at -80°C, protect from light). |
| Poor mass balance in stability studies | - Degradation products are not being detected by the current analytical method (e.g., lack a chromophore). - Formation of volatile or insoluble degradation products. | - Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in addition to a UV detector. - Analyze the headspace for volatile compounds using GC-MS. - Check for precipitate in the sample vials. |
| Inconsistent retention times in HPLC | Issues with the mobile phase, column, or instrument. | - Ensure the mobile phase is freshly prepared and properly degassed. - Check the pH of the mobile phase. - Equilibrate the column for a sufficient amount of time. - Perform system suitability tests before each run. |
Data Presentation
Table 1: Example Data from a Hypothetical Forced Degradation Study of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks Observed | Purity of Main Peak (by PDA) |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 | 99.8% |
| 0.1 M NaOH (RT, 4h) | 18.5% | 3 | 99.5% |
| 3% H₂O₂ (RT, 8h) | 9.8% | 1 | >99.9% |
| Heat (80°C, 48h) | 5.5% | 1 | >99.9% |
| Photolytic (ICH Q1B) | 7.2% | 2 | 99.7% |
Note: This table contains illustrative data for educational purposes and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with a PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl in a 10 mL volumetric flask.
-
Keep the flask at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.2 M NaOH.
-
Dilute to volume with mobile phase.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH in a 10 mL volumetric flask.
-
Keep the flask at room temperature for 4 hours.
-
Neutralize with 1 mL of 0.2 M HCl.
-
Dilute to volume with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ in a 10 mL volumetric flask.
-
Keep the flask at room temperature for 8 hours, protected from light.
-
Dilute to volume with mobile phase.
-
-
Thermal Degradation:
-
Accurately weigh about 5 mg of solid this compound into a glass vial.
-
Place the vial in a calibrated oven at 80°C for 48 hours.
-
After exposure, dissolve the sample in methanol to a concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in methanol) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a control sample stored in the dark.
-
-
Analysis: Analyze all samples by a suitable HPLC-PDA method to determine the extent of degradation and the chromatographic profile of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. An example gradient could be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound and also collect full spectra to assess peak purity.
-
Injection Volume: 10 µL
Procedure:
-
Inject the unstressed this compound solution to determine its retention time and peak shape.
-
Inject each of the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and the degradation product peaks.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve baseline separation for all peaks.
-
Use the PDA detector to check for peak purity of the this compound peak in the presence of degradation products.
Mandatory Visualizations
Caption: Experimental workflow for developing a stability-indicating method.
Caption: Potential degradation pathways for a generic diterpenoid lactone.
Caption: Known signaling pathway of this compound.
References
- 1. kinampark.com [kinampark.com]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
- 8. Stability-indicating assay: Significance and symbolism [wisdomlib.org]
- 9. ijcrt.org [ijcrt.org]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
adjusting for pH and temperature effects on 15-Oxospiramilactone activity
This technical support center provides guidance for researchers and drug development professionals working with 15-Oxospiramilactone. The following troubleshooting guides and FAQs address potential issues related to pH and temperature effects on its activity.
Disclaimer: Direct experimental data on the effects of pH and temperature on this compound activity is limited in publicly available literature. The guidance provided here is based on the known behavior of a structurally related spirolactone, spironolactone, and general principles of lactone chemistry. Researchers are strongly encouraged to perform their own validation experiments for their specific assay conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for storing and using this compound solutions?
While specific data for this compound is unavailable, studies on the related compound spironolactone suggest that a slightly acidic pH is optimal for stability. For spironolactone, the optimum pH for stability is approximately 4.5.[1] It is advisable to prepare and store this compound solutions in a buffer with a pH in the range of 4.0 to 5.0 to minimize potential hydrolysis of the lactone ring.
Q2: How does temperature affect the stability of this compound?
Higher temperatures can accelerate the degradation of spirolactones. For instance, studies on spironolactone have shown increased degradation at higher temperatures.[2][3] It is recommended to store stock solutions of this compound at -20°C or -80°C and to minimize the time that working solutions are kept at room temperature or higher. For long-term storage, lyophilized powder is preferable to solutions.
Q3: Can the type of buffer used affect the activity of this compound?
Yes, buffer components can influence the stability of spirolactones. For spironolactone, both citrate and phosphate buffers were found to hasten decomposition as their concentration increased.[1] When preparing experimental buffers, it is advisable to use the lowest effective buffer concentration and to consider potential catalytic effects of buffer species on lactone hydrolysis.
Q4: What are the known targets and mechanism of action of this compound?
This compound, also known as S3, is an inhibitor of the deubiquitinase USP30.[4][5][6] It acts by covalently binding to the catalytic cysteine residue (Cys77) of USP30.[5][7] This inhibition leads to an increase in the non-degradative ubiquitination of mitofusins (Mfn1 and Mfn2), which in turn promotes mitochondrial fusion.[4][6][7]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
-
Potential Cause: Degradation of the compound due to suboptimal pH of the culture medium or assay buffer.
-
Troubleshooting Step: Measure the pH of your complete cell culture medium or assay buffer. If it is neutral or alkaline, consider buffering your assay medium to a slightly acidic pH, if compatible with your cell type. Perform a pilot experiment to assess cell viability and compound activity at different pH values.
-
-
Potential Cause: Thermal degradation during experimental setup.
-
Troubleshooting Step: Minimize the time that this compound solutions are incubated at 37°C. Prepare fresh working solutions from frozen stocks for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: Loss of this compound activity over time in stored solutions.
-
Potential Cause: Hydrolysis of the lactone ring in aqueous solutions.
-
Troubleshooting Step: Store this compound as a dry powder or in a non-aqueous solvent like DMSO at -80°C. For aqueous stock solutions, prepare small aliquots and store them at -80°C to avoid multiple freeze-thaw cycles. Consider preparing fresh aqueous solutions for critical experiments.
-
Issue 3: Variability in results between different experimental batches.
-
Potential Cause: Inconsistent pH of buffers or media between batches.
-
Troubleshooting Step: Ensure that the pH of all buffers and media is carefully controlled and consistently prepared for each experiment. Use a calibrated pH meter.
-
-
Potential Cause: Differences in incubation times and temperatures.
-
Troubleshooting Step: Standardize all incubation times and temperatures precisely. Use calibrated incubators and water baths.
-
Quantitative Data Summary
The following table summarizes stability data for spironolactone, a related spirolactone, which may provide insights into the potential behavior of this compound.
| Parameter | Condition | Observation for Spironolactone | Reference |
| pH Stability | Aqueous solution | Optimal stability at approximately pH 4.5. | [1] |
| Buffer Effects | Citrate and phosphate buffers can increase decomposition rate. | [1] | |
| Temperature Stability | 5°C, 20-24°C, 30°C | Stable in cherry syrup suspension for up to 4 weeks with less than 5% degradation. | [2][3] |
| 4°C and 22°C | Stable in a suspension for up to 3 months. | [8] | |
| Room and Freezing Temp | Formulations in amber vials were stable against coloration and precipitation. | [9] |
Experimental Protocols
Protocol for Determining Optimal pH for this compound Activity
-
Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate for acidic range, phosphate for neutral, and Tris for alkaline).
-
Prepare this compound solutions: Dilute a stock solution of this compound into each buffer to the final desired concentration.
-
Incubate: Incubate the solutions at the desired experimental temperature (e.g., 37°C) for a relevant time course (e.g., 0, 1, 2, 4, 8 hours).
-
Assay for activity: At each time point, measure the activity of this compound using a relevant assay (e.g., a USP30 enzymatic assay or a cell-based mitochondrial fusion assay).
-
Analyze data: Plot the activity of this compound as a function of pH at each time point to determine the pH range that provides the highest and most stable activity.
Protocol for Assessing Thermal Stability of this compound
-
Prepare solutions: Prepare solutions of this compound in a buffer at its optimal pH (determined from the protocol above).
-
Incubate at different temperatures: Aliquot the solution and incubate at a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Collect samples over time: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each temperature condition and store it at -80°C until analysis.
-
Assay for activity: Once all samples are collected, thaw them and measure the activity of this compound using a standardized assay.
-
Analyze data: Plot the remaining activity as a function of time for each temperature to determine the thermal stability of the compound.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of extemporaneously compounded spironolactone suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Spironolactone in an Extemporaneously Prepared Suspension at Two Temperatures | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
troubleshooting inconsistent western blot results for ubiquitinated Mfn1/2
Welcome to the Technical Support Center for Ubiquitinated Mfn1/2 Western Blotting. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Western blot experiments for ubiquitinated Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2).
Question: I am observing a weak or no signal for ubiquitinated Mfn1/2.
Answer:
A weak or absent signal can be caused by several factors, from sample preparation to antibody selection. Consider the following potential causes and solutions.
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Citation |
| Low Abundance of Ubiquitinated Protein | Increase the amount of protein loaded per well. You may need to perform serial dilutions to find the optimal loading amount. Consider enriching your sample for ubiquitinated proteins via immunoprecipitation (IP). | [1] |
| Inefficient Protein Transfer | High molecular weight proteins, like ubiquitinated Mfn1/2, require optimized transfer conditions. For wet transfers, consider decreasing the methanol content in the transfer buffer to 5-10% and increasing the transfer time to 3-4 hours. For large ubiquitin chains, a transfer at 30V for 2.5 hours can be ideal. Use a PVDF membrane as it generally provides a stronger signal than nitrocellulose for ubiquitin blotting. | [2][3] |
| Ineffective Antibodies | Ensure your primary antibody is validated for detecting the ubiquitinated form of your target. The concentration of the primary antibody may be too low; try increasing the concentration or extending the incubation time (e.g., overnight at 4°C). Also, verify that the secondary antibody is appropriate for the primary antibody's host species and is not expired. | [1][4][5][6] |
| Masked Epitope | Some blocking buffers, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking agent such as Bovine Serum Albumin (BSA) or a commercial protein-free blocking buffer. | [3][7] |
| Active Deubiquitinases (DUBs) or Proteasomes | If DUBs are active during sample preparation, they will remove ubiquitin chains. Similarly, the proteasome can degrade ubiquitinated proteins. Ensure your lysis buffer contains a fresh cocktail of protease inhibitors, DUB inhibitors (e.g., N-ethylmaleimide (NEM), PR-619), and proteasome inhibitors (e.g., MG-132). | [2][8][9] |
Question: My Western blot shows high background, obscuring the Mfn1/2 signal.
Answer:
High background can make it difficult to interpret your results. This is often due to issues with blocking or antibody concentrations.
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Citation |
| Insufficient Blocking | Increase the blocking time to 2 hours at room temperature or overnight at 4°C. You can also try increasing the concentration of your blocking agent (e.g., up to 10% for non-fat milk or BSA). Ensure the blocking buffer is fresh. | [7][10] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody dilution. | [1][3][6] |
| Contaminated Buffers | Use freshly prepared wash and antibody dilution buffers. Adding a mild detergent like Tween 20 (0.05% - 0.2%) to your wash buffer and antibody diluents can help reduce background. | [1][7] |
| Membrane Was Handled Improperly | Always handle the membrane with clean forceps to avoid contamination from oils and proteins on your hands. | [1] |
Question: I see multiple non-specific bands in addition to the expected smear for ubiquitinated Mfn1/2.
Answer:
While ubiquitination typically appears as a high molecular weight smear, distinct, non-specific bands can indicate other problems.
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Citation |
| Protein Degradation | Use fresh samples and ensure that a potent protease inhibitor cocktail is added to your lysis buffer immediately before use. Store lysates at -80°C to minimize degradation. | [3][10][11] |
| Antibody Cross-Reactivity | The primary antibody may be recognizing similar epitopes on other proteins. Use an affinity-purified primary antibody or try a different antibody against your target. You can perform a peptide blocking experiment to verify antibody specificity. | [6][11] |
| Secondary Antibody Non-Specific Binding | The secondary antibody may be binding non-specifically. Decrease its concentration and consider running a control lane with only the secondary antibody to check for non-specific binding. | [11] |
| Protein Aggregation | Samples that have not been fully reduced and denatured can form dimers or multimers. Ensure your loading buffer contains a fresh reducing agent (like DTT or β-mercaptoethanol) and that samples are heated sufficiently before loading. | [11] |
Frequently Asked Questions (FAQs)
Q1: How can I best preserve the ubiquitination of Mfn1/2 during sample preparation?
To effectively preserve protein ubiquitination, your lysis buffer must inhibit the enzymes that remove ubiquitin (DUBs) and degrade ubiquitinated proteins (the proteasome). Always prepare your lysis buffer fresh and keep samples on ice.
Recommended Lysis Buffer Additives for Ubiquitination Studies
| Inhibitor Type | Inhibitor | Working Concentration | Notes | Citation |
| Protease Inhibitors | Commercial Cocktail | As recommended | Essential to prevent general protein degradation. | [10][12] |
| Proteasome Inhibitors | MG-132 | 5-25 µM | Treat cells for 1-2 hours before harvesting to allow ubiquitinated proteins to accumulate. | [9] |
| Bortezomib | Varies (nM range) | A potent and specific proteasome inhibitor. | [13][14] | |
| DUB Inhibitors | N-ethylmaleimide (NEM) | 25-50 mM | A broad-spectrum cysteine protease inhibitor that effectively inhibits many DUBs. Higher concentrations may be needed for certain ubiquitin linkages like K63. | [2][8] |
| PR-619 | Varies (µM range) | A reversible, broad-spectrum DUB inhibitor. | [15][16] | |
| Iodoacetamide (IAA) | 25-50 mM | An alternative to NEM for alkylating DUB active sites. | [8] |
Q2: Why does my ubiquitinated Mfn1/2 appear as a smear instead of a discrete band?
Mfn1 and Mfn2 can be modified by the attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination). Polyubiquitination, which is common, results in a heterogeneous population of Mfn1/2 proteins with varying numbers of ubiquitin molecules attached. Each added ubiquitin molecule (~8.5 kDa) increases the protein's molecular weight. When separated by SDS-PAGE, this mixture of differently sized proteins appears as a smear or a ladder of bands at a higher molecular weight than the unmodified Mfn1/2 protein.[17][18]
Q3: How can I enrich my sample for ubiquitinated Mfn1/2?
Immunoprecipitation (IP) is a highly effective method for enriching low-abundance ubiquitinated proteins. You can perform an IP using an antibody specific to Mfn1 or Mfn2 and then probe the Western blot with an anti-ubiquitin antibody. Alternatively, you can use specialized reagents like Ubiquitin-Traps, which are high-affinity nanobodies that bind to all types of ubiquitin chains, to pull down all ubiquitinated proteins, and then probe with an anti-Mfn1/2 antibody.[9][19]
Q4: What are the critical controls to include in my experiment?
-
Positive Control: A cell lysate known to have high levels of ubiquitinated Mfn1/2, or cells treated with a proteasome inhibitor like MG-132 to induce accumulation.[9]
-
Negative Control: A lysate from Mfn1/2 knockout cells to confirm antibody specificity for Mfn1/2.
-
Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
IP Controls: An isotype control IgG for the IP antibody to check for non-specific binding to the beads.
Experimental Protocols
Protocol 1: Cell Lysis for Preservation of Ubiquitinated Proteins
-
Prepare a base lysis buffer (e.g., RIPA buffer) and keep it on ice.
-
Immediately before use, supplement the lysis buffer with a fresh cocktail of inhibitors to the final concentrations listed in the table in FAQ Q1.
-
Wash cell monolayers with ice-cold PBS.
-
Add the complete, ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.[20]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine protein concentration using a standard assay (e.g., BCA).
Protocol 2: Immunoprecipitation of Ubiquitinated Mfn1/2
-
Pre-clear the lysate by incubating 500-1000 µg of total protein with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 2-5 µg of the primary antibody (e.g., anti-Mfn2) or an isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer (without DUB/proteasome inhibitors but with protease inhibitors).
-
After the final wash, aspirate the supernatant and resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples for 10-15 minutes at 100°C to elute the proteins.[20] The samples are now ready for SDS-PAGE.
Visualizations
Signaling and Experimental Workflows
Caption: A diagram of the Mfn1/2 ubiquitination and deubiquitination cycle.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blotting Inaccuracies with Unverified Antibodies: Need for a Western Blotting Minimal Reporting Standard (WBMRS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Inaccuracies with Unverified Antibodies: Need for a Western Blotting Minimal Reporting Standard (WBMRS) | PLOS One [journals.plos.org]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 13. rupress.org [rupress.org]
- 14. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. adooq.com [adooq.com]
- 17. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating USP30 Inhibition: A Comparative Guide to 15-Oxospiramilactone and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 15-Oxospiramilactone (S3) and other prominent inhibitors of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitochondrial and peroxisomal quality control. The content herein is supported by experimental data to aid in the validation and selection of appropriate inhibitors for research and therapeutic development.
Executive Summary
USP30 is a deubiquitinase that removes ubiquitin chains from mitochondrial and peroxisomal proteins, thereby counteracting the cellular processes of mitophagy and pexophagy. Inhibition of USP30 has emerged as a promising therapeutic strategy for various diseases, including Parkinson's disease and certain cancers. This guide focuses on the inhibitory effects and characteristics of this compound, a natural diterpenoid derivative, in comparison to other well-characterized synthetic inhibitors such as Compound 39 and FT385.
Comparative Analysis of USP30 Inhibitors
The following tables summarize the key quantitative data for this compound (S3), Compound 39, and FT385, highlighting their potency and cellular effects.
Table 1: In Vitro Potency of USP30 Inhibitors
| Inhibitor | Type | IC50 (in vitro) | Assay Method | Reference |
| This compound (S3) | Covalent | Not explicitly quantified in the same format | Cellular assays and interaction with catalytic cysteine demonstrated.[1] | [1] |
| Compound 39 | Non-covalent | ~20 nM | Ubiquitin-Rhodamine 110 Assay | [2][3][4] |
| FT385 | Covalent | ~1 nM | Ubiquitin-Rhodamine 110 Assay | [5] |
| MF-094 | Non-covalent | 0.12 µM | Ubiquitin-Rhodamine Cleavage Assay | [1] |
| USP30-IN-20 | Not specified | 12.8 µM | Not specified | [4] |
| Q14 (polypeptide) | Not specified | 57.2 nM | Not specified | [4] |
Table 2: Cellular Effects of USP30 Inhibitors
| Inhibitor | Cellular Effect | Cell Line(s) | Assay(s) | Reference |
| This compound (S3) | Promotes mitochondrial fusion; Increases non-degradative ubiquitination of Mfn1/2.[6][7] | MEFs, RGCs | Microscopy, Western Blot | [6][7] |
| Compound 39 | Enhances mitophagy and pexophagy; Increases ubiquitination of TOMM20 and SYNJ2BP.[2][3] | SHSY5Y, U2OS, hTERT-RPE1 | mito-QC, Keima-SKL, Western Blot | [2][3][8] |
| FT385 | Enhances mitophagy; Increases ubiquitination of TOM20.[5] | SHSY5Y, hTERT-RPE1 | Western Blot, Proteomics | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Deubiquitinase (DUB) Activity Assay (Ubiquitin-Rhodamine 110)
This assay measures the enzymatic activity of USP30 by monitoring the cleavage of a fluorogenic substrate.
-
Principle: Ubiquitin-Rhodamine 110 (Ub-Rho110) is a substrate where the rhodamine 110 fluorophore is quenched. Upon cleavage by a DUB like USP30, the liberated rhodamine 110 fluoresces, and the increase in fluorescence is proportional to enzyme activity.[9][10][11]
-
Materials:
-
Recombinant human USP30
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA, 0.05% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 535 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound, Compound 39, FT385) in assay buffer.
-
Add a fixed concentration of recombinant USP30 to each well of the 384-well plate.
-
Add the diluted inhibitor to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-Rho110 substrate to a final concentration of 100-250 nM.[12]
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
Cellular Mitophagy Assay (mito-QC)
This assay utilizes a pH-sensitive fluorescent reporter to quantify mitophagy.
-
Principle: The mito-QC reporter consists of a tandem mCherry-GFP tag targeted to the mitochondria. In the neutral pH of the mitochondrial matrix, both mCherry and GFP fluoresce. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the GFP fluorescence is quenched, while the mCherry fluorescence remains stable. The ratio of mCherry to GFP fluorescence thus serves as a measure of mitophagy.[13][14][15][16]
-
Materials:
-
Cells stably expressing the mito-QC reporter (e.g., SHSY5Y-mito-QC)
-
USP30 inhibitor (e.g., Compound 39)
-
Mitophagy inducer (e.g., Oligomycin and Antimycin A, or CCCP)
-
Culture medium and plates
-
High-content imaging system or flow cytometer
-
-
Procedure:
-
Seed mito-QC expressing cells in appropriate culture plates.
-
Treat the cells with the USP30 inhibitor or vehicle control for a specified duration (e.g., 24-96 hours).
-
Optional: Induce mitophagy by treating with a mitochondrial depolarizing agent.
-
Acquire images using a high-content imaging system, capturing both mCherry and GFP channels.
-
Alternatively, harvest cells and analyze by flow cytometry, measuring the fluorescence intensity in both channels.
-
Quantify mitophagy by determining the ratio of mCherry-positive puncta (mitolysosomes) to GFP-positive mitochondria or by analyzing the shift in the mCherry/GFP fluorescence ratio in the cell population.
-
Cellular Pexophagy Assay (Keima-SKL)
This assay uses a pH-sensitive fluorescent reporter targeted to peroxisomes to measure pexophagy.
-
Principle: The Keima-SKL reporter consists of the pH-sensitive fluorescent protein Keima fused to a peroxisomal targeting signal (SKL). At the neutral pH of the peroxisomal matrix, Keima has a specific excitation spectrum. Upon delivery to the acidic lysosome during pexophagy, the excitation spectrum of Keima shifts. The ratio of fluorescence intensity at the two different excitation wavelengths provides a quantitative measure of pexophagy.[8][17][18][19]
-
Materials:
-
Cells stably expressing the Keima-SKL reporter (e.g., U2OS-Keima-SKL)
-
USP30 inhibitor (e.g., Compound 39)
-
Culture medium and plates
-
Confocal microscope with dual-excitation capabilities
-
-
Procedure:
-
Seed Keima-SKL expressing cells in imaging-compatible plates.
-
Treat the cells with the USP30 inhibitor or vehicle control for an extended period (e.g., 96 hours) to observe effects on basal pexophagy.[8]
-
Acquire images using a confocal microscope, exciting Keima at both its neutral pH (e.g., 440 nm) and acidic pH (e.g., 561 nm) excitation wavelengths.
-
Quantify pexophagy by calculating the ratio of the acidic to the neutral Keima signal. An increase in this ratio indicates an increase in pexophagy.
-
Visualizations
Signaling Pathway of USP30 in Mitophagy
Caption: USP30 antagonizes PINK1/Parkin-mediated mitophagy, which is reversed by inhibitors.
Experimental Workflow for In Vitro DUB Assay
Caption: Workflow for determining USP30 inhibitor potency using a fluorescence-based assay.
Logical Relationship of USP30 Inhibition and Cellular Outcomes
Caption: Inhibition of USP30 leads to increased ubiquitination and downstream cellular benefits.
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. USP5 Ubiquitin-Rhodamine110 Catalytic Activity Assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. researchgate.net [researchgate.net]
- 11. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ubiqbio.com [ubiqbio.com]
- 13. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 14. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating Mitophagy and Mitochondrial Morphology In Vivo Using mito-QC: A Comprehensive Guide | Springer Nature Experiments [experiments.springernature.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Dual role of USP30 in controlling basal pexophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Segregation of pathways leading to pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitophagy Induction: 15-Oxospiramilactone vs. MF-094
For Researchers, Scientists, and Drug Development Professionals
Mitophagy, the selective degradation of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases and metabolic disorders. Consequently, the identification and characterization of small molecules that can modulate this process are of significant interest to the research and drug development communities. This guide provides a detailed, objective comparison of two such molecules, 15-Oxospiramilactone (also known as S3) and MF-094, both of which induce mitophagy through the inhibition of the deubiquitinating enzyme USP30.
Mechanism of Action: Targeting USP30 to Promote Mitophagy
Both this compound and MF-094 function as inhibitors of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. USP30 acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial proteins that have been marked for degradation by the PINK1/Parkin pathway. By inhibiting USP30, both compounds promote the accumulation of ubiquitinated proteins on the mitochondrial surface, thereby enhancing the recruitment of the autophagy machinery and subsequent clearance of damaged mitochondria.[1][2][3][4]
Quantitative Comparison of Performance
While both compounds target USP30, their potency and optimal concentrations for inducing mitophagy have been characterized in different experimental systems. A direct head-to-head comparison in the same model system is not yet available in the published literature. The following tables summarize the available quantitative data for each compound.
| Compound | Chemical Class | Reported IC50 for USP30 |
| This compound (S3) | Diterpenoid derivative | Not explicitly reported |
| MF-094 | Racemic phenylalanine derivative | 120 nM[5][6] |
Table 1: Biochemical Potency against USP30. This table compares the reported half-maximal inhibitory concentration (IC50) of each compound against the USP30 enzyme. A lower IC50 value indicates higher potency.
| Compound | Cell Type | Experimental Context | Effective Concentration | Observed Effects | Reference |
| This compound (S3) | Retinal Ganglion Cells (RGCs) | NMDA-induced excitotoxicity | 2 µM (optimal for neuroprotection) | Protected cultured RGCs, improved mitochondrial health, promoted Parkin expression and Mfn2 ubiquitination. | [3] |
| MF-094 | Neurons | Subarachnoid Hemorrhage (SAH) model (in vitro) | 180 nM (maximum survival rate) | Improved neuronal survival, inhibited USP30, and promoted mitophagy. | [4][7] |
| MF-094 | C2C12 myotubes | Basal mitophagy induction | Not specified | Increased protein ubiquitination and accelerated mitophagy. | [2] |
Table 2: Cellular Efficacy in Mitophagy Induction. This table summarizes the effective concentrations and observed effects of each compound in different cellular models of mitophagy. It is important to note that the experimental conditions and cell types differ, precluding a direct comparison of efficacy.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Signaling Pathway of USP30 Inhibition in Mitophagy. This diagram illustrates how this compound and MF-094 inhibit USP30, thereby promoting the PINK1/Parkin-mediated ubiquitination of mitochondrial proteins and leading to mitophagy.
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH | springermedizin.de [springermedizin.de]
Comparative Efficacy of 15-Oxospiramilactone and Compound 39 in USP30 Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent inhibitors of Ubiquitin Specific Peptidase 30 (USP30): 15-Oxospiramilactone (also known as S3) and Compound 39. This document outlines their efficacy, mechanisms of action, and the experimental frameworks used to evaluate their performance, supported by available data.
Ubiquitin Specific Peptidase 30 (USP30) has emerged as a key therapeutic target, primarily for its role as a negative regulator of mitophagy, the selective degradation of damaged mitochondria. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's, making the development of potent and specific USP30 inhibitors a significant area of research. This guide focuses on two such inhibitors, the natural product derivative this compound and the synthetic benzosulphonamide, Compound 39.
Quantitative Efficacy and Mechanism of Action
Both this compound and Compound 39 have demonstrated potent inhibition of USP30, albeit through different mechanisms. Compound 39 is a highly selective, non-covalent inhibitor, while this compound acts as a covalent inhibitor.
| Feature | This compound (S3) | Compound 39 |
| Inhibitor Type | Covalent | Non-covalent |
| Mechanism of Action | Forms a covalent bond with the catalytic cysteine (Cys77) residue in the USP30 active site.[1] | Binds non-covalently to USP30, exhibiting slow, tight-binding inhibition.[2] |
| In Vitro Efficacy (IC50) | While described as a potent inhibitor, a specific IC50 value from a biochemical assay is not consistently reported in the reviewed literature. | ~20 nM[1][3][4][5][6][7] |
| Cellular Target Engagement | Demonstrated to directly interact with USP30 in cell lysates.[1] | Engages USP30 in intact cells at nanomolar concentrations.[6] |
| Selectivity | Potent inhibitor of USP30. | Highly selective for USP30 over a panel of other deubiquitinating enzymes (DUBs).[5][6] |
USP30 Signaling Pathway and Inhibition
USP30's primary role in cellular signaling is to counteract the PINK1/Parkin-mediated pathway of mitophagy.[1] Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation by the autophagosome. USP30 opposes this process by removing these ubiquitin tags, thereby inhibiting mitophagy. Both this compound and Compound 39 enhance mitophagy by inhibiting USP30's deubiquitinating activity.
Caption: The PINK1/Parkin mitophagy pathway and points of inhibition.
Experimental Protocols
To assess the efficacy of USP30 inhibitors, several key experiments are employed. These include in vitro enzymatic assays to determine direct inhibitory activity and cell-based assays to confirm target engagement and downstream functional effects.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay directly measures the enzymatic activity of USP30 and its inhibition by test compounds. A common method is the ubiquitin-rhodamine 110 assay.
Principle: Recombinant USP30 cleaves a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho110), releasing free rhodamine 110, which results in a measurable increase in fluorescence.[8][9] Inhibitors of USP30 will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
Protocol Outline:
-
Reagents: Recombinant human USP30, Ub-Rho110 substrate, assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT), test compounds (this compound or Compound 39) dissolved in DMSO.
-
Procedure: a. Dispense test compounds at various concentrations into a 384-well plate. b. Add recombinant USP30 to the wells and incubate to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the Ub-Rho110 substrate. d. Monitor the increase in fluorescence over time using a plate reader (excitation ~485 nm, emission ~535 nm).[10]
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound directly binds to its intended target within a cellular environment.[11][12][13]
Principle: The binding of a ligand (inhibitor) to a protein can increase the protein's thermal stability.[11][13] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures can be quantified to assess target engagement.[11][13]
Protocol Outline:
-
Cell Treatment: Treat cultured cells (e.g., SH-SY5Y) with the test compound or vehicle control (DMSO).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thawing) and separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble USP30 in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: A generalized workflow for evaluating USP30 inhibitors.
Summary and Conclusion
Both this compound and Compound 39 are valuable research tools for studying the biological functions of USP30 and for the development of therapeutics targeting this deubiquitinase.
-
Compound 39 stands out for its high potency in biochemical assays (IC50 ~20 nM) and its well-documented selectivity.[1][3][4][5][6][7] Its non-covalent mechanism of action may be advantageous in certain therapeutic contexts.
-
This compound (S3) is a potent, naturally derived covalent inhibitor that has been instrumental in elucidating the role of USP30 in mitochondrial dynamics.[14][15][16]
The choice between these two inhibitors will depend on the specific research question and experimental design. For studies requiring a highly selective and well-quantified inhibitor with a non-covalent binding mode, Compound 39 is an excellent choice. This compound provides a valuable tool for investigating covalent inhibition and its downstream cellular consequences. Further head-to-head comparative studies under identical experimental conditions would be beneficial to provide a more definitive ranking of their efficacy.
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
- 9. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Covalent and Non-Covalent USP30 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ubiquitin-specific protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, has emerged as a critical regulator of cellular quality control mechanisms, primarily through its role in inhibiting mitophagy.[1][2] By removing ubiquitin chains from mitochondrial proteins, USP30 counteracts the PINK1/Parkin pathway, which is responsible for clearing damaged mitochondria.[3][4] This gatekeeping function has positioned USP30 as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases like Parkinson's, certain cancers, and fibrotic disorders.[1][5][6]
The development of small molecule inhibitors targeting USP30 has progressed along two main fronts: covalent and non-covalent binders. Each class presents distinct mechanisms of action, binding characteristics, and pharmacological profiles. This guide provides an objective comparison of these two inhibitory modalities, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.
Mechanism of Action and Binding Modes
Covalent inhibitors of USP30 typically contain a reactive group, such as a cyanopyrrolidine, that forms a stable, covalent bond with the catalytic cysteine residue (Cys77) in the enzyme's active site.[5][7] This irreversible interaction leads to a sustained inhibition of USP30's deubiquitinating activity. Structural studies have revealed that covalent inhibitors bind tightly to the regions surrounding the catalytic cysteine, creating a binding pocket within the thumb and palm domains of the protein.[5][7]
Non-covalent inhibitors , in contrast, bind to USP30 through reversible interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors, which often feature scaffolds like benzosulfonamide, bind in proximity to the active site cysteine but do not form a permanent bond.[7][8] Their binding mode is described as being slightly different from covalent inhibitors, potentially offering a basis for improved selectivity against other DUB family members.[7][9]
Performance Comparison: Potency and Selectivity
The efficacy of an inhibitor is determined by its potency (the concentration required to achieve a certain level of inhibition) and its selectivity (the ability to inhibit the target enzyme without affecting other related enzymes). The following tables summarize the reported in vitro and in-cell potency of representative covalent and non-covalent USP30 inhibitors.
Table 1: Covalent USP30 Inhibitors - Potency Data
| Inhibitor | Type | Assay Type | IC50 | Cell Line | Reference |
| USP30-I-1 | Covalent (Cyanopyrrolidine) | In vitro (recombinant USP30, Ub-rhodamine) | ~4 nM | - | [7] |
| In-cell (HA-Ub-PA probe) | 94 nM | SH-SY5Y | [7] | ||
| FT385 | Covalent (Cyanopyrrolidine) | DUB Profiling | High selectivity up to 200 nM | - | [10] |
Table 2: Non-Covalent USP30 Inhibitors - Potency Data
| Inhibitor | Type | Assay Type | IC50 | Cell Line | Reference |
| CMPD-39 | Non-covalent (Benzosulfonamide) | DUB Profiling | Highly selective (1-100 µM) | - | [10] |
| In-cell (Ub-PA probe competition) | Sub-µM range | SH-SY5Y | [11] | ||
| MF-094 | Non-covalent | Biochemical Assay | Potent (IC50 difference of at least two orders of magnitude compared to MF-095) | - | [12] |
| Compound 3g | Non-covalent (Imidazole phenoxyacetic acid) | Ubiquitin-rhodamine-110 fluorometric assay | 5.12 µM | - | [13] |
| Compound 3f | Non-covalent (Imidazole phenoxyacetic acid) | Ubiquitin-rhodamine-110 fluorometric assay | 8.43 µM | - | [13] |
Signaling Pathways and Experimental Workflows
To understand the biological context of USP30 inhibition, it is crucial to visualize its role in cellular signaling. Furthermore, a clear experimental workflow is necessary for the evaluation and comparison of novel inhibitors.
Caption: USP30 signaling pathway in mitophagy.
Caption: Experimental workflow for comparing USP30 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of USP30 inhibitors.
In Vitro USP30 Activity Assay (Ubiquitin-Rhodamine 110)
This assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage of a fluorogenic ubiquitin substrate.
-
Materials: Recombinant human USP30, Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate, assay buffer (e.g., 50 mM Tris, 0.5% NP-40, 150 mM NaCl, 20 mM MgCl2·6H2O, pH 7.4), test inhibitors, 384-well plate, plate reader.
-
Protocol:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitors to the wells. For control wells, add DMSO.
-
Add recombinant USP30 to all wells and pre-incubate with the inhibitors for a specified time (e.g., 30 minutes) at 37°C.[7]
-
Initiate the reaction by adding Ub-Rho110 substrate to all wells.[14]
-
Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths appropriate for Rhodamine 110).
-
Calculate the rate of reaction and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
In-Cell Target Engagement Assay (Activity-Based Probe Profiling - ABP)
This assay confirms that the inhibitor engages with endogenous USP30 within a cellular context.
-
Materials: SH-SY5Y cells, cell lysis buffer, test inhibitors, HA-tagged Ubiquitin Propargylamide (HA-Ub-PA) probe, SDS-PAGE gels, anti-USP30 antibody, anti-HA antibody.
-
Protocol:
-
Culture SH-SY5Y cells to confluency.
-
Treat the cells with varying concentrations of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours) at 37°C.[7][11]
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with the HA-Ub-PA probe for a specified time (e.g., 45 minutes) at 37°C.[15] The probe will covalently bind to the active site of DUBs.
-
Quench the reaction.
-
Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an anti-USP30 antibody. The binding of the HA-Ub-PA probe causes a characteristic upward molecular weight shift of USP30.[11]
-
Inhibition of this shift by the test compound indicates target engagement. Densitometric analysis can be used to quantify the IC50.[7]
-
Mitophagy Assessment (p-Ser65-Ub Immunostaining)
This assay measures the accumulation of phosphorylated ubiquitin on mitochondria, a key step in the PINK1/Parkin-mediated mitophagy pathway, which is enhanced by USP30 inhibition.
-
Materials: iPSC-derived dopaminergic neurons or other relevant cell types, mitochondrial uncoupler (e.g., FCCP), test inhibitors, primary antibodies (e.g., anti-p-Ser65-Ub, anti-TH for neurons), fluorescently labeled secondary antibodies, confocal microscope.
-
Protocol:
-
Culture cells on coverslips.
-
Treat the cells with the test inhibitor or DMSO for a specified period (e.g., 4 days).[14]
-
Induce mitophagy by treating with a mitochondrial uncoupler like FCCP for a short duration (e.g., 2 hours).[14]
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and acquire images using a confocal microscope.
-
Quantify the immunoreactivity levels of p-Ser65-Ub. An increase in p-Ser65-Ub signal in inhibitor-treated cells indicates an enhancement of mitophagy signaling.[16]
-
Conclusion
Both covalent and non-covalent inhibitors of USP30 have demonstrated therapeutic potential by modulating mitochondrial quality control. Covalent inhibitors offer the advantage of prolonged target engagement due to their irreversible binding, which can translate to durable pharmacological effects. However, this can also raise concerns about off-target reactivity and potential immunogenicity. Non-covalent inhibitors, with their reversible binding, may offer a more favorable safety profile and greater opportunities for optimizing selectivity.
The choice between a covalent and non-covalent approach will depend on the specific therapeutic application and the desired pharmacological properties. The data and experimental protocols presented in this guide provide a framework for the systematic evaluation and comparison of novel USP30 inhibitors, facilitating the development of next-generation therapeutics for a range of debilitating diseases.
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. missiontherapeutics.com [missiontherapeutics.com]
- 3. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 4. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor | bioRxiv [biorxiv.org]
- 9. Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 11. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor | bioRxiv [biorxiv.org]
- 16. portlandpress.com [portlandpress.com]
Selectivity Profiling of 15-Oxospiramilactone Against Other Deubiquitinating Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 15-Oxospiramilactone and USP30
This compound, also known as S3, is a diterpenoid derivative that has been identified as a covalent inhibitor of USP30.[1][2] It targets the catalytic cysteine residue (Cys77) of USP30, thereby blocking its deubiquitinating activity.[3] USP30 is a mitochondria-localized deubiquitinase that plays a crucial role in regulating mitochondrial homeostasis, including processes like mitophagy.[3][4] Inhibition of USP30 by this compound has been shown to promote mitochondrial fusion.[2]
Comparative Selectivity of USP30 Inhibitors
While a detailed selectivity panel for this compound is not publicly available, several other potent and selective USP30 inhibitors have been developed and extensively profiled. These compounds serve as a benchmark for assessing the desired selectivity of a USP30-targeting therapeutic. The following table summarizes the selectivity data for some of these alternative inhibitors. The data is typically generated using in vitro DUB profiling assays, such as the DUBProfiler™ service from Ubiquigent, which measures the percentage of inhibition of a panel of DUBs at a given compound concentration.
| Compound | Target DUB | Concentration Tested | % Inhibition of USP30 | Notable Off-Target DUBs (% Inhibition) | Reference |
| MF-094 | USP30 | 10 µM | >70% | <30% inhibition across a panel of 22 USPs | [4] |
| FT385 | USP30 | 200 nM | High | USP6 showed significant inhibition | [4] |
| Compound 39 | USP30 | 1-100 µM | High | Highly selective across >40 DUBs | [5][6] |
Note: The lack of a comprehensive, publicly available selectivity profile for this compound makes a direct quantitative comparison challenging. The development of newer, highly characterized inhibitors like MF-094, FT385, and Compound 39 highlights the ongoing efforts to achieve high selectivity for USP30 to minimize off-target effects and potential toxicity.
Experimental Protocols
The following is a generalized protocol for in vitro DUB selectivity profiling based on commonly used methods like the Ubiquitin-Rhodamine 110 assay.
In Vitro DUB Selectivity Profiling using Ubiquitin-Rhodamine 110 Assay
1. Principle:
This assay measures the enzymatic activity of DUBs by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110). Cleavage of the substrate by a DUB releases the fluorophore Rhodamine 110, resulting in an increase in fluorescence intensity. The inhibition of DUB activity by a compound is quantified by the reduction in the rate of fluorescence increase.
2. Materials:
-
Purified recombinant DUB enzymes (a panel of various DUBs)
-
Test compound (e.g., this compound) and control inhibitors
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black assay plates
-
Fluorescence plate reader
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for screening is 10 µM.
-
Enzyme Preparation: Dilute each purified DUB enzyme to its optimal concentration in the assay buffer. The optimal concentration is predetermined to yield a robust signal in the linear range of the assay.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted DUB enzyme to the wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Rhodamine 110 (e.g., Ex: 485 nm, Em: 535 nm). Measurements are typically taken kinetically over a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the vehicle control (DMSO) to determine the percentage of inhibition for each compound concentration against each DUB.
-
For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow for DUB selectivity profiling and a simplified signaling pathway context for USP30.
Caption: Experimental workflow for determining the selectivity profile of a DUB inhibitor.
Caption: Simplified pathway showing USP30 inhibition by this compound.
References
- 1. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 4. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 5. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 15-Oxospiramilactone Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 15-Oxospiramilactone, a diterpenoid derivative, across various cell lines. The information is intended to support further research and development of this compound by offering a consolidated view of its effects on mitochondrial dynamics, cell signaling, and cytotoxicity. While direct quantitative comparisons of its primary activity are limited in publicly available literature, this guide synthesizes existing data to offer valuable insights.
Unveiling the Dual Activities of this compound
This compound, also referred to as S3 or NC043, has emerged as a molecule of interest due to its distinct biological activities. At lower concentrations, it primarily acts as an inhibitor of the deubiquitinase USP30, which leads to the promotion of mitochondrial fusion.[1][2] Conversely, at higher concentrations, it has been observed to inhibit the Wnt/β-catenin signaling pathway and induce apoptosis.[2][3] This dual activity profile makes a cross-validation of its effects in different cell line models crucial for understanding its therapeutic potential.
Data Presentation: A Comparative Overview
The following table summarizes the observed activities of this compound across different cell lines based on available experimental data. It is important to note the variability in experimental endpoints, which range from direct target engagement to downstream cellular effects.
| Cell Line | Organism | Cell Type | Primary Activity Observed | Effective Concentration / IC50 | Reference |
| Mfn1-/- MEF | Mouse | Embryonic Fibroblast | Promotes mitochondrial fusion | ~2 µM (induces elongation in ~80% of cells after 24h) | [2] |
| Mfn2-/- MEF | Mouse | Embryonic Fibroblast | Promotes mitochondrial fusion | Not Quantified | [1] |
| Retinal Ganglion Cells (RGCs) | Rat | Neuronal | Protects against excitotoxicity | 2 µM (optimal for viability) | [4] |
| SW480 | Human | Colon Adenocarcinoma | Inhibits cell growth | ~5-10 µM | [3] |
| Caco-2 | Human | Colorectal Adenocarcinoma | Inhibits cell growth | ~5-10 µM | [3] |
| CCD-841-CoN | Human | Normal Colon Epithelium | Inhibits cell growth | ~30-40 µM | [3] |
| HEK293T | Human | Embryonic Kidney | Inhibits Wnt/β-catenin signaling | Not Quantified (activity observed) | [3] |
| HeLa | Human | Cervical Cancer | Studied for mitochondrial dynamics | Not Quantified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments related to the assessment of this compound's activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies assessing the effect of this compound on cell growth.[3]
-
Cell Seeding: Plate cells (e.g., SW480, Caco-2, CCD-841-CoN) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Quantitative Analysis of Mitochondrial Fusion
This protocol is based on methodologies used to assess changes in mitochondrial morphology.[2]
-
Cell Culture and Transfection: Culture cells (e.g., MEF, HeLa) on glass-bottom dishes. For visualization, transiently transfect the cells with a mitochondrial-targeted fluorescent protein (e.g., pDsRed2-Mito).
-
Compound Treatment: Treat the cells with this compound at the desired concentration (e.g., 2 µM) for a specified time (e.g., 24 hours).
-
Image Acquisition: Acquire fluorescence images using a confocal microscope. Capture Z-stacks to visualize the entire mitochondrial network.
-
Image Analysis:
-
Qualitative Assessment: Visually inspect the mitochondrial morphology, categorizing them as fragmented, intermediate, or elongated/tubular.
-
Quantitative Analysis (using ImageJ/Fiji):
-
Apply a threshold to the images to create a binary representation of the mitochondria.
-
Use the "Analyze Particles" function to measure mitochondrial parameters such as area, perimeter, and circularity.
-
Calculate the form factor (perimeter² / 4π * area) and aspect ratio to quantify the degree of elongation.
-
Count the percentage of cells exhibiting a predominantly tubular mitochondrial network.
-
-
USP30 Inhibition Assay (In Vitro)
This is a general protocol for assessing the inhibition of USP30, the direct target of this compound.
-
Reagents: Recombinant human USP30, a fluorogenic ubiquitin substrate (e.g., Ub-AMC), and assay buffer.
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer containing DTT.
-
Add a serial dilution of this compound or a known USP30 inhibitor as a positive control.
-
Add recombinant USP30 and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the ubiquitin substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of this compound by fitting the data to a dose-response curve.
Mfn1/2 Ubiquitination Assay
This protocol is designed to assess the ubiquitination status of Mitofusin 1 and 2, downstream targets of USP30 inhibition.
-
Cell Lysis and Immunoprecipitation:
-
Treat cells with this compound.
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitate endogenous Mfn1 or Mfn2 using specific antibodies conjugated to protein A/G beads.
-
-
Western Blotting:
-
Wash the immunoprecipitates and elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated Mfn1/2.
-
Re-probe with anti-Mfn1 or anti-Mfn2 antibodies to confirm equal immunoprecipitation.
-
Mandatory Visualization
Signaling Pathway of this compound
References
A Comparative Guide to the In Vivo Efficacy of 15-Oxospiramilactone and Other Diterpenoids in Modulating Mitochondrial Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 15-Oxospiramilactone, a novel diterpenoid derivative, with other notable diterpenoids, Andrographolide and Triptolide. The focus of this comparison is on their mechanisms of action related to mitochondrial function and their potential therapeutic applications. While direct head-to-head in vivo studies are limited, this guide consolidates available data to offer an objective comparison of their performance, supported by experimental evidence.
Overview of Compared Diterpenoids
This compound (S3): A diterpenoid derivative identified as a potent inhibitor of the deubiquitinase USP30.[1][2] Its primary mechanism of action involves the promotion of mitochondrial fusion and mitophagy, processes crucial for mitochondrial quality control.[1][3] This activity suggests its therapeutic potential in conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases.[3]
Andrographolide: A labdane diterpenoid extracted from Andrographis paniculata. It is known for its wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[4][5] Its mechanism of action is multi-faceted, involving the modulation of several signaling pathways, including NF-κB, MAPK, and those related to mitochondrial function.[4][5][6]
Triptolide: A diterpenoid triepoxide from Tripterygium wilfordii. It exhibits potent anti-inflammatory and anticancer activities.[7][8] Triptolide's mechanism involves the modulation of numerous signaling pathways and has been shown to impact mitochondrial dynamics, often leading to apoptosis in cancer cells.[9][10]
In Vivo Efficacy and Preclinical Data
The following tables summarize the available quantitative data from in vivo studies for each diterpenoid, providing a basis for comparison of their efficacy in various models.
Table 1: In Vivo Efficacy of this compound and the USP30 Inhibitor MF-094
| Compound | Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference |
| MF-094 (USP30 Inhibitor) | Mice | Subarachnoid Hemorrhage (SAH) | 180 nmol/L, intracerebroventricular injection 24h prior to SAH induction | Significantly improved neurological injury and reduced inflammatory response. Promoted mitophagy of damaged mitochondria. | [11] |
| This compound (S3) | (No direct in vivo efficacy data found in the provided search results) | - | - | Potently induces mitochondrial fusion in cell models.[1][2] Protects retinal ganglion cells from excitotoxicity in vitro.[3] | [1][2][3] |
Table 2: In Vivo Efficacy of Andrographolide
| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference |
| SCID Mice | Prostate Cancer Xenograft (22RV1 cells) | 4 weeks of treatment (dosage not specified) | Altered regulation of genes associated with carbohydrate metabolism and suppressed mitochondrial activity. | [12] |
| Rats | Pentylenetetrazol-induced kindling (epilepsy model) | 80 mg/kg body weight | Significantly reduced kindling score and reversed oxidative damage. | [13] |
| Rabbits | Rapid Atrial Pacing (Atrial Fibrillation model) | Pro-treatment for 1 day | Attenuated atrial electrophysiological changes, inflammation, oxidative damage, and apoptosis. | [14] |
| Rats | Carbon tetrachloride-induced liver damage | 1 g/kg (methanolic extract) | Restored SOD and CAT activities. | [5] |
Table 3: In Vivo Efficacy of Triptolide
| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference |
| Nude Mice | Acute Myeloid Leukemia Xenograft (THP-1 cells) | 20, 50, and 100 µg/kg/day for 18 days, subcutaneous injection | Dose-dependent tumor growth inhibition (49.34%, 94.20%, and 99.36% respectively). | [15] |
| Nude Mice | Taxol-resistant Lung Adenocarcinoma Xenograft (A549/TaxR cells) | 0.4 mg/kg (low-dose) and 0.8 mg/kg (high-dose), intraperitoneal injection every 2 days for 20 days | Significant reduction in tumor volume compared to vehicle. | [16] |
| C57BL6 Mice | LPS-induced inflammation | 0.15 mg/kg and 0.25 mg/kg, intraperitoneal injection | Dose-dependent decrease in serum TNF-α and IL-6 levels. | [8] |
| Nude Mice | Melanoma Xenograft (SK-MEL-5 cells) | 150 or 300 μg/kg, intraperitoneal injection | Reduced tumor volumes. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key in vivo studies.
Protocol 1: In Vivo Administration of the USP30 Inhibitor MF-094 in a Mouse Model of Subarachnoid Hemorrhage
-
Animal Model: Male C57BL/6J mice (8-10 weeks old, 22-25 g).
-
Drug Preparation: MF-094 was dissolved in 5% dimethyl sulfoxide (DMSO) and diluted with saline.
-
Administration: Mice were anesthetized with isoflurane. Using a brain stereotactic apparatus, a lateral ventricular injection was performed 3 days before SAH induction. The coordinates were 0.6 mm posterior to the bregma, 1.5 mm lateral to the midline, and at a depth of 1.7 mm.
-
SAH Model: An endovascular perforation model was used to induce subarachnoid hemorrhage.
-
Endpoint Analysis: Neurological function was assessed using scoring systems. Brain tissue was collected for analysis of inflammatory markers and mitophagy.[11]
Protocol 2: In Vivo Efficacy of Andrographolide in a Rabbit Model of Atrial Fibrillation
-
Animal Model: New Zealand white rabbits.
-
Drug Preparation: Andrographolide was dissolved for administration.
-
Administration: Rabbits were pre-treated with andrographolide for 1 day prior to rapid atrial pacing (RAP).
-
Atrial Fibrillation Model: Rapid atrial pacing was used to induce atrial fibrillation.
-
Endpoint Analysis: Atrial electrophysiological changes were monitored. Heart tissue was collected to assess inflammation, oxidative damage, apoptosis, and mitochondrial morphology and function through transmission electron microscopy and ATP content assays.[14]
Protocol 3: In Vivo Antitumor Efficacy of Triptolide in a Mouse Xenograft Model of Acute Myeloid Leukemia
-
Animal Model: Female BALB/c nude mice (5-6 weeks old).
-
Cell Line: THP-1 human acute myeloid leukemia cells.
-
Tumor Implantation: 5 x 10^6 THP-1 cells were suspended in a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the right flank of the mice.
-
Drug Preparation: Triptolide was prepared for subcutaneous injection.
-
Administration: When tumors reached a volume of 100-150 mm³, mice were randomly assigned to treatment groups and received daily subcutaneous injections of triptolide (20, 50, or 100 µg/kg/day) or vehicle for 18 consecutive days.
-
Endpoint Analysis: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.[15]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these diterpenoids are mediated by their interaction with various cellular signaling pathways.
This compound (S3) and USP30 Inhibition
This compound acts as a covalent inhibitor of USP30, a deubiquitinase localized to the outer mitochondrial membrane.[1][3] By inhibiting USP30, S3 prevents the removal of ubiquitin chains from mitochondrial proteins, such as Mitofusin 1 and 2 (Mfn1/2). This leads to an accumulation of non-degradative ubiquitination on Mfn1/2, which enhances their activity and promotes mitochondrial fusion.[1] This mechanism is crucial for maintaining a healthy mitochondrial network and facilitating mitophagy, the selective removal of damaged mitochondria.
Caption: Inhibition of USP30 by this compound promotes mitochondrial fusion.
Andrographolide's Multi-Target Signaling
Andrographolide exerts its effects by modulating a wide array of signaling pathways. It is a known inhibitor of the NF-κB pathway, a key regulator of inflammation.[6][18] It also impacts the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways.[1][4] In the context of mitochondrial function, andrographolide has been shown to suppress mitochondrial activity in cancer cells and protect against oxidative stress-induced mitochondrial damage.[5][12]
Caption: Andrographolide modulates multiple signaling pathways to exert its effects.
Triptolide's Pro-Apoptotic Signaling
Triptolide is a potent modulator of multiple signaling pathways, often leading to cell cycle arrest and apoptosis, particularly in cancer cells.[2][3] It is a known inhibitor of the NF-κB and MAPK pathways.[19] Triptolide can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of caspase cascades.[9][20] It has also been shown to disrupt mitochondrial dynamics by increasing the expression of fission proteins.[9]
Caption: Triptolide induces apoptosis by disrupting key signaling pathways.
Conclusion
This compound, Andrographolide, and Triptolide are all diterpenoids with significant potential for therapeutic development.
-
This compound stands out for its specific mechanism of action as a USP30 inhibitor, directly targeting mitochondrial fusion and quality control. This makes it a promising candidate for diseases driven by mitochondrial dysfunction. Further in vivo studies are needed to fully establish its efficacy.
-
Andrographolide demonstrates a broad spectrum of activity through its modulation of multiple signaling pathways. Its ability to protect against oxidative stress and modulate mitochondrial function, combined with its anti-inflammatory effects, suggests its utility in a variety of diseases.
-
Triptolide is a potent anti-inflammatory and anticancer agent. Its ability to induce mitochondrial dysfunction and apoptosis makes it a strong candidate for cancer therapy, although its therapeutic window and potential toxicity require careful consideration.
The choice of which diterpenoid to pursue for a specific therapeutic application will depend on the desired mechanism of action and the pathological context. This guide provides a foundational comparison to aid researchers and drug developers in this decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Triptolide alleviates acute lung injury by reducing mitochondrial dysfunction mediated ferroptosis through the STAT3/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide Induces Leydig Cell Apoptosis by Disrupting Mitochondrial Dynamics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The emerging role of mitochondria in the pharmacological and toxicological effects of Tripterygium wilfordii Hook F: functions, targets and new therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Utilizing Andrographis paniculata leaves and roots by effective usage of the bioactive andrographolide and its nanodelivery: investigation of antikindling and antioxidant activities through in silico and in vivo studies [frontiersin.org]
- 14. Andrographolide protects against atrial fibrillation by alleviating oxidative stress injury and promoting impaired mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triptolide suppresses melanoma cell growth in vitro and in vivo through the Src-ERK signaling pathway [jcancer.org]
- 18. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Comparative Analysis of 15-Oxospiramilactone and PR-619: A Guide for Researchers
This guide provides a detailed comparative analysis of two deubiquitinase (DUB) inhibitors, 15-Oxospiramilactone and PR-619, tailored for researchers, scientists, and drug development professionals. The information presented herein is based on publicly available experimental data and aims to provide an objective comparison to aid in the selection of the appropriate tool compound for ubiquitination research.
Introduction
This compound , also known as S3, is a diterpenoid derivative identified as a selective inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] Its primary mechanism of action involves the covalent inhibition of USP30, leading to increased non-degradative ubiquitination of mitochondrial proteins Mitofusin 1 and 2 (Mfn1/2) and subsequent promotion of mitochondrial fusion.[1][3]
PR-619 is a broad-spectrum, reversible inhibitor of a wide range of deubiquitinating enzymes, including members of the USP, UCH, OTU, and MJD classes.[4][5][6] It is often used as a tool compound to study the general effects of DUB inhibition, leading to the accumulation of polyubiquitinated proteins and subsequent cellular responses such as ER stress and apoptosis.[4]
Biochemical and Cellular Activity
The following tables summarize the key biochemical and cellular characteristics of this compound and PR-619 based on available data.
Table 1: General Properties and Mechanism of Action
| Feature | This compound (S3) | PR-619 |
| Compound Type | Diterpenoid derivative | 2,6-diaminopyridine-3,5-bis(thiocyanate) |
| Primary Target(s) | USP30[1][2] | Broad-spectrum DUBs (USPs, UCHs, etc.)[4][5] |
| Mechanism of Inhibition | Covalent, irreversible (targets Cys77 of USP30)[3] | Reversible[7] |
| Primary Cellular Effect | Promotes mitochondrial fusion[1][2] | Induces accumulation of polyubiquitinated proteins, ER stress, apoptosis[4][8] |
Table 2: Quantitative Inhibitory Activity
| Compound | Target DUB | EC50 / IC50 | Assay Type | Reference |
| PR-619 | USP4 | 3.93 µM | Cell-free | [4] |
| USP8 | 4.9 µM | Cell-free | [4] | |
| USP7 | 6.86 µM | Cell-free | [4] | |
| USP2 | 7.2 µM | Cell-free | [4] | |
| USP5 | 8.61 µM | Cell-free | [4] | |
| JOSD2 | 1.17 µM | Cell-free | [5] | |
| SENP6 core | 2.37 µM | Cell-free | [5] | |
| UCH-L3 | 2.95 µM | Cell-free | [5] | |
| This compound (S3) | USP30 | Potent inhibitor (specific IC50 not consistently reported in reviewed literature) | Cell-based and in vitro assays | [1][3] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway affected by this compound and a general experimental workflow for evaluating DUB inhibitors are provided below using the DOT language for Graphviz.
PINK1/Parkin-Mediated Mitophagy Pathway and the Role of USP30
The following diagram illustrates the PINK1/Parkin pathway for the removal of damaged mitochondria (mitophagy), a process negatively regulated by USP30. Inhibition of USP30 by this compound enhances this pathway.
Caption: PINK1/Parkin mitophagy pathway and its regulation by USP30 and this compound.
General Experimental Workflow for DUB Inhibitor Analysis
This diagram outlines a typical experimental workflow for characterizing and comparing deubiquitinase inhibitors like this compound and PR-619.
Caption: A generalized workflow for the in vitro and cellular characterization of DUB inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Deubiquitinase (DUB) Inhibition Assay
This protocol is a generalized method for assessing the direct inhibitory activity of compounds against purified DUB enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of a test compound against a specific DUB.
Materials:
-
Purified recombinant DUB enzyme
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC, Ubiquitin-Rhodamine110)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (this compound, PR-619) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted compounds to the microplate wells. Include wells with DMSO only as a negative control and a known DUB inhibitor as a positive control.
-
Add the purified DUB enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic DUB substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of DUB activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50/EC50 value.[5]
Western Blot Analysis of Cellular Protein Ubiquitination
This protocol describes the detection of total or specific protein ubiquitination levels in cells following treatment with DUB inhibitors.
Objective: To qualitatively or quantitatively assess the accumulation of ubiquitinated proteins in cells.
Materials:
-
Cell culture reagents
-
Test compounds (this compound, PR-619)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and DUB inhibitors (e.g., N-ethylmaleimide (NEM), PR-619 can be used in the lysis buffer for other experiments)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ubiquitin, anti-Mfn1/2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds or vehicle (DMSO) for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For quantitative analysis, measure the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[9][10][11]
Conclusion
This compound and PR-619 are valuable tool compounds for studying the roles of deubiquitinases in cellular processes. PR-619 serves as a broad-spectrum DUB inhibitor, useful for investigating the global effects of DUB inhibition. Its well-characterized inhibitory profile against multiple USPs makes it a standard for such studies. In contrast, this compound is a more targeted tool, primarily inhibiting USP30 to modulate mitochondrial dynamics. Its specificity makes it suitable for dissecting the specific roles of USP30 in cellular pathways, particularly in the context of mitophagy and mitochondrial quality control. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of selectivity in perturbing the cellular ubiquitination landscape. This guide provides the foundational information, including quantitative data and detailed protocols, to assist researchers in making an informed decision.
References
- 1. Identification of Ubiquitinated Proteins [labome.com]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Anti-tumor effects of deubiquitinating enzyme inhibitor PR-619 in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
On-Target Validation of 15-Oxospiramilactone: A Comparative Guide to siRNA-Mediated Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the on-target effects of 15-Oxospiramilactone (S3), a potent inhibitor of the deubiquitinase USP30. The primary focus is on the use of small interfering RNA (siRNA) to corroborate the pharmacological findings, with a comparative overview of alternative gene-editing technologies.
Introduction to this compound and its Target: USP30
This compound (S3) is a diterpenoid derivative that has been identified as a specific inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1] The primary function of USP30 is to remove ubiquitin chains from mitochondrial proteins, thereby regulating processes such as mitophagy and mitochondrial dynamics.
The on-target effect of this compound is the inhibition of USP30's enzymatic activity. This inhibition leads to an increase in the non-degradative ubiquitination of key mitochondrial fusion proteins, Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2).[1] Enhanced ubiquitination of Mfn1/2 promotes their activity, resulting in increased mitochondrial fusion and the formation of elongated, interconnected mitochondrial networks.[1] Validating that the observed cellular phenotype—mitochondrial fusion—is a direct consequence of USP30 inhibition is crucial for the continued development of this compound as a therapeutic agent.
Validating On-Target Effects using siRNA
One of the most common and effective methods to validate the target of a small molecule inhibitor is to use siRNA to silence the expression of the putative target protein. The rationale is that if the small molecule and the siRNA targeting the same protein produce a similar phenotype, it provides strong evidence that the small molecule's effects are on-target.
Comparison of this compound and USP30 siRNA Effects
The following table summarizes the key quantitative and qualitative outcomes of treating cells with this compound versus transfecting them with siRNA targeting USP30.
| Parameter | This compound (S3) Treatment | USP30 siRNA | Alternative Method: CRISPR/Cas9 Knockout of USP30 |
| Target | USP30 (enzymatic activity inhibition) | USP30 (mRNA degradation) | USP30 (gene knockout) |
| Effect on Mfn1/2 Ubiquitination | Increased non-degradative ubiquitination[1] | Increased non-degradative ubiquitination | Increased non-degradative ubiquitination |
| Effect on Mitochondrial Morphology | Promotes mitochondrial fusion; ~80% of Mfn1-/- MEF cells show mitochondrial elongation with 2 µM S3 for 24h.[2] | Promotes mitochondrial fusion | Promotes mitochondrial fusion |
| Mechanism of Action | Post-translational (inhibition of protein function) | Post-transcriptional (mRNA degradation) | Genomic (permanent gene disruption) |
| Reversibility | Reversible upon compound removal | Transient, duration depends on cell division rate | Permanent |
| Off-Target Effects | Potential for off-target binding to other proteins | Can have off-target effects by silencing unintended mRNAs | Potential for off-target gene editing |
Experimental Protocols
siRNA-Mediated Knockdown of USP30 and Western Blot Analysis
This protocol outlines the steps for transiently knocking down USP30 in a cell line (e.g., HeLa) and assessing the impact on Mfn1/2 ubiquitination via immunoprecipitation and Western blotting.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting human USP30 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein A/G magnetic beads
-
Antibodies: anti-USP30, anti-Mfn1, anti-Mfn2, anti-ubiquitin, anti-β-actin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20 pmol of siRNA (USP30-targeting or non-targeting control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL of siRNA-lipid complex to each well.
-
Incubate the cells for 48-72 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation for Ubiquitination Analysis:
-
Determine the protein concentration of the lysates.
-
Incubate 500 µg of protein lysate with 2 µg of anti-Mfn1 or anti-Mfn2 antibody overnight at 4°C with gentle rotation.
-
Add 25 µL of pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in 2X Laemmli sample buffer for 5 minutes.
-
-
Western Blotting:
-
Load the eluted samples and whole-cell lysates (for knockdown validation) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-ubiquitin for immunoprecipitated samples; anti-USP30 and anti-β-actin for whole-cell lysates) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Alternative Protocol: CRISPR/Cas9-Mediated Knockout of USP30
For a more permanent and potentially more specific validation, CRISPR/Cas9 can be used to create a stable USP30 knockout cell line.
Materials:
-
HeLa cells
-
pSpCas9(BB)-2A-GFP (PX458) plasmid
-
gRNA targeting an early exon of the human USP30 gene
-
Lipofectamine 3000 transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates for single-cell cloning
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of USP30 into the pSpCas9(BB)-2A-GFP vector.
-
Transfection: Transfect HeLa cells with the gRNA-containing plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
FACS Sorting: 48 hours post-transfection, sort GFP-positive cells using FACS to enrich for cells that have taken up the plasmid.
-
Single-Cell Cloning: Plate the sorted cells at a density of a single cell per well in 96-well plates.
-
Expansion and Validation: Expand the resulting colonies and validate the knockout of USP30 by Western blotting and sequencing of the genomic locus.
-
Phenotypic Analysis: Use the validated USP30 knockout cell line to assess Mfn1/2 ubiquitination and mitochondrial morphology as described in the siRNA protocol.
Visualizing the Experimental Workflow and Signaling Pathway
Signaling Pathway of this compound
Caption: Signaling pathway of this compound (S3) inhibiting USP30.
Experimental Workflow for siRNA Validation
Caption: Experimental workflow for validating on-target effects using siRNA.
Logical Relationship of the Validation Process
References
A Head-to-Head Examination of 15-Oxospiramilactone and Other Bioactive Compounds
A comparative analysis of the available data on 15-Oxospiramilactone and a separate evaluation of the clinically established mineralocorticoid receptor antagonists: spironolactone, eplerenone, and finerenone.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct head-to-head clinical or preclinical studies comparing this compound with spironolactone, eplerenone, or finerenone have not been identified in publicly available literature. This guide, therefore, presents a summary of the current understanding of this compound's mechanism of action based on existing preclinical data. It also provides a comparative analysis of spironolactone, eplerenone, and finerenone based on available clinical trial data.
Part 1: this compound - A Novel USP30 Inhibitor
This compound, a diterpenoid derivative from Spiraea japonica, has been identified as a potent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitochondrial quality control.[1][2] Its mechanism of action is distinct from that of mineralocorticoid receptor antagonists.
Key Characteristics of this compound
| Characteristic | Description | Source(s) |
| Compound Type | Diterpenoid, natural product derivative | [2] |
| Molecular Weight | 330 Da | [2] |
| Source | Derived from Spiraea japonica | [2] |
| Mechanism of Action | Covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30) | [3][4] |
| Primary Effect | Promotes mitochondrial fusion by inhibiting USP30-mediated deubiquitination of mitofusins (Mfn1/2) | [1][5] |
Experimental Protocols
Mitochondrial Fusion Assay:
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) deficient in Mfn1 or Mfn2, or HeLa cells, are cultured under standard conditions.[6]
-
Treatment: Cells are treated with a low concentration (e.g., 2 μM) of this compound (S3).[3]
-
Mitochondrial Staining: Mitochondria are visualized using MitoTracker Red CMXRos or by transfection with mitochondrially targeted fluorescent proteins.
-
Imaging: Mitochondrial morphology is observed and captured using fluorescence microscopy.
-
Analysis: The degree of mitochondrial fusion (elongated and interconnected networks) is quantified by analyzing the images, often by categorizing cells based on their mitochondrial morphology (e.g., fragmented, intermediate, tubular).
In Vitro USP30 Inhibition Assay:
-
Cell Lysis: HeLa cells expressing USP30-Myc are lysed to obtain cell extracts.[5]
-
Biotinylated Probe Incubation: The cell lysates are incubated with biotin-conjugated this compound (Biotin-S3).[4]
-
Pull-down: Streptavidin agarose resin is used to pull down the biotin-labeled probe along with any interacting proteins.
-
Western Blotting: The pulled-down proteins are separated by SDS-PAGE and immunoblotted using an anti-Myc antibody to detect the presence of USP30, confirming a direct interaction.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and a typical experimental workflow for assessing its activity.
Caption: Signaling pathway of this compound in promoting mitochondrial fusion.
Caption: Experimental workflow for assessing mitochondrial fusion.
Part 2: Comparative Guide to Spironolactone, Eplerenone, and Finerenone
Spironolactone, eplerenone, and finerenone are all mineralocorticoid receptor antagonists (MRAs) used in the management of cardiovascular and renal diseases.[7] They act by blocking the effects of aldosterone, a hormone that can contribute to fibrosis, inflammation, and sodium and water retention. While they share a common overarching mechanism, they exhibit different pharmacological properties, leading to variations in their clinical effects and side-effect profiles.
Comparative Efficacy and Safety Data
| Parameter | Spironolactone | Eplerenone | Finerenone | Source(s) |
| Receptor Selectivity | Non-selective (also binds to androgen and progesterone receptors) | Selective for mineralocorticoid receptor | Selective for mineralocorticoid receptor (non-steroidal) | [8][9] |
| Blood Pressure Reduction | More potent than eplerenone in some studies | Effective, but may be less potent than spironolactone | Lower systolic blood pressure reduction compared to spironolactone in an indirect comparison | [9][10] |
| Risk of Hyperkalemia | Higher risk | Lower risk than spironolactone | Lower risk than spironolactone | [8][10] |
| Anti-androgenic Side Effects (e.g., gynecomastia) | Common | Rare | Not reported (non-steroidal) | [8][9] |
Experimental Protocols: Clinical Trial Methodologies
The comparison of these MRAs is based on data from randomized controlled clinical trials. The general methodology for such trials is as follows:
-
Study Design: Typically, these are multicenter, randomized, double-blind, placebo- or active-controlled studies.[9][10]
-
Patient Population: Patients are recruited based on specific inclusion and exclusion criteria, such as having hypertension, heart failure, or chronic kidney disease with type 2 diabetes.[7]
-
Intervention: Patients are randomly assigned to receive the study drug (e.g., finerenone), a comparator (e.g., spironolactone or placebo), or another active drug.
-
Endpoints: Primary and secondary endpoints are clearly defined and can include changes in blood pressure, serum potassium levels, urinary albumin-to-creatinine ratio (UACR), and the incidence of cardiovascular events or progression of kidney disease.[10]
-
Data Analysis: Statistical methods are used to compare the outcomes between the different treatment groups.
Logical Flow of a Comparative Clinical Trial
The following diagram illustrates the logical progression of a clinical trial designed to compare different MRAs.
Caption: Logical flow of a comparative clinical trial for MRAs.
Conclusion
This compound represents a promising natural compound with a unique mechanism of action targeting USP30 and mitochondrial dynamics. Its therapeutic potential is an area of active research. In contrast, spironolactone, eplerenone, and finerenone are established mineralocorticoid receptor antagonists with a wealth of clinical data defining their roles in managing cardiovascular and renal diseases. The key differentiator lies in their mechanism of action and, for the MRAs, their selectivity and associated side-effect profiles. Future research, including potential head-to-head studies, would be invaluable in elucidating the comparative efficacy and safety of these distinct pharmacological agents.
References
- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small Natural Molecule S3 Protects Retinal Ganglion Cells and Promotes Parkin-Mediated Mitophagy against Excitotoxicity [mdpi.com]
- 3. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When to use spironolactone, eplerenone or finerenone in the spectrum of cardiorenal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Assessing the Specificity of 15-Oxospiramilactone for USP30 Over USP15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 15-Oxospiramilactone (also known as S3), a naturally derived diterpenoid, and its inhibitory activity towards Ubiquitin-Specific Protease 30 (USP30). While this compound is recognized as a potent inhibitor of USP30, this guide also addresses its specificity, particularly in comparison to the closely related deubiquitinase, USP15. Both enzymes are implicated in the regulation of crucial cellular processes, most notably mitophagy, making the selective inhibition of these targets a key area of investigation for therapeutic development.
Executive Summary
This compound has been identified as a covalent inhibitor of USP30, targeting the enzyme's catalytic cysteine residue (Cys77) to block its deubiquitinase activity.[1] Inhibition of USP30 by this small molecule has been shown to promote mitochondrial fusion and enhance mitophagy, a critical cellular quality control mechanism for the removal of damaged mitochondria.[1][2] Dysregulation of mitophagy is associated with a range of neurodegenerative diseases, positioning USP30 inhibitors as promising therapeutic candidates.[3]
Both USP30 and USP15 act as negative regulators of Parkin-mediated mitophagy, making them attractive targets for therapeutic intervention. While this compound is established as a USP30 inhibitor, comprehensive, publicly available data directly comparing its inhibitory potency against USP30 and USP15 is limited. This guide presents the available quantitative data for this compound's activity on USP30 and provides the experimental context for how such specificity is determined.
Quantitative Data Presentation
| Compound | Target | Activity (IC₅₀) | Assay Type | Reference |
| This compound (S3) | USP30 | Potent Inhibitor* | Cellular & Biochemical Assays | Yue et al., 2014[2] |
| This compound (S3) | USP15 | Data Not Available | - | - |
*In the foundational study by Yue et al. (2014), this compound was identified as a potent inhibitor of USP30 through a screen of 300 compounds, though a specific IC₅₀ value was not provided in the primary publication.[2][3]
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the roles of USP30 and USP15 in the Parkin-mediated mitophagy pathway.
Caption: Parkin-Mediated Mitophagy Pathway and Points of Inhibition.
The experimental workflow for assessing the specificity of an inhibitor like this compound typically involves a multi-stage process, starting from a broad screen and narrowing down to specific targets.
Caption: Experimental Workflow for Inhibitor Specificity Assessment.
Experimental Protocols
The following is a detailed protocol for a representative in vitro deubiquitinase (DUB) inhibition assay using a fluorogenic substrate, which is a standard method for determining the IC₅₀ of an inhibitor against a specific DUB.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against USP30 and USP15.
Materials:
-
Recombinant human USP30 and USP15 enzymes
-
This compound (dissolved in DMSO)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Fluorogenic DUB substrate (e.g., Ubiquitin-Rhodamine110)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation:
-
Thaw the recombinant USP30 and USP15 enzymes on ice.
-
Prepare working solutions of each enzyme in DUB assay buffer to the desired final concentration (e.g., 1 nM).
-
-
Compound Preparation:
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Prepare a DMSO-only control.
-
-
Assay Setup:
-
In a 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted this compound or DMSO control to the appropriate wells.
-
Add the enzyme solution (e.g., 10 µL of the working solution) to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Prepare the substrate solution by diluting the Ubiquitin-Rhodamine110 stock in DUB assay buffer to the desired final concentration (e.g., 100 nM).
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., 5 µL) to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for Rhodamine110).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at regular intervals (e.g., every minute).
-
-
Data Analysis:
-
For each concentration of this compound, calculate the initial reaction velocity (rate of fluorescence increase).
-
Normalize the velocities to the DMSO control (representing 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable tool compound for studying the role of USP30 in cellular processes, particularly mitophagy.[2] Its mechanism of action as a covalent inhibitor of USP30 is well-supported.[1] However, for its advancement as a potential therapeutic agent, a comprehensive selectivity profile, including a direct quantitative comparison of its inhibitory activity against other deubiquitinases like USP15, is essential. The lack of such publicly available data highlights a gap in the current understanding of this compound's specificity. Future studies employing standardized biochemical assays, as detailed in this guide, will be crucial to fully elucidate the selectivity of this compound and inform the development of next-generation USP30 inhibitors with improved specificity and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Toxicity Profile of Aldosterone Antagonists: A Guide for Researchers
Absence of data on 15-Oxospiramilactone necessitates a review of established alternatives. To date, no publicly available in vivo toxicity studies for this compound have been identified. This guide, therefore, provides a comparative toxicological overview of three established mineralocorticoid receptor (MR) antagonists: Spironolactone, Eplerenone, and Potassium Canrenoate. These compounds are relevant alternatives and offer a baseline for understanding the potential toxicological profile of novel MR modulators.
Executive Summary of Comparative Toxicity
The following tables summarize the key quantitative in vivo toxicity data for Spironolactone, Eplerenone, and Potassium Canrenoate.
Table 1: Acute Toxicity Data
| Compound | Species | Route of Administration | LD50 | Citation |
| Spironolactone | Mouse | Oral | >1000 mg/kg | [1] |
| Rat | Oral | >1000 mg/kg | [1][2] | |
| Rabbit | Oral | >1000 mg/kg | [1] | |
| Mouse | Intraperitoneal | 356 mg/kg | [1] | |
| Rat | Intraperitoneal | 786 mg/kg | [1] | |
| Rabbit | Intraperitoneal | 866 mg/kg | [1] | |
| Eplerenone | Mouse, Rat, Dog | Oral | No lethality observed at doses providing Cmax exposures at least 25 times higher than in humans receiving 100 mg/day. | [3] |
| Potassium Canrenoate | Rat | Oral | 650 mg/kg | [3] |
| Rat | Intraperitoneal | 183 mg/kg | [3] | |
| Rat | Subcutaneous | 160 mg/kg | [3] |
Table 2: Sub-chronic and Chronic Toxicity Findings
| Compound | Species | Duration | Key Findings | NOAEL | Citation |
| Spironolactone | Rat | 26 weeks | Increased liver, adrenal, and thyroid gland weights; decreased prostate weight. | Not explicitly stated. | [1] |
| Rat | 78 weeks | Dose-related increase in liver weight at all doses; increased adrenal and thyroid gland weights at higher doses; decreased prostate weight at all doses; slight arrest of testicular maturation at higher doses. | Not explicitly stated. | [1] | |
| Rat | 104 weeks | Increased liver and thyroid gland weights. | Not explicitly stated. | [1] | |
| Dog | 13 weeks | No significant changes in pituitary, adrenals, or kidneys. | Not explicitly stated. | [1] | |
| Dog | Up to 2 years | No significant changes in pituitary, adrenals, or kidneys. | Not explicitly stated. | [4] | |
| Monkey | 26 & 52 weeks | Slight decrease in testis weight and slight depression of maturation at higher doses; mammary abnormalities in males. | Not explicitly stated. | [1] | |
| Eplerenone | Dog | 13 weeks or longer | Dose-related prostate atrophy. | 5 mg/kg/day | [5] |
| Potassium Canrenoate | Rat | N/A | Dose-dependent increase in myelogenous leukemia and malignant tumors of the liver, thyroid, brain, and mammary gland. | Not established. | [6] |
| Mouse | Gestation days 7-13 | Fetal resorption at 80 mg/kg. | Not established. | [3] |
Experimental Protocols
The in vivo toxicity studies summarized above generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Following OECD Guideline 423)
The acute oral toxicity is determined to assess the short-term health hazards of a substance.
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before substance administration.
-
Dose Administration: The test substance is administered orally in a single dose via gavage. A stepwise procedure is used with a few animals per step, starting with a dose expected to produce some signs of toxicity.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Sub-chronic Oral Toxicity (90-Day Study, Following OECD Guideline 408)
This study provides information on the potential adverse effects of a substance from repeated oral exposure over a 90-day period.
-
Test Animals: Commonly used laboratory strains of young, healthy adult rodents (usually rats) are employed. Both sexes are typically included.
-
Housing and Feeding: Similar to acute toxicity studies, animals are housed in controlled environments with free access to standard diet and water.
-
Dose Administration: The test substance is administered orally on a daily basis for 90 days. The substance can be mixed with the diet, dissolved in drinking water, or given by gavage. At least three dose levels and a control group are used.
-
Observations: Daily clinical observations for signs of toxicity are performed. Detailed observations are made weekly. Body weight and food/water consumption are measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination (and possibly at interim periods) for analysis of hematological and clinical biochemistry parameters to assess effects on major organs and systems.
-
Pathology: All animals are subjected to a full gross necropsy at the end of the study. Organs and tissues are weighed, and histopathological examinations are performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Spironolactone tablets, USP [dailymed.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Effects in animals of chronic administration of spironolactone--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostate effect in dogs with the aldosterone receptor blocker eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 15-Oxospiramilactone and Patented USP30 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally derived USP30 inhibitor, 15-Oxospiramilactone (also known as S3), with several classes of patented synthetic inhibitors of the deubiquitinase USP30. This document is intended to assist researchers in making informed decisions regarding the selection of USP30 inhibitors for their studies by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to USP30 and its Inhibition
Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane. It plays a critical role as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria.[1] By removing ubiquitin chains from mitochondrial proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by the PINK1 kinase and Parkin E3 ligase.[1][2] Inhibition of USP30 has emerged as a promising therapeutic strategy for a range of conditions associated with mitochondrial dysfunction, including neurodegenerative diseases like Parkinson's disease, as well as certain cancers and fibrotic diseases.[2][3][4][5]
This compound, a diterpenoid derivative, was the first identified inhibitor of USP30.[1][6] It acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys77) of USP30.[1] Following the discovery of this compound, several pharmaceutical companies, including Mission Therapeutics and Forma Therapeutics, have developed and patented a variety of synthetic USP30 inhibitors.[6][7] Many of these patented compounds are also covalent inhibitors, often featuring an N-cyano motif.[7]
Quantitative Comparison of USP30 Inhibitors
The following table summarizes the available quantitative data on the potency and selectivity of this compound and a selection of patented USP30 inhibitors. Potency is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half. Selectivity refers to the inhibitor's ability to target USP30 specifically over other deubiquitinating enzymes.
| Inhibitor Class | Exemplar Compound(s) | Type | Potency (IC50) | Selectivity Profile |
| Natural Diterpenoid | This compound (S3) | Covalent | Potent (Specific IC50 not consistently reported in initial findings) | Data not readily available in initial search |
| Benzosulphonamide | Compound 39 | Non-covalent | ~20 nM | Highly selective; no significant inhibition of other DUBs at 100 µM. |
| N-cyano Pyrrolidine | FT385 | Covalent | ~1 nM | Highly selective for USP30 up to 200 nM; some off-target activity on USP6. |
| N-cyano Pyrrolidine | USP30Inh-1, -2, -3 | Covalent | 15-30 nM | Good selectivity at 1 µM against >40 DUBs; off-target inhibition of USP6, USP21, and USP45 at 10 µM. |
| N-cyano Pyrrolidine | Exemplar from FORMA Therapeutics | Not specified | < 100 nM | Data not readily available in initial search |
| Modified N-cyano Pyrrolidine | IMP-2587 | Covalent | 12.6 nM | Data not readily available in initial search |
| Modified N-cyano Pyrrolidine | IMP-2586 | Covalent | 16.3 nM | Data not readily available in initial search |
Experimental Protocols
The data presented in this guide are derived from a variety of established biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.
Biochemical Assay for USP30 Inhibitor Potency
A common method to determine the in vitro potency of USP30 inhibitors is a fluorogenic assay using a synthetic substrate.
Principle: This assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage of a fluorogenic substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110). When the substrate is cleaved by active USP30, rhodamine 110 is released, resulting in an increase in fluorescence. The presence of a USP30 inhibitor will reduce the rate of this cleavage, leading to a decrease in the fluorescence signal.
Protocol:
-
Reagents and Materials:
-
Recombinant human USP30 enzyme
-
Ubiquitin-rhodamine 110 (Ub-Rho110) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test inhibitors (e.g., this compound, patented inhibitors) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add a small volume of the diluted inhibitors to the wells of the assay plate. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Add recombinant USP30 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for a pre-determined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Assay for USP30 Target Engagement
Activity-based protein profiling (ABPP) is a powerful technique to confirm that an inhibitor engages its target within a complex cellular environment.
Principle: This assay utilizes an activity-based probe (ABP) that covalently binds to the active site of USP30. In a competitive experiment, cells are pre-treated with a test inhibitor. If the inhibitor binds to USP30, it will block the subsequent binding of the ABP. The level of ABP binding to USP30 can then be quantified, typically by western blotting, to determine the extent of target engagement by the inhibitor.
Protocol:
-
Reagents and Materials:
-
Cell line expressing USP30 (e.g., HEK293T, SH-SY5Y)
-
Test inhibitors
-
Activity-based probe (e.g., a ubiquitin probe with a reactive warhead)
-
Cell lysis buffer
-
Antibodies for western blotting (e.g., anti-USP30, anti-loading control)
-
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with varying concentrations of the test inhibitor for a specified time.
-
Lyse the cells and incubate the lysate with the activity-based probe.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody that recognizes the tag on the ABP (or an anti-USP30 antibody to observe a band shift).
-
Quantify the band intensities to determine the degree of target engagement at different inhibitor concentrations.
-
Cellular Assay for Mitophagy Induction
Several assays can be used to measure the induction of mitophagy following USP30 inhibition. One common method involves monitoring the phosphorylation of ubiquitin at serine 65 (p-Ser65-Ub), a key signaling event in PINK1/Parkin-mediated mitophagy.
Principle: Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin at serine 65. This p-Ser65-Ub serves as a recruitment signal for Parkin, which then further ubiquitinates mitochondrial proteins to promote mitophagy. Inhibition of USP30 is expected to increase the levels of ubiquitinated mitochondrial proteins and, consequently, p-Ser65-Ub.
Protocol:
-
Reagents and Materials:
-
Cell line suitable for mitophagy studies (e.g., SH-SY5Y)
-
Mitochondrial uncoupler (e.g., CCCP or a combination of oligomycin and antimycin A) to induce mitochondrial damage
-
Test inhibitors
-
Antibodies for western blotting (e.g., anti-p-Ser65-Ub, anti-TOM20 as a mitochondrial marker, anti-loading control)
-
-
Procedure:
-
Treat cells with the test inhibitor for a desired period.
-
Induce mitochondrial damage by treating the cells with a mitochondrial uncoupler.
-
Harvest the cells and prepare whole-cell lysates.
-
Perform western blotting using an antibody specific for p-Ser65-Ub.
-
Quantify the levels of p-Ser65-Ub relative to a loading control and/or a mitochondrial marker to assess the extent of mitophagy induction.
-
Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.
References
- 1. | BioWorld [bioworld.com]
- 2. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018213150A1 - Usp30 inhibitors - Google Patents [patents.google.com]
- 4. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020212351A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors - Google Patents [patents.google.com]
- 6. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
Validation of 15-Oxospiramilactone's Therapeutic Potential in Parkinson's Disease Models: A Comparative Guide
An In-Depth Analysis of a Novel USP30 Inhibitor for Neuroprotection
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease (PD), with mitochondrial dysfunction being a central player in its pathogenesis. A critical process for maintaining neuronal health is mitophagy, the selective removal of damaged mitochondria. The E3 ubiquitin ligase Parkin is fundamental to this process. However, deubiquitinating enzymes (DUBs) can counteract this, and one such key negative regulator is the Ubiquitin-Specific Protease 30 (USP30), which is localized to the mitochondria.[1][2] Inhibition of USP30 presents a promising disease-modifying strategy to enhance mitochondrial quality control and protect neurons.
This guide evaluates the therapeutic potential of 15-Oxospiramilactone, a diterpenoid derivative, in the context of Parkinson's disease.[3] While direct experimental data in established PD models are emerging, its validated mechanism as a USP30 inhibitor allows for a robust comparison with other therapeutic strategies targeting mitochondrial health.[3][4] This document compares this compound with an alternative USP30 inhibitor, MTX325, and the standard-of-care symptomatic treatment, Levodopa (L-DOPA).
Comparative Analysis of Therapeutic Agents
The following table summarizes the key attributes of this compound against relevant comparators. Data for this compound is based on its demonstrated effects in neuroprotection models, while data for alternatives is drawn from preclinical and clinical studies in Parkinson's disease.
| Feature | This compound (S3) | MTX325 | Levodopa (L-DOPA) |
| Compound Class | Diterpenoid | N-cyanopyrrolidine | Amino acid precursor |
| Primary Mechanism | USP30 Inhibition; enhances Parkin-mediated mitophagy and promotes mitochondrial fusion.[3][4] | Selective and potent USP30 Inhibition; enhances mitophagy.[5] | Dopamine precursor; restores synaptic dopamine levels. |
| Therapeutic Strategy | Disease-Modifying (potential) | Disease-Modifying (potential) | Symptomatic |
| Model System(s) | Cultured retinal ganglion cells (NMDA-induced excitotoxicity model).[3] | Preclinical PD models, entering clinical development.[5] | Extensive preclinical (e.g., MPTP, 6-OHDA models) and clinical use. |
| Key Reported Effect | Protected cultured neurons and improved mitochondrial health against excitotoxicity.[3] | Demonstrates high potency and selectivity in preclinical models.[5] | Alleviates motor symptoms (bradykinesia, rigidity, tremor). |
| Molecular Target | Deubiquitinase USP30.[3][4] | Deubiquitinase USP30.[5] | Aromatic L-amino acid decarboxylase (for conversion to dopamine). |
Signaling Pathway and Experimental Workflow
To understand the therapeutic rationale and evaluation process, the following diagrams illustrate the targeted biological pathway and a typical experimental workflow for assessing neuroprotective compounds.
Caption: Mechanism of this compound in enhancing Parkin-mediated mitophagy.
Caption: A typical workflow for evaluating neuroprotective compounds for Parkinson's disease.
Detailed Experimental Protocols
The validation of this compound's potential in PD models would require a series of well-defined experiments. Below are detailed protocols for key assays.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Objective: To determine the ability of this compound to protect human neuroblastoma cells from a Parkinson's-related toxin.
-
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Toxin Induction: Add MPP⁺ (1-methyl-4-phenylpyridinium) to a final concentration of 1 mM to induce neurotoxicity, leaving a set of wells as untreated controls.
-
Incubation: Incubate the cells for an additional 24 hours.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
-
In Vivo Neuroprotection in an MPTP Mouse Model
-
Objective: To assess if this compound can prevent the loss of dopaminergic neurons and mitigate motor deficits in a mouse model of Parkinson's disease.
-
Methodology:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Compound Administration: Administer this compound (e.g., 5 or 10 mg/kg, intraperitoneally) or vehicle (e.g., DMSO/saline) daily for 14 days.
-
Toxin Induction: On day 8, induce Parkinsonism by administering four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.
-
Behavioral Testing (Rotarod): On day 14, assess motor coordination. Place mice on a rotating rod with accelerating speed (4 to 40 rpm over 5 minutes). Record the latency to fall. Conduct three trials per mouse.
-
Tissue Collection: On day 15, euthanize the mice and perfuse with 4% paraformaldehyde. Harvest the brains and post-fix them overnight.
-
Immunohistochemistry:
-
Section the brains (30 µm slices) through the substantia nigra pars compacta (SNpc) and striatum.
-
Perform immunostaining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Use a secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP) for visualization.
-
-
Quantification: Count the number of TH-positive neurons in the SNpc using stereological methods. Measure the optical density of TH-positive fibers in the striatum. Compare the results between vehicle-treated and this compound-treated groups.
-
Conclusion
This compound demonstrates significant therapeutic potential for neurodegenerative conditions through its targeted inhibition of USP30, a key negative regulator of the neuroprotective mitophagy pathway.[1][3] Its ability to enhance Parkin-mediated mitochondrial quality control provides a strong rationale for its evaluation in specific Parkinson's disease models. While direct comparative data against other agents within these models is not yet available, its mechanism of action aligns with next-generation, disease-modifying strategies. Further preclinical studies using established neurotoxin models are a critical next step to fully validate its promise as a novel therapeutic agent for Parkinson's disease.
References
- 1. Promising Parkinson's drug decoded [mpg.de]
- 2. missiontherapeutics.com [missiontherapeutics.com]
- 3. A Small Natural Molecule S3 Protects Retinal Ganglion Cells and Promotes Parkin-Mediated Mitophagy against Excitotoxicity | MDPI [mdpi.com]
- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 15-Oxospiramilactone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 15-Oxospiramilactone, a spirolactone compound. Adherence to these procedures is paramount to ensure the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Handling:
-
Avoid all personal contact, including inhalation and ingestion.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Minimize dust generation and accumulation.[3]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
Disposal Procedure: A Step-by-Step Approach
The disposal of this compound, like other pharmaceutical compounds, is governed by stringent regulations to prevent environmental contamination and ensure public health.[4][5] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), overseen by the Environmental Protection Agency (EPA).[5][6]
Step 1: Waste Identification and Classification
The first and most critical step is to determine if the this compound waste is considered hazardous. Pharmaceutical waste is generally classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] Given that the related compound, spironolactone, is suspected of causing cancer, it is prudent to handle this compound waste as potentially hazardous.[2]
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential. This compound waste should be collected in a designated, properly labeled, and sealed container. This container should be kept separate from general laboratory trash and other non-hazardous waste streams. The container must be made of a material compatible with the chemical, such as polyethylene or polypropylene.[1]
Step 3: Waste Accumulation and Storage
-
Store waste containers in a cool, dry, and well-ventilated area.[1]
-
Ensure the storage area is away from incompatible materials.
-
All containers must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "this compound."
-
Keep containers securely sealed when not in use to prevent spills or leaks.[1]
Step 4: Disposal through a Licensed Facility
Under no circumstances should this compound be disposed of down the drain or in regular trash.[6] The EPA requires that hazardous pharmaceutical waste be treated at a permitted treatment facility.[6] The most common and recommended method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste management company.[5][6]
Operational Plan for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance and procedures for your location and will be able to coordinate with a licensed waste disposal vendor.
-
Package the waste container for pickup. Follow the instructions provided by your EHS office and the waste vendor. This may include placing the primary container into a larger, secondary containment vessel.
-
Complete all necessary paperwork. This will typically include a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal.
-
Schedule a pickup with the licensed hazardous waste disposal company.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative exposure limits have not been established. In such cases, it is best practice to handle the compound with the highest degree of caution, assuming a low occupational exposure limit. The following table provides a general framework for waste classification based on RCRA guidelines.
| Waste Characteristic | Regulatory Threshold (RCRA) | Recommended Practice for this compound |
| Toxicity | Dependent on specific constituents and their concentration | Assume toxicity and handle as hazardous waste. |
| Ignitability | Flash point < 60°C (140°F) | Assume non-ignitable unless mixed with flammable solvents. |
| Corrosivity | pH ≤ 2 or ≥ 12.5 | Assume non-corrosive unless in an acidic or basic solution. |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases | Assume stable under normal conditions. |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 15-Oxospiramilactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 15-Oxospiramilactone, a diterpenoid derivative that acts as a deubiquitinase (USP30) inhibitor.[1][2] Given the absence of a specific Safety Data Sheet (SDS), a cautious approach is imperative. The following procedures are based on best practices for handling potentially cytotoxic and pharmacologically active compounds.
I. Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, stringent adherence to PPE protocols is mandatory to prevent skin and respiratory exposure.[3][4][5]
Recommended PPE:
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile, PVC, or neoprene. Change frequently and immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential for all procedures, including those with a low risk of splashing.[3][4] |
| Body Protection | Laboratory Coat or Gown | Impervious, long-sleeved, and with a closed front.[5] |
| Respiratory Protection | N95 Respirator or higher | Required when handling powders or creating aerosols.[6] |
II. Operational Plan: Handling Procedures
A systematic approach to handling this compound will minimize exposure risk and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Weighing and Aliquoting (Powder Form):
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to minimize aerosolization.
-
Cap vials or tubes securely before vortexing or sonicating.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Dispose of all contaminated disposable materials as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. As a potentially cytotoxic compound, all waste must be segregated and treated as hazardous.[7][8][9]
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof cytotoxic waste container (purple bin).[9] | Includes contaminated gloves, gowns, weigh paper, and plasticware. |
| Sharps Waste | Puncture-resistant sharps container labeled as "Cytotoxic".[8] | Includes needles, syringes, and contaminated glass. |
| Liquid Waste | Sealed, labeled, and compatible waste container. | Do not dispose of down the drain.[9] Treat as hazardous chemical waste. |
IV. Experimental Workflow and Safety Diagram
The following diagram outlines the key steps and safety considerations in the experimental workflow for handling this compound.
Caption: Experimental workflow for this compound from preparation to disposal.
References
- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. gps.mylwebhub.com [gps.mylwebhub.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. swansea.ac.uk [swansea.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
